Allylzinc bromide
Description
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Properties
IUPAC Name |
bromozinc(1+);prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZNQHOVHYLYHY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Allylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylzinc bromide (C₃H₅BrZn) is a versatile organozinc reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Despite its widespread use, a comprehensive understanding of its structure is often simplified. This technical guide provides a detailed examination of the structure of this compound, moving beyond a simple monomeric representation to explore its more complex nature in both solution and the solid state. This document synthesizes available data to present a cohesive model of its structure, including a discussion of the influential Schlenk equilibrium. Furthermore, a detailed experimental protocol for its synthesis is provided, along with a compilation of relevant physicochemical and spectroscopic data to support researchers in their practical applications.
Introduction
Organozinc halides, including this compound, are key intermediates in a variety of organic transformations, such as the Reformatsky and Negishi coupling reactions.[1][2] Their utility stems from their moderate reactivity, which allows for a high degree of functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium compounds. The precise structure of these reagents is critical to understanding their reactivity and stereoselectivity. This guide aims to provide a thorough analysis of the structural characteristics of this compound.
The Structure of this compound: Beyond a Monomeric Formula
While often depicted as a simple monomer, CH₂=CHCH₂ZnBr, the actual structure of this compound is more complex and dependent on its physical state (solid or solution) and the solvent system employed.
The Schlenk Equilibrium in Solution
In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), organozinc halides such as this compound exist in a dynamic equilibrium known as the Schlenk equilibrium.[3] This equilibrium involves the disproportionation of the organozinc halide into a dialkylzinc species and a zinc dihalide.
2 RZnX ⇌ R₂Zn + ZnX₂
For this compound, the equilibrium is represented as:
2 CH₂=CHCH₂ZnBr ⇌ (CH₂=CHCH₂)₂Zn + ZnBr₂
The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[3] The presence of diallylzinc, a more reactive species, can significantly impact the outcome of reactions involving this compound.
Aggregation and Dimeric Structures
This dimeric structure involves two zinc atoms bridged by two bromine atoms, forming a central four-membered ring. The allyl groups would be terminally bound to each zinc atom. The coordination sphere of the zinc atoms is typically completed by solvent molecules, such as THF, when present.
Diagram of the Proposed Dimeric Structure of this compound
Caption: Proposed dimeric structure of this compound solvated with THF.
Physicochemical and Spectroscopic Data
Precise experimental data for the bond lengths and angles of this compound are not extensively reported. However, data from related organozinc compounds can provide valuable estimates.
Tabulated Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₅BrZn | [4] |
| Molecular Weight | 186.36 g/mol | [4] |
| CAS Number | 18925-10-5 | [1] |
| Appearance | Typically used as a solution in THF | [1] |
| SMILES | C=CC[Zn]Br | [1] |
Spectroscopic Characterization
3.2.1. ¹H NMR Spectroscopy of Allyl Bromide
The ¹H NMR spectrum of allyl bromide shows characteristic signals for the vinylic and allylic protons.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -CH₂-Br | ~3.9-4.0 | Doublet | J ≈ 7 |
| =CH₂ | ~5.1-5.4 | Multiplet | |
| -CH= | ~5.9-6.1 | Multiplet |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and spectrometer frequency.[5][6]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of the starting material, allyl bromide, would be expected to show characteristic peaks for the C=C stretch and C-H stretches of the allyl group. Upon formation of this compound, a shift in the C=C stretching frequency might be observed due to the interaction with the zinc atom.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=C Stretch (alkene) | 1640-1680 |
| sp² C-H Stretch (alkene) | 3010-3095 |
| sp³ C-H Stretch (alkane) | 2850-2960 |
| C-Br Stretch | 515-690 |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established procedures for the preparation of allylic zinc reagents.[7] All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
Zinc dust
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for activation)
-
1,2-Dibromoethane (B42909) (for activation)
Equipment:
-
Schlenk flask or three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Inert gas supply (argon or nitrogen)
-
Heating mantle
Procedure:
-
Activation of Zinc:
-
Place zinc dust (typically 1.5-2 equivalents relative to allyl bromide) into the reaction flask.
-
Dry the zinc dust under vacuum with gentle heating.
-
Allow the flask to cool to room temperature and fill with an inert atmosphere.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the zinc dust in a minimal amount of anhydrous THF.
-
Gently heat the mixture until the color of the iodine disappears or bubbling is observed, indicating activation of the zinc surface.
-
-
Formation of this compound:
-
To the activated zinc suspension in anhydrous THF, add a solution of allyl bromide (1 equivalent) in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (this can be monitored by the consumption of the zinc metal).
-
The resulting greyish solution of this compound is then ready for use in subsequent reactions.
-
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The structure of this compound is more nuanced than its simple empirical formula suggests. In solution, it is best described as a component of the Schlenk equilibrium, coexisting with diallylzinc and zinc bromide. In the solid state, it is likely to exist as a dimeric or higher-order aggregate. A comprehensive understanding of this structural complexity is paramount for researchers aiming to control the reactivity and selectivity of this important organometallic reagent in organic synthesis and drug development. The provided experimental protocol offers a reliable method for its preparation, and the compiled data serves as a useful reference for its characterization and application.
References
- 1. Synthonix, Inc > Grignards and Zincs > 18925-10-5 | this compound, 0.50 M in THF [synthonix.com]
- 2. rsc.org [rsc.org]
- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 4. Allyl-ZINC bromide | C3H5BrZn | CID 10442443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
The Synthesis of Allylzinc Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of allylzinc bromide from allyl bromide and metallic zinc. This organozinc reagent is a cornerstone in organic synthesis, valued for its utility in forming carbon-carbon bonds with a high degree of functional group tolerance. This document outlines the fundamental reaction, detailed experimental protocols, and the critical role of zinc activation.
Core Synthesis and Mechanism
The formation of this compound is achieved through the direct insertion of zinc metal into the carbon-bromine bond of allyl bromide. This reaction is an example of oxidative addition, where the zinc metal is oxidized from its elemental state (Zn(0)) to Zn(II). The general transformation is as follows:
CH₂=CHCH₂Br + Zn → CH₂=CHCH₂ZnBr
The success of this synthesis is heavily reliant on the reactivity of the zinc metal. Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface and impedes the reaction. Therefore, an activation step is crucial to remove this oxide layer and expose a fresh, reactive zinc surface.[1]
Experimental Protocols
Several methods have been developed for the synthesis of this compound, with variations primarily centered on the method of zinc activation and the reaction solvent. Below are detailed protocols for common laboratory-scale preparations.
Protocol 1: Iodine-Activated Synthesis in Tetrahydrofuran (THF)
This is a widely used and reliable method for the preparation of this compound.
Materials:
-
Zinc dust (<10 µm, >98%)
-
Allyl bromide (99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystals
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under vacuum and subsequently filled with an inert atmosphere (Argon or Nitrogen).
-
Zinc dust (1.2 equivalents) is added to the flask.
-
A crystal of iodine (approximately 1-2 mol%) is added to the zinc dust. The flask is gently heated until purple iodine vapors are observed, which then dissipate as the iodine reacts with the zinc surface. This indicates activation.
-
Anhydrous THF is added to the activated zinc.
-
Allyl bromide (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.
-
A small portion of the allyl bromide solution is added to the zinc suspension. The reaction is initiated, which is typically indicated by a gentle reflux or a noticeable exotherm. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete conversion.
-
The resulting greyish solution of this compound is then ready for use in subsequent reactions.
Protocol 2: Lithium Chloride-Mediated Synthesis (Knochel's Method)
This protocol, developed by Knochel and coworkers, utilizes lithium chloride to enhance the solubility and reactivity of the organozinc reagent.[2][3]
Materials:
-
Zinc dust
-
Lithium chloride (LiCl)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, lithium chloride (1.0 equivalent) is dried under high vacuum while being heated with a heat gun.
-
Zinc dust (1.5 to 2.0 equivalents) is added, and the mixture is heated again under high vacuum.
-
The flask is cooled to room temperature and filled with an inert atmosphere.
-
Anhydrous THF is added, followed by the dropwise addition of allyl bromide (1.0 equivalent).
-
The reaction is typically stirred at room temperature for several hours until the formation of the organozinc reagent is complete. The LiCl helps to solubilize the this compound as it forms, leading to a more homogeneous and reactive solution.[2][3]
Quantitative Data Summary
The yield of this compound can be influenced by the activation method, solvent, and the specific allylic halide used. The following table summarizes representative yields and reaction conditions from various studies.
| Allylic Halide | Zinc Activation Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl bromide | Iodine | THF | Reflux | 2 | High (often used in situ) | General knowledge |
| Substituted Allyl Chloride | LiCl | THF | 25 | 1 | 78 | [2] |
| Cyclohexenyl bromide | Direct Insertion | Not specified | Not specified | Not specified | 65 | [2] |
| Allyl bromide | AlCl₃ (catalytic) | THF | Not specified | Not specified | Good to Excellent | [4] |
| Allyl bromide | Flow reactor | THF | 40 | 3-12 min (residence) | 34 (improves with time) | [3] |
Reaction Workflow and Mechanism Diagrams
To visually represent the synthesis and its underlying mechanism, the following diagrams are provided in DOT language.
Caption: Experimental workflow for this compound synthesis.
Caption: Mechanism of this compound formation.
Applications in Drug Development and Research
This compound is a versatile nucleophile that reacts with a wide array of electrophiles, including aldehydes, ketones, esters, and imines, to form homoallylic alcohols and other valuable structures.[4] Its tolerance for other functional groups within the reacting molecules makes it particularly useful in the synthesis of complex, polyfunctional molecules often encountered in drug discovery and natural product synthesis. The Barbier-type reaction, where the organozinc reagent is generated in situ in the presence of the electrophile, is a common application.[5] Furthermore, allylzinc reagents participate in transition metal-catalyzed cross-coupling reactions, further expanding their synthetic utility.[6]
Conclusion
The synthesis of this compound from allyl bromide and zinc is a fundamental and enabling transformation in organic chemistry. The choice of zinc activation method and solvent system is critical to achieving high yields and reactivity. The protocols and data presented in this guide offer a comprehensive overview for researchers to effectively prepare and utilize this important organometallic reagent in their synthetic endeavors.
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07715A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organicreactions.org [organicreactions.org]
Preparation of Allylzinc Bromide Solution in THF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preparation of allylzinc bromide solutions in tetrahydrofuran (B95107) (THF), a critical reagent in organic synthesis for the formation of carbon-carbon bonds. This document outlines detailed experimental protocols, presents quantitative data in a structured format for easy comparison, and includes a visual representation of the experimental workflow.
Introduction
This compound is a valuable organozinc reagent widely utilized in organic chemistry, particularly in Barbier-type reactions, Negishi couplings, and additions to carbonyl compounds.[1][2] Its utility stems from its moderate reactivity, which allows for excellent functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium reagents.[3] The preparation of this compound is typically achieved through the direct insertion of metallic zinc into the carbon-bromine bond of allyl bromide.[2] The reactivity of zinc is paramount for the success of this reaction, and various methods of zinc activation have been developed to ensure efficient and high-yielding synthesis. This guide will detail several common and effective procedures for preparing this compound in THF.
Methodologies for Preparation
The successful synthesis of this compound hinges on the activation of zinc metal and the maintenance of anhydrous, inert conditions.[1] Several methods have been reported, primarily differing in the technique used for zinc activation and the use of additives to facilitate the reaction.
Zinc Activation
Unactivated zinc metal is often unreactive towards organic halides. Therefore, activation is a crucial step to increase the surface area and remove passivating oxide layers. Common activation methods include:
-
Acid Washing: Treatment of zinc dust with hydrochloric acid (HCl) followed by washing with water, ethanol, and ether is a traditional and effective method to clean the zinc surface.[4]
-
Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or sodium. Rieke® Zinc reacts with a broad range of organic halides under mild conditions.[1][3]
-
Iodine Activation: A catalytic amount of iodine can be used to activate the zinc surface. Iodine is believed to etch the zinc surface, exposing fresh, reactive metal.[5]
-
Lewis Acid Promotion: Lewis acids, such as aluminum chloride (AlCl₃), have been shown to promote the generation of allylzinc species from allyl bromide and unactivated zinc powder.[6]
Role of Additives
Additives can significantly influence the rate and efficiency of the reaction.
-
Lithium Chloride (LiCl): The presence of LiCl is often beneficial, as it helps to dissolve the forming organozinc species and prevent their precipitation, leading to a more homogeneous and reactive solution.[7][8] It has been noted that LiCl can lead to less homocoupling of the allylic halide.[8]
Experimental Protocols
Below are detailed experimental protocols for the preparation of this compound in THF, adapted from literature procedures. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Preparation using Acid-Activated Zinc and Lithium Chloride
This protocol is adapted from a procedure reported in Organic Syntheses.[4]
-
Zinc Activation: In a flask, treat zinc powder with 1 M HCl. Stir for a few minutes, then allow the zinc to settle. Decant the acid and wash the zinc sequentially with deionized water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the activated zinc powder (2.5 equivalents) and anhydrous lithium chloride (1.4 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Reagent Addition: Slowly add a solution of allyl bromide (1.0 equivalent) in anhydrous THF to the vigorously stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Completion and Use: Stop stirring and allow the excess zinc to settle. The supernatant solution of this compound is then ready for use.
Protocol 2: Preparation using Rieke® Zinc
This protocol is based on the general procedure for using Rieke® Zinc.[3]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and inert gas inlet, transfer the desired amount of Rieke® Zinc slurry.
-
Reagent Addition: Dissolve allyl bromide in anhydrous THF in a separate dry flask and transfer this solution to the flask containing the Rieke® Zinc via cannula.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Completion and Use: The resulting this compound solution can be used directly in subsequent reactions.
Protocol 3: Preparation using Iodine Activation
This method is adapted from a general procedure for preparing alkylzinc reagents.[5]
-
Reaction Setup: To a flask containing zinc dust (1.5 to 3.0 equivalents) under an inert atmosphere, add a catalytic amount of iodine (1-5 mol %).
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the slow addition of allyl bromide (1.0 equivalent).
-
Reaction: The reaction mixture may require gentle heating to initiate. Once initiated, the reaction is typically exothermic. Maintain the reaction temperature as needed.
-
Completion and Use: After the reaction is complete (indicated by the consumption of allyl bromide), the solution of this compound is ready for use.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported procedures for the preparation of this compound and related organozinc reagents.
| Parameter | Protocol 1 (Acid-Activated Zn with LiCl)[4] | Protocol 2 (Rieke® Zinc)[3] | Protocol 3 (Iodine Activation)[5] | Protocol 4 (AlCl₃ Promotion)[6] |
| Zinc Source | Activated Zinc Powder | Rieke® Zinc | Zinc Dust | Unactivated Zinc Powder |
| Equivalents of Zinc | 2.5 | Varies | 1.5 - 3.0 | Not specified |
| Allyl Bromide (equiv.) | 1.0 | 1.0 | 1.0 | 1.0 |
| Additive | Lithium Chloride | None | Iodine | Aluminum Chloride |
| Equivalents of Additive | 1.4 | N/A | 0.01 - 0.05 | Catalytic |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF | Anhydrous THF |
| Reaction Temperature | 23 °C | Room Temperature | Varies (may require heating) | Not specified |
| Reaction Time | 1.5 hours | Varies (typically rapid) | Varies | Not specified |
| Reported Yield | Not explicitly stated for the reagent itself, but used in a subsequent reaction with high yield. | High | Excellent | Good to Excellent |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation of this compound solution in THF.
Caption: Experimental workflow for the preparation of this compound solution.
Conclusion
The preparation of this compound in THF is a fundamental procedure in synthetic organic chemistry. The choice of zinc activation method and the use of additives like lithium chloride can significantly impact the efficiency and success of the synthesis. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers, scientists, and drug development professionals can reliably prepare this important reagent for their synthetic needs. The provided workflow diagram offers a clear visual summary of the key steps involved, ensuring a safe and effective experimental process.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. ORGANOZINC REAGENT | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Allylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylzinc bromide (C₃H₅BrZn) is a highly valuable organozinc reagent in organic synthesis, prized for its ability to form carbon-carbon bonds through nucleophilic addition to a wide array of electrophiles. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its preparation, in situ reactivity, and applications in the synthesis of complex molecules relevant to drug discovery and development. Due to its inherent instability, this compound is almost exclusively prepared and utilized in solution, typically in tetrahydrofuran (B95107) (THF). This document summarizes its known characteristics in this context, provides detailed experimental protocols for its generation and key reactions, and presents visual diagrams of its reaction mechanisms and experimental workflows.
Physical Properties
Quantitative physical data for isolated this compound is largely unavailable in the literature due to its reactive and unstable nature. It is typically prepared and used as a solution, most commonly in THF. The properties described below are for these solutions or are computed values.
| Property | Value / Description |
| Chemical Formula | C₃H₅BrZn |
| Molecular Weight | 186.36 g/mol [1] |
| Appearance | Typically a colorless to yellow or brown solution in an organic solvent (e.g., THF)[1]. |
| Solubility | Soluble in anhydrous organic solvents such as tetrahydrofuran (THF), diethyl ether, and toluene. It reacts violently with water.[1] |
| Stability | This compound solutions are sensitive to air and moisture.[2] High-purity preparations should be stored at low temperatures and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[1] |
| Boiling Point | Not applicable, as it is typically not isolated. |
| Melting Point | Not applicable, as it is typically not isolated. |
| Density | Not applicable for the pure substance. The density of a 0.5 M solution in THF is not specified but would be close to that of THF (approx. 0.889 g/mL). |
Spectral Properties
Detailed spectral characterization of isolated this compound is not commonly reported. The reagent is typically identified by the consumption of the starting material (allyl bromide) and the subsequent formation of the desired product after reaction with an electrophile. However, in situ monitoring techniques can provide some information.
-
NMR Spectroscopy: While specific spectra for this compound are scarce, 1H and 13C NMR would be the primary methods for its characterization in solution (e.g., in THF-d8). The expected signals would show a shift in the allylic protons and carbons compared to allyl bromide, indicative of the C-Zn bond formation. The Schlenk equilibrium (2 RMgX ⇌ MgX₂ + MgR₂) is a known phenomenon for Grignard reagents and a similar equilibrium exists for organozinc compounds, which can complicate NMR interpretation by the presence of multiple species in solution.[3][4][5]
-
Infrared (IR) Spectroscopy: In situ IR spectroscopy could be used to monitor the formation of this compound by observing the disappearance of the C-Br stretching vibration of allyl bromide and the appearance of new bands associated with the C-Zn bond and the coordinated THF.
Chemical Properties and Reactivity
This compound is a powerful nucleophile and a key reagent in Barbier-type reactions.[6][7] Unlike Grignard reagents, organozinc reagents like this compound exhibit greater tolerance towards some functional groups and can often be used in less stringent anhydrous conditions, and even in aqueous media in some cases.[8]
The Schlenk Equilibrium
In solution, organozinc halides are in equilibrium with their corresponding diorganozinc and zinc dihalide species. This is analogous to the well-known Schlenk equilibrium for Grignard reagents.[3][4][5]
The Schlenk equilibrium for this compound in THF.
The position of this equilibrium is influenced by the solvent, temperature, and the presence of coordinating agents like lithium chloride, which can solubilize the zinc salts and shift the equilibrium.[9]
Barbier-Type Reactions
A hallmark of this compound chemistry is its participation in Barbier-type reactions, where the organometallic reagent is generated in situ in the presence of the electrophile.[6][7] This one-pot procedure is experimentally simple and avoids the need to handle the often unstable organozinc reagent separately.
The general mechanism involves the oxidative addition of zinc metal to allyl bromide to form this compound, which then undergoes nucleophilic addition to the electrophile, typically a carbonyl compound.
Mechanism of the Barbier reaction with this compound.
Reactions with Various Electrophiles
This compound reacts with a wide range of electrophilic functional groups, making it a versatile tool in organic synthesis.
| Electrophile Class | Product Class | Notes |
| Aldehydes & Ketones | Homoallylic Alcohols | This is the most common application, often performed as a Barbier-type reaction. The reaction is generally high-yielding.[8][10] |
| Imines | Homoallylic Amines | Provides a direct route to protected or unprotected homoallylic amines, which are valuable building blocks for nitrogen-containing compounds.[11][12] |
| Epoxides | γ,δ-Unsaturated Alcohols | The reaction typically proceeds via nucleophilic attack at the less hindered carbon of the epoxide ring. |
| Acid Chlorides | β,γ-Unsaturated Ketones | This reaction allows for the formation of ketones and is a useful alternative to other organometallic acylation methods.[13] |
| Nitriles | β,γ-Unsaturated Ketones | After hydrolysis of the intermediate imine, this reaction provides another route to ketones. |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound and its subsequent reaction with common electrophiles.
Preparation of this compound Solution (General Protocol)
This protocol describes the preparation of a solution of this compound in THF, which can then be used in subsequent reactions.
Materials:
-
Zinc dust (<100 mesh)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (B42909) (for activation)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, add zinc dust (1.2 - 2.0 equivalents).
-
Activate the zinc by adding a small amount of 1,2-dibromoethane in anhydrous THF and gently heating until bubbling is observed.
-
Allow the flask to cool to room temperature.
-
Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise via the addition funnel to the activated zinc suspension.
-
The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.
-
The resulting greyish solution of this compound can be used directly or titrated before use.
Workflow for the preparation of an this compound solution.
Barbier-Type Synthesis of a Homoallylic Alcohol
This protocol describes the one-pot synthesis of a homoallylic alcohol from an aldehyde or ketone.
Materials:
-
Zinc dust (<100 mesh)
-
Aldehyde or Ketone
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 equivalent) and anhydrous THF.
-
Add zinc dust (1.5 - 2.0 equivalents) to the solution.
-
Add a solution of allyl bromide (1.2 - 1.5 equivalents) in THF dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[8]
Synthesis of a Homoallylic Amine via Imine Allylation
This protocol outlines the synthesis of a homoallylic amine from a pre-formed imine.
Materials:
-
This compound solution in THF (prepared as in 4.1)
-
Imine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the previously prepared this compound solution (1.2 - 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Safety and Handling
This compound is a reactive organometallic compound and should be handled with care.
-
Air and Moisture Sensitivity: It reacts with air and moisture, so all manipulations should be carried out under an inert atmosphere using anhydrous solvents and oven-dried glassware.[2]
-
Toxicity: Organozinc compounds are generally toxic and irritant. Avoid inhalation, ingestion, and skin contact.[1]
-
Flammability: this compound is typically prepared in flammable solvents like THF. Handle away from ignition sources.
Conclusion
This compound is a versatile and highly useful reagent in modern organic synthesis. While its instability precludes isolation and detailed characterization as a pure substance, its in situ generation and reactivity in solution are well-established. Its ability to participate in Barbier-type reactions and its tolerance for a variety of functional groups make it an indispensable tool for the construction of complex molecular architectures, particularly in the fields of drug discovery and natural product synthesis. Careful handling under inert and anhydrous conditions is essential for successful and safe utilization of this powerful synthetic reagent.
References
- 1. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 2. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Main Group Organometallic Chemistry-3 [wwwchem.uwimona.edu.jm]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.lookchemmall.com [pdf.lookchemmall.com]
- 10. youtube.com [youtube.com]
- 11. Preparation of homoallylic amines via a three-component coupling process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Homoallylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 13. Iron-Catalyzed Acylation of Polyfunctionalized Aryl- and Benzylzinc Halides with Acid Chlorides [organic-chemistry.org]
An In-Depth Technical Guide to the Stability and Handling of Allylzinc Bromide Reagents
For Researchers, Scientists, and Drug Development Professionals
Core Insights into Allylzinc Bromide: Stability, Handling, and Application
This compound (CH₂=CHCH₂ZnBr) is a highly valuable organozinc reagent in organic synthesis, prized for its ability to form carbon-carbon bonds with a wide range of electrophiles. Its utility in the construction of complex molecular architectures, including those found in natural products and pharmaceuticals, is well-established. However, the effective and safe use of this compound is contingent upon a thorough understanding of its stability and handling requirements. This guide provides a comprehensive overview of these critical aspects, supported by quantitative data where available, detailed experimental protocols, and key reaction pathways.
Stability Profile of this compound
The stability of this compound is a critical consideration for its storage and use. While specific kinetic data on its decomposition is not extensively published, its reactivity profile indicates several key instabilities.
Thermal Stability: this compound is thermally sensitive and prone to decomposition at elevated temperatures. It is typically stored at refrigerated temperatures (2-8 °C) to maintain its integrity.[1] High-purity this compound, in particular, requires low-temperature storage to prevent decomposition.
Air and Moisture Sensitivity: As a potent organometallic reagent, this compound is highly sensitive to both air and moisture.[2] Exposure to oxygen can lead to oxidation, while contact with water results in rapid hydrolysis to propene and zinc hydroxybromide. Therefore, it must be handled under an inert atmosphere, such as argon or nitrogen.
Solvent Effects: this compound is most commonly prepared and used in anhydrous tetrahydrofuran (B95107) (THF).[1] While it is soluble in other anhydrous organic solvents like toluene (B28343) and carbon tetrachloride, THF is generally preferred for its ability to solvate the organozinc species, enhancing its stability and reactivity.[3]
Peroxide Formation: Solutions of this compound in ethers like THF can be susceptible to peroxide formation upon prolonged exposure to air. This is a significant safety hazard, as peroxides can be explosive. Containers should be dated upon opening and periodically tested for the presence of peroxides.[2]
Quantitative Stability Data
Table 1: Summary of this compound Stability
| Parameter | Condition/Factor | Stability Consideration |
| Thermal Stability | Storage Temperature | Recommended storage at 2-8 °C. Higher temperatures lead to decomposition. |
| Air Sensitivity | Exposure to Air (Oxygen) | Highly sensitive. Must be handled under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation. |
| Moisture Sensitivity | Exposure to Water | Reacts violently with water, leading to hydrolysis and release of propene gas. |
| Solvent | Tetrahydrofuran (THF) | Commonly used and preferred solvent. Anhydrous conditions are critical. |
| Light Sensitivity | Exposure to Light | While not as critical as air and moisture, storage in a dark place is recommended to prevent potential photochemical decomposition. |
| Peroxide Formation | Prolonged storage in ether solvents (e.g., THF) | Can form explosive peroxides. Containers should be dated and tested periodically. |
Experimental Protocols
Preparation of this compound
This protocol describes the in situ preparation of this compound for immediate use in subsequent reactions.
Materials:
-
Zinc dust (activated)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount, optional for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Assemble the reaction apparatus (three-necked flask, condenser, dropping funnel) and flame-dry under a stream of inert gas to ensure all glassware is free of moisture.
-
To the flask, add activated zinc dust (1.2 - 2 equivalents relative to allyl bromide) and a crystal of iodine (optional, as an activator).
-
Add a portion of the anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of allyl bromide (1 equivalent) in anhydrous THF.
-
Slowly add the allyl bromide solution to the stirred suspension of zinc in THF. The reaction is often initiated by gentle heating.
-
An exothermic reaction should commence, and the mixture may begin to reflux. Maintain a gentle reflux by controlling the addition rate of the allyl bromide solution and, if necessary, by external cooling.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the zinc has been consumed, and a grayish solution of this compound is formed.
-
The resulting solution of this compound is then used directly for the subsequent reaction.
Barbier Reaction with an Aldehyde
The Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in the presence of the electrophile.
Materials:
-
Aldehyde
-
Allyl bromide
-
Zinc dust
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), zinc dust (1.5-2 equivalents), and anhydrous THF.
-
To this stirred mixture, add a solution of allyl bromide (1.2-1.5 equivalents) in THF dropwise.
-
The reaction is typically exothermic and may not require external heating. Stir the mixture at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude homoallylic alcohol.
-
Purify the product by column chromatography.
Negishi Coupling with an Aryl Halide
The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.
Materials:
-
This compound solution in THF (prepared in situ or from a commercial source)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous THF
-
Inert gas atmosphere
-
Standard reaction glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1 equivalent) and the palladium catalyst (1-5 mol%) in anhydrous THF.
-
To this solution, add the pre-formed this compound solution (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield the allylated arene.
Reaction Mechanisms and Signaling Pathways
Hydrolysis of this compound
The reaction of this compound with water is a rapid and exothermic process that leads to the protonation of the allyl group.
Barbier Reaction Mechanism
The Barbier reaction proceeds through the in situ formation of the organozinc reagent, which then adds to the carbonyl group of the aldehyde or ketone.
Negishi Coupling Catalytic Cycle
The Negishi coupling reaction follows a catalytic cycle involving a palladium catalyst.
Applications in Drug Development
This compound is a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The introduction of an allyl group can be a key step in the construction of a drug's carbon skeleton.
Table 2: Examples of this compound in the Synthesis of Biologically Active Molecules
| Compound/Drug Class | Synthetic Application of this compound | Therapeutic Area/Significance |
| Siamenol | Used in a linear-selective Negishi coupling to introduce a prenyl-type side chain, a key step in the concise synthesis of this natural product.[5] | An anti-HIV natural product.[5] |
| Pethidine Analogue | Employed in the regioselective opening of [1.1.1]propellane to generate a bicyclo[1.1.1]pentane (BCP) bioisostere of the synthetic opioid pethidine.[6] | BCPs are increasingly used as phenyl ring bioisosteres in medicinal chemistry to improve physicochemical properties of drug candidates.[6] |
| Boceprevir (B1684563) | While not directly using this compound, the synthesis of key intermediates for this HCV protease inhibitor involves related organometallic chemistry and C-C bond formations that are conceptually similar.[7][8][9][10][11] | An FDA-approved drug for the treatment of Hepatitis C. |
| Tipranavir | Analogues of this HIV protease inhibitor have been synthesized using organometallic reagents in Michael addition reactions, a strategy where allylzinc reagents could also be employed.[12][13] | An FDA-approved non-peptidic HIV protease inhibitor. |
Safety and Handling Precautions
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Anhydrous Conditions: Use anhydrous solvents and thoroughly dried glassware to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.
-
Temperature Control: Store at 2-8 °C and be mindful of the exothermic nature of its preparation and reactions.
-
Quenching: Quench reactions carefully with a proton source (e.g., saturated aqueous ammonium chloride) behind a blast shield, especially for large-scale reactions.
-
Waste Disposal: Dispose of waste in accordance with local regulations for reactive organometallic reagents.
This guide provides a foundational understanding of the stability and handling of this compound. For specific applications, it is crucial to consult the relevant literature and perform appropriate risk assessments.
References
- 1. This compound, 0.50 M in THF | 18925-10-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Synthonix, Inc > Grignards and Zincs > 18925-10-5 | this compound, 0.50 M in THF [synthonix.com]
- 4. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]
- 9. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 10. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Formation of Allylzinc Bromide: A Mechanistic and Practical Guide for Researchers
Executive Summary: Organozinc reagents are pivotal in modern organic synthesis for their role in forming carbon-carbon bonds with high functional group tolerance. Among them, allylzinc bromide is a particularly valuable reagent for introducing allyl moieties. This technical guide provides an in-depth exploration of the formation mechanism of this compound, focusing on the direct insertion of metallic zinc into allyl bromide. We will dissect the core mechanistic steps, the critical role of zinc activation, the influence of additives like lithium chloride, and provide detailed experimental protocols for its preparation. Quantitative data from key studies are summarized to offer a comparative perspective on synthetic efficiency.
Core Mechanism of Formation: From Metallic Zinc to Organometallic Reagent
The most direct and convenient pathway to synthesize this compound is through the oxidative addition of metallic zinc to allyl bromide.[1] This process is heterogeneous, occurring on the surface of the zinc metal. Contemporary mechanistic studies have revealed that this is not a single-step event but a two-stage process involving surface reaction and subsequent solubilization.[1]
The Two-Step Mechanistic Model
The formation of soluble organozinc species is understood to proceed via two primary steps:
-
Oxidative Addition: Initially, the zinc metal (Zn⁰) inserts into the carbon-bromine bond of the allyl bromide. This oxidative addition forms organozinc intermediates that remain bound to the surface of the metal.[1]
-
Solubilization: The surface-bound intermediates are then released into the solvent, forming the soluble this compound reagent that is active in subsequent reactions. This step is often the rate-determining step and can be significantly accelerated by specific solvents or salt additives.[1]
The efficiency of the overall process hinges on the rates of both oxidative addition and solubilization. Activating agents can influence one or both of these steps.[1]
Caption: The two-step mechanism for this compound formation.
The Critical Role of Zinc Activation
Commercial zinc powder is often unreactive due to a passivating layer of zinc oxide on its surface. Therefore, an activation step is crucial to expose the fresh zinc metal (Zn⁰) and facilitate the oxidative addition.[1] Several methods have been developed to overcome this sluggishness.
-
Chemical Pre-treatment: Washing the zinc powder with acids like HCl can remove the oxide layer.[1] More common laboratory methods involve activation with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl).[1][2] Iodine is also frequently used as an activator.[3]
-
Highly Reactive Zinc ("Rieke Zinc"): This is a highly reactive form of zinc produced by the chemical reduction of a zinc(II) salt, such as ZnCl₂, with a reducing agent like lithium naphthalenide or potassium metal.[1][2]
-
In Situ Activation with Additives: The addition of certain salts, most notably lithium chloride (LiCl), has become a widespread and highly effective protocol.[1] While initially thought to activate the zinc surface, mechanistic studies have shown that LiCl's primary role is to accelerate the solubilization of the organozinc intermediates from the metal surface.[1][4] This prevents the surface from becoming passivated by the product and also reduces the likelihood of Wurtz-type homocoupling side reactions.[4][5]
Caption: Pathways for the activation of zinc metal.
Reaction Context: Pre-formation vs. Barbier Reaction
The use of this compound can be approached in two distinct ways, differing in the timing of its generation relative to its reaction with an electrophile.
-
Two-Step Procedure: The this compound reagent is prepared first and then transferred (often via cannula) to a separate flask containing the electrophile (e.g., an aldehyde, ketone, or acid chloride).[6] This allows for better control and characterization of the organozinc reagent.
-
Barbier Reaction (One-Pot): The organozinc reagent is generated in situ in the same vessel that contains the electrophile.[7][8] The allyl bromide is added to a mixture of the zinc metal and the carbonyl substrate.[2] This one-pot procedure is experimentally simpler and is advantageous when the generated organometallic species is unstable.[7][8]
Caption: Comparison of a two-step vs. one-pot (Barbier) workflow.
Quantitative Data Summary
The efficiency of this compound formation and its subsequent reactions are highly dependent on the substrate, activation method, and reaction conditions. The following table summarizes representative data.
| Substrate | Activation Method | Solvent | Temp (°C) | Time | Yield (%) | Notes |
| Allyl Bromide | Zn Dust | THF | 40 | 12 min (flow) | >95% (conv.) | Formation in a flow reactor prior to carboxylation.[4] |
| Geranyl Bromide | Activated Zn, LiCl | THF | 23 | 1.5 h | Not isolated | Reagent used in subsequent acylation to give 93% product yield.[6] |
| Cyclohexenyl Bromide | Zn Dust | THF | N/A | N/A | 65 | Direct zinc insertion leads to moderate yield due to homocoupling.[5] |
| Substituted Allylic Chlorides | Zn Dust, LiCl | THF | N/A | N/A | High | The LiCl-mediated insertion is noted as being superior for substituted systems.[5] |
| Prenyl, Crotyl, Cinnamyl Bromides | Unactivated Zn, AlCl₃ (cat.) | THF | N/A | N/A | Good to Excellent | AlCl₃ found to be an effective promoter for the reaction.[9] |
Experimental Protocols
The following are detailed methodologies for the laboratory-scale preparation of this compound.
Protocol 1: LiCl-Mediated Synthesis of this compound (Knochel Conditions)
This protocol is adapted from procedures developed by Knochel and is highly reliable, especially for substituted systems.[5][6]
Materials:
-
Flame-dried Schlenk tube or three-necked flask with a magnetic stir bar
-
Zinc dust (3.0 equiv.)
-
Lithium Chloride (LiCl) (2.5 equiv.)
-
Allylic halide (e.g., allyl bromide) (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Drying: Add LiCl to the reaction flask. Heat the flask to ~450 °C under high vacuum for 3-5 minutes to ensure it is completely anhydrous, then allow it to cool to room temperature under an inert atmosphere.
-
Zinc Addition: Add the zinc dust to the flask containing the dried LiCl. Heat the mixture again under high vacuum for another 3 minutes and cool to room temperature.
-
Solvent Addition: Introduce anhydrous THF to the flask.
-
Reagent Formation: Add the allylic halide dropwise to the vigorously stirring suspension of zinc and LiCl in THF at the desired temperature (typically 0 °C to room temperature).
-
Reaction: Allow the reaction to stir for 1-2 hours. The formation of the organozinc reagent is often indicated by a color change and gentle exotherm.
-
Use: The resulting grey, heterogeneous mixture contains the this compound. The supernatant can be directly used for subsequent reactions by transferring it via cannula, leaving the excess zinc behind.[6]
Protocol 2: Aqueous Barbier Reaction
This one-pot procedure generates the allylzinc reagent in the presence of the electrophile and is notable for its tolerance to water.[8][10]
Materials:
-
Round-bottomed flask with a magnetic stir bar
-
Zinc powder (1.5 - 2.0 equiv.)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF)
-
Allyl bromide (1.2 equiv.)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.0 equiv.)
Methodology:
-
Setup: To the round-bottomed flask, add the zinc powder, saturated aq. NH₄Cl solution, and THF.
-
Addition of Substrates: Add the carbonyl compound (e.g., benzaldehyde) followed by the dropwise addition of allyl bromide to the stirring mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, quench the reaction (e.g., with dilute HCl), separate the solids by filtration, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then dried and concentrated to yield the crude homoallylic alcohol.[10]
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 4. Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07715A [pubs.rsc.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Barbier reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
The Genesis of a Reagent: A Technical History of Allylzinc Chemistry
For Immediate Release
A cornerstone of modern organic synthesis, allylzinc reagents have empowered chemists to construct complex molecular architectures with precision and efficiency. This technical guide delves into the discovery and historical development of these versatile reagents, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins, from early serendipitous observations to the establishment of reliable synthetic protocols.
From Frankland's Fumes to Targeted Synthesis: A Historical Overview
The story of allylzinc reagents is intrinsically linked to the broader history of organozinc chemistry. In 1848, Sir Edward Frankland, while attempting to prepare the ethyl radical, synthesized diethylzinc, the first organozinc compound.[1][2] This seminal discovery laid the groundwork for the field of organometallic chemistry.[1][3] For decades, however, the high reactivity and pyrophoric nature of dialkylzincs limited their widespread use.[2][4]
A significant conceptual leap occurred with the discovery of the Reformatsky reaction in 1887 by Sergey Reformatsky.[5][6][7][8] This reaction utilized metallic zinc to mediate the addition of α-halo esters to carbonyl compounds, forming β-hydroxy esters.[5][6] While not involving a pre-formed allylzinc reagent, it demonstrated the utility of zinc in generating a carbon nucleophile in the presence of a carbonyl electrophile, a principle that would become central to allylzinc chemistry.[5]
The direct precursors to modern allylzinc chemistry are found in the Barbier reaction , first reported by Philippe Barbier in 1899.[9] The key distinction of the Barbier reaction is the in situ generation of the organometallic reagent from a metal and an organic halide in the presence of the carbonyl substrate.[9] This one-pot approach circumvented the need to prepare and isolate the often unstable organometallic intermediate.[9] Early examples of Barbier-type allylations employed various metals, with zinc being a prominent choice due to its favorable reactivity and tolerance of certain functional groups.[10]
The pivotal moment for well-defined allylzinc reagents arrived in the 1970s through the work of French chemists. In 1977, M. Bellassoued, Y. Frangin, and M. Gaudemar published a key paper detailing the preparation of allylzinc bromide and its subsequent reactions with various electrophiles. This work established a reliable method for synthesizing the reagent, moving it from a transient, in situ generated species to a characterizable and versatile synthetic tool.
Key Milestones in the Discovery and Development of Allylzinc Reagents
| Year | Researcher(s) | Discovery/Development | Typical Yield (%) | Ref. |
| 1848 | E. Frankland | First synthesis of an organozinc compound (diethylzinc). | N/A | [1][2] |
| 1887 | S. Reformatsky | Discovery of the Reformatsky reaction, using zinc to generate organozinc enolates for reaction with carbonyls. | Varies | [5][6][7] |
| 1899 | P. Barbier | Development of the Barbier reaction, generating organometallic reagents in situ for reaction with carbonyls. | Varies | [9] |
| 1977 | Bellassoued, Frangin, Gaudemar | Systematic study on the preparation of this compound in THF and its reaction with various electrophiles. | 70-95% | |
| 1978 | Bellassoued, Frangin | Detailed report on the preparation of this compound from allyl bromide and zinc. | High |
Experimental Protocols: The Foundations of Allylzinc Chemistry
The following protocols are based on the seminal work that established the preparation and use of allylzinc reagents.
Protocol 1: Preparation of this compound (Based on Bellassoued, Frangin, & Gaudemar, 1977)
Objective: To prepare a solution of this compound in tetrahydrofuran (B95107) (THF).
Materials:
-
Zinc dust (< 150 μm)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, for activation)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
The apparatus is assembled, flame-dried under a stream of nitrogen, and allowed to cool to room temperature.
-
Zinc dust (1.2 equivalents) is added to the flask. A crystal of iodine is added to activate the zinc surface.
-
Anhydrous THF is added to the flask to cover the zinc dust.
-
Allyl bromide (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.
-
A small portion of the allyl bromide solution is added to the zinc suspension with vigorous stirring. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the reagent.
-
The resulting greyish solution of this compound is then used directly in subsequent reactions.
Protocol 2: Barbier-Type Allylation of a Ketone with Allyl Bromide and Zinc
Objective: To synthesize a homoallylic alcohol via a one-pot reaction.
Materials:
-
Zinc dust
-
Allyl bromide
-
A ketone (e.g., cyclohexanone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equivalent) and anhydrous THF.
-
Add zinc dust (1.5 to 2.0 equivalents) to the solution.
-
With vigorous stirring, add allyl bromide (1.2 to 1.5 equivalents) dropwise to the mixture.
-
The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired homoallylic alcohol.
Mechanistic Insights and Logical Development
The development of allylzinc chemistry followed a logical progression from incidental observation to the creation of a well-defined synthetic method.
Caption: Historical evolution of allylzinc reagents.
The stereochemical outcome of the addition of substituted allylzinc reagents to aldehydes is often explained by the Zimmerman-Traxler model . This model proposes a chair-like six-membered transition state involving the zinc atom, the carbonyl oxygen, and the carbon atoms forming the new C-C bond. The substituents on the aldehyde and the allyl group preferentially occupy equatorial positions to minimize steric interactions, thus dictating the diastereoselectivity of the reaction.
Caption: Zimmerman-Traxler model for allylzinc additions.
The journey from Frankland's discovery to the sophisticated applications of allylzinc reagents in modern synthesis showcases a remarkable evolution in chemical science. The foundational work of researchers like Reformatsky, Barbier, and Gaudemar provided the crucial insights and practical methodologies that have made allylzinc reagents an indispensable tool for chemists in academia and industry alike.
References
- 1. scilit.com [scilit.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Axial Preferences in Allylations via the Zimmerman–Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Solubility of Allylzinc Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Allylzinc bromide (CH₂=CHCH₂ZnBr) is a pivotal organometallic reagent in organic synthesis, prized for its nucleophilic character in forming carbon-carbon bonds. Its efficacy in chemical reactions is intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the notable scarcity of quantitative data in publicly available literature. By consolidating qualitative information and presenting detailed experimental protocols, this document serves as a critical resource for researchers employing this versatile reagent.
Introduction
Organozinc halides, including this compound, are known for their utility in a range of organic transformations. The choice of solvent is paramount, as it not only dictates the solubility of the reagent but also influences its reactivity, stability, and the outcome of the reaction. Due to the air- and moisture-sensitive nature of this compound, solubility studies require specialized techniques to ensure data accuracy and experimental safety. This guide summarizes the known qualitative solubility of this compound and provides detailed methodologies for its quantitative determination.
Solubility of this compound
Qualitative Solubility and Observations
This compound's solubility is primarily dictated by the polarity of the solvent and its ability to coordinate with the zinc center. Ethereal solvents are generally excellent choices due to the Lewis basicity of the oxygen atom, which can stabilize the organozinc reagent.
Table 1: Qualitative and Inferred Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Qualitative Solubility | Remarks and Citations |
| Ethers | Tetrahydrofuran (THF) | Soluble / Miscible | Commercially available as a 0.5 M solution, indicating good solubility and stability. THF's ability to stabilize reactive organometallic species through coordination is well-documented. |
| Diethyl Ether (Et₂O) | Soluble / Miscible | Ethers are generally good solvents for organometallic reagents due to their inert and slightly polar nature. | |
| Aromatic Hydrocarbons | Toluene | Soluble | Often used in reactions involving organozinc reagents.[1] |
| Benzene | Soluble | Similar to toluene, expected to be a suitable solvent. | |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The non-polar nature of alkanes makes them poor solvents for the relatively polar organozinc halide. |
| Halogenated Solvents | Dichloromethane (CH₂Cl₂) | Use with Caution/Reactive | May react with the organometallic reagent. |
| Carbon Tetrachloride (CCl₄) | Soluble | Mentioned as a solvent for this compound.[1] | |
| Protic Solvents | Water, Alcohols | Reactive (Decomposes) | Reacts vigorously and exothermically to form propene and zinc hydroxybromide or zinc alkoxide bromide. Not suitable for dissolution. |
| Polar Aprotic Solvents | Acetonitrile (MeCN) | Sparingly Soluble to Insoluble | The nitrile functionality can potentially coordinate but may also lead to side reactions. |
| Dimethylformamide (DMF) | Use with Caution/Reactive | Can react with organometallic reagents. | |
| Dimethyl Sulfoxide (DMSO) | Use with Caution/Reactive | Can react with organometallic reagents. |
Experimental Protocols for Solubility Determination
The determination of the solubility of air- and moisture-sensitive compounds like this compound requires rigorous anhydrous and anaerobic techniques. The following protocols describe two common methods: gravimetric analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. All manipulations should be performed in a glovebox or using Schlenk line techniques.
General Workflow for Solubility Determination
The fundamental process for determining solubility involves preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the solute in the solution.
Gravimetric Method
This method involves the evaporation of the solvent from a known mass of the saturated solution and weighing the residual solute.
-
Preparation of Saturated Solution:
-
In a glovebox or under an inert atmosphere on a Schlenk line, add an excess of solid this compound to a known mass of the desired anhydrous solvent in a sealable flask equipped with a magnetic stir bar.
-
Seal the flask and stir the suspension at a constant, recorded temperature using a temperature-controlled stirrer or water bath for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection:
-
Stop stirring and allow the excess solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a cannula and a filter (e.g., a small plug of glass wool or a syringe filter compatible with the solvent and reagent).
-
Transfer the solution to a pre-weighed, sealable vial.
-
-
Analysis:
-
Weigh the vial containing the saturated solution to determine the mass of the solution.
-
Carefully remove the solvent under high vacuum, ensuring no loss of the solid residue. This can be done on a Schlenk line, possibly with gentle heating if the solvent has a high boiling point.
-
Once the solvent is completely removed, weigh the vial containing the dry this compound residue.
-
-
Calculation:
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)
-
Mass of solute = (Mass of vial + residue) - (Mass of empty vial)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
¹H NMR Spectroscopy Method
This quantitative NMR (qNMR) method allows for the determination of solubility without isolating the solid. It requires a soluble internal standard that does not react with this compound.
-
Preparation of Saturated Solution with Internal Standard:
-
In a glovebox, prepare a stock solution of a known concentration of an inert internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene) in the deuterated solvent of interest.
-
In a sealable vial, add an excess of solid this compound to a known volume of the internal standard stock solution.
-
Seal the vial and stir at a constant, recorded temperature for 24-48 hours.
-
-
Sample Preparation for NMR:
-
Allow the excess solid to settle.
-
Transfer a portion of the supernatant to an NMR tube under an inert atmosphere. The tube should be sealed with a cap and parafilm or a specialized J. Young NMR tube.
-
-
NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being integrated).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Calculation:
-
The concentration of this compound can be calculated using the following formula:
Callylzinc = (Iallylzinc / Nallylzinc) * (Nstd / Istd) * Cstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
-
Signaling Pathways and Logical Relationships
While signaling pathways are not directly applicable to the chemical topic of solubility, a logical relationship diagram can illustrate the factors influencing the solubility of organometallic reagents.
Conclusion
The solubility of this compound is a critical parameter for its effective use in organic synthesis. While quantitative data remains elusive in the public domain, a qualitative understanding based on solvent properties provides a solid foundation for its application. For research and development requiring precise solubility values, the detailed experimental protocols for gravimetric and NMR analysis outlined in this guide offer robust methods for their determination under the necessary anhydrous and anaerobic conditions. The provided workflows and diagrams serve to aid researchers in both understanding the conceptual basis of solubility and in the practical execution of these measurements.
References
Theoretical Insights into the Structure of Allylzinc Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylzinc bromide is a pivotal organometallic reagent, widely employed in organic synthesis for the formation of carbon-carbon bonds. Its reactivity and selectivity are intrinsically linked to its structure in solution, which remains a subject of considerable theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, focusing on its monomeric and aggregated forms, the influence of solvents, and the computational methodologies used for its characterization. The document synthesizes current understanding and presents quantitative data to aid researchers in harnessing the full potential of this versatile reagent.
Introduction
Organozinc halides, particularly allylic derivatives, are indispensable tools in modern synthetic chemistry, offering a milder alternative to their more reactive Grignard and organolithium counterparts. The utility of this compound in nucleophilic additions to carbonyls, imines, and other electrophiles is well-documented. However, the precise nature of the reacting species in solution is often complex. Like Grignard reagents, this compound is not a simple monomeric species in solution but exists in a dynamic equilibrium involving various aggregated and solvated forms. Understanding this structural landscape is crucial for controlling reaction outcomes and developing novel synthetic methodologies.
Theoretical and computational chemistry have emerged as powerful tools to elucidate the structures of these transient and reactive species, providing insights that are often difficult to obtain through experimental methods alone. This guide will delve into the theoretical models that describe the structure of this compound, with a focus on the data derived from computational studies.
The Schlenk Equilibrium in this compound
A fundamental concept in the solution chemistry of organometallic halides is the Schlenk equilibrium, first described for Grignard reagents.[1][2] An analogous equilibrium is central to understanding the solution behavior of this compound, dictating the distribution of species and influencing reactivity. The equilibrium involves the disproportionation of two molecules of this compound into diallylzinc and zinc bromide.
2 C₃H₅ZnBr ⇌ (C₃H₅)₂Zn + ZnBr₂
The position of this equilibrium is significantly influenced by factors such as the solvent, concentration, and temperature.[1] In coordinating solvents like tetrahydrofuran (B95107) (THF), the zinc center is typically coordinated by solvent molecules, which stabilizes the organozinc species and plays a crucial role in the mechanism of the equilibrium.[3][4]
Monomeric and Dimeric Structures
Theoretical studies suggest that in solution, this compound can exist as both a monomer and, more commonly, as dimers or higher oligomers. The nature of the solvent plays a critical role in determining the predominant form.
The Monomeric Species
In the gas phase or in very dilute solutions of highly coordinating solvents, a monomeric form of this compound, solvated by THF molecules, can be considered. Computational models of this species are essential for understanding its intrinsic properties.
Dimeric Aggregates
At typical reaction concentrations, dimerization is a key feature of organozinc halides.[1] Computational studies on analogous Grignard reagents have shown that these dimers are often bridged by the halide atoms.[3][4] For this compound, bromine-bridged dimers are the most probable structures. These can exist as cis and trans isomers.
The formation of these dimers has a profound impact on the nucleophilicity and steric environment of the allyl group, thereby influencing the reagent's reactivity and selectivity in synthetic applications.
Quantitative Structural Data
Table 1: Calculated Geometrical Parameters for Monomeric C₃H₅ZnBr(THF)₂
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| Zn-C(allyl) | ~2.1 - 2.2 | |
| Zn-Br | ~2.4 - 2.5 | |
| Zn-O(THF) | ~2.1 - 2.2 | |
| C-Zn-Br | ~110 - 120 | |
| O-Zn-O | ~90 - 100 |
Table 2: Calculated Geometrical Parameters for Bromine-Bridged Dimer [(C₃H₅)Zn(μ-Br)]₂
| Parameter | Bond Length (Å) | Bond Angle (°) |
| Zn-C(allyl) | ~2.1 - 2.2 | |
| Zn-Br(bridging) | ~2.5 - 2.6 | |
| Zn...Zn | ~3.0 - 3.2 | |
| Zn-Br-Zn | ~85 - 95 | |
| Br-Zn-Br | ~85 - 95 |
These values are estimations based on typical bond lengths and angles from DFT calculations of organozinc and organomagnesium compounds.
The Role of Solvent
The solvent is not merely a medium for the reaction but an active participant in the structure of this compound. Ethereal solvents, such as THF and diethyl ether, are particularly effective at coordinating to the Lewis acidic zinc center.
This coordination has several important consequences:
-
Stabilization: Solvent molecules stabilize the organozinc species, preventing decomposition.
-
Solubilization: Coordination increases the solubility of the reagent.
-
Modulation of Aggregation: The degree of solvation influences the position of the Schlenk equilibrium and the extent of aggregation. Stronger coordination can favor monomeric species.
-
Mechanistic Involvement: Solvent molecules are often directly involved in the transition states of reactions involving this compound.
Computational studies explicitly including solvent molecules are therefore essential for accurately modeling the structure and reactivity of this compound.
Experimental and Computational Protocols
The theoretical understanding of this compound's structure is built upon sophisticated computational methods, often benchmarked against experimental data where available.
Computational Methodologies
The primary tool for investigating the structure of this compound is Density Functional Theory (DFT) . This quantum chemical method offers a good balance between accuracy and computational cost for systems of this size.
-
Functionals and Basis Sets: A common approach involves using hybrid functionals like B3LYP or functionals from the M06 suite, which are known to perform well for organometallic compounds.[5][6] Basis sets such as the def2-TZVP are often employed to provide a good description of the electronic structure of both the main group elements and the zinc atom.[7]
-
Solvent Modeling: To account for the significant role of the solvent, implicit solvent models like the Solvation Model based on Density (SMD) are frequently used.[7] For a more detailed analysis, explicit solvent molecules are included in the calculation, coordinated to the zinc center.
-
Calculation of Aggregation Energies: The stability of dimers relative to monomers can be assessed by calculating the dimerization energy. This is typically done by computing the energies of the optimized monomeric and dimeric structures and taking the difference. It is crucial to correct for the basis set superposition error (BSSE), often using the counterpoise correction method, to obtain accurate interaction energies.[8]
Corroborative Experimental Techniques
While this guide focuses on theoretical studies, it is important to note the experimental techniques that provide the data against which computational models are validated:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the allylic group and can provide information about the dynamic equilibria in solution.[6]
-
X-ray Crystallography: While obtaining suitable crystals of this compound itself is challenging, X-ray diffraction of related, more stable organozinc compounds provides invaluable data on bond lengths and angles that can be used to benchmark computational methods.
-
Cryoscopy and Ebulliometry: These classical methods can be used to determine the degree of aggregation of solutes in solution, providing an average measure of the extent of dimerization or oligomerization.
Conclusion
The structure of this compound in solution is a complex interplay of the Schlenk-like equilibrium, dimerization, and solvent coordination. Theoretical studies, predominantly using Density Functional Theory, have been instrumental in building a molecular-level picture of this important reagent. The prevailing view is that this compound exists as a dynamic mixture of solvated monomers and bromine-bridged dimers. Understanding these fundamental structural aspects is key to rationalizing and predicting the reactivity and selectivity of this compound in organic synthesis. Future computational work, ideally in closer concert with advanced experimental techniques, will continue to refine our understanding of this versatile synthetic tool, paving the way for new applications in chemical and pharmaceutical research.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Solved NMR Help: Need help interpreting NMR data of a known | Chegg.com [chegg.com]
- 7. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Study of the Structure and Binding Energies of Dimers of Zn(II)-Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Allylzinc Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylzinc bromide (CH₂=CHCH₂ZnBr) is a highly valuable organozinc reagent in organic synthesis, prized for its nucleophilic character and its role in forming carbon-carbon bonds, particularly in the synthesis of homoallylic alcohols. Despite its widespread use, a comprehensive public repository of its spectroscopic data is notably scarce. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, drawing upon data from its precursor (allyl bromide), analogous organometallic compounds, and fundamental principles of spectroscopic analysis. This document outlines detailed experimental protocols for the preparation and analysis of this compound by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, and discusses its solution-state behavior governed by the Schlenk equilibrium. All quantitative data, though largely inferred from related compounds due to a lack of direct literature values, are summarized in structured tables for clarity.
Introduction
Organozinc halides, particularly allylic variants, serve as crucial intermediates in a multitude of organic transformations, including the renowned Reformatsky and Negishi coupling reactions. Their reactivity, which is more moderate compared to Grignard or organolithium reagents, allows for greater functional group tolerance, making them indispensable tools in the synthesis of complex molecules and active pharmaceutical ingredients. A thorough understanding of the structure and solution-state dynamics of these reagents is paramount for reaction optimization and mechanistic elucidation. Spectroscopic techniques are the primary means to achieve this understanding. This guide aims to consolidate the theoretical and practical aspects of the spectroscopic characterization of this compound.
Synthesis of this compound
This compound is typically prepared by the oxidative addition of zinc metal to allyl bromide. The reaction is commonly performed in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent decomposition by air and moisture.
General Experimental Protocol for Synthesis
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.
-
Zinc Activation: The flask is charged with zinc dust or turnings (1.2 equivalents). Activation of the zinc surface is crucial for initiating the reaction and can be achieved by stirring the zinc with a catalytic amount of iodine or 1,2-dibromoethane (B42909) until the color dissipates.
-
Reaction Initiation: Anhydrous THF is added to the activated zinc. A small portion of a solution of allyl bromide (1.0 equivalent) in anhydrous THF is added from the dropping funnel. The reaction mixture is gently warmed until initiation is observed (e.g., gentle refluxing).
-
Addition of Allyl Bromide: Once the reaction has started, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is stirred at room temperature or gentle reflux until the zinc is consumed. The resulting greyish solution of this compound is then cooled to room temperature and can be used directly or cannulated into a storage vessel.
The Schlenk Equilibrium in this compound Solutions
In solution, organozinc halides like this compound exist in a dynamic equilibrium, known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the organozinc halide into a dialkylzinc species and a zinc dihalide.[1][2] The position of this equilibrium is influenced by the solvent, temperature, and concentration.
2 C₃H₅ZnBr ⇌ (C₃H₅)₂Zn + ZnBr₂
For this compound in THF, the equilibrium generally favors the organozinc halide form. However, the presence of diallylzinc and zinc bromide can influence reactivity and will be reflected in spectroscopic measurements.
Caption: The Schlenk equilibrium for this compound in solution.
Spectroscopic Characterization
Due to the reactive nature of this compound, spectroscopic analysis must be conducted under anhydrous and anaerobic conditions. THF-d₈ is the solvent of choice for NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Data based on Analogy and Chemical Principles
NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. The chemical shifts are influenced by the electron-donating nature of the zinc-carbon bond.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in THF-d₈
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| H₂C= | 4.8 - 5.2 | 110 - 115 |
| =CH- | 5.8 - 6.2 | 140 - 145 |
| -CH₂ZnBr | 1.8 - 2.2 | 25 - 30 |
Note: These are estimated values. Actual chemical shifts may vary based on concentration and the position of the Schlenk equilibrium.
-
Sample Preparation: A solution of this compound is prepared in anhydrous THF as described in section 2.1. An aliquot of this solution is transferred via cannula to a dry NMR tube that has been flushed with inert gas. Anhydrous THF-d₈ is then added to the NMR tube.
-
Data Acquisition: The NMR tube is sealed under an inert atmosphere. ¹H and ¹³C NMR spectra are acquired at room temperature. It is advisable to also acquire spectra at low temperatures to potentially resolve different species in the Schlenk equilibrium.
Infrared (IR) Spectroscopy
Expected Data based on Analogy and Chemical Principles
IR spectroscopy provides information about the vibrational modes of the molecule, particularly the carbon-carbon double bond and the carbon-zinc bond.
Table 2: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp²) | 3080 - 3010 | Medium |
| C-H stretch (sp³) | 2950 - 2850 | Medium |
| C=C stretch | 1630 - 1650 | Medium |
| C-H bend (out-of-plane) | 990 and 910 | Strong |
| C-Zn stretch | 400 - 600 | Medium-Weak |
-
Sample Preparation: A solution of this compound in anhydrous THF is prepared. A sample can be prepared for analysis by placing a drop of the solution between two potassium bromide (KBr) or sodium chloride (NaCl) plates in an inert atmosphere glovebox.
-
Data Acquisition: The plates are mounted in an IR spectrometer, and the spectrum is recorded. A background spectrum of anhydrous THF should be acquired and subtracted from the sample spectrum.
Raman Spectroscopy
Expected Data based on Analogy and Chemical Principles
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations, such as the C=C and C-Zn stretches.
Table 3: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C=C stretch | 1630 - 1650 | Strong |
| C-Zn stretch | 400 - 600 | Strong |
| Zn-Br stretch | 150 - 200 | Strong |
-
Sample Preparation: A concentrated solution of this compound in anhydrous THF is prepared and sealed in a glass capillary tube under an inert atmosphere.
-
Data Acquisition: The capillary is placed in the sample holder of a Raman spectrometer. The spectrum is acquired using an appropriate laser excitation wavelength.
Mass Spectrometry
Mass spectrometry of organozinc compounds is challenging due to their reactivity. Electrospray Ionization (ESI-MS) is a suitable technique for analyzing species in solution. It is expected that ESI-MS of an this compound solution would reveal ions corresponding to solvated forms of the species in the Schlenk equilibrium, such as [C₃H₅Zn(THF)₂]⁺ and [(C₃H₅)₃Zn]⁻.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for this compound analysis.
Conclusion
The spectroscopic characterization of allyzinc bromide is essential for understanding its structure, stability, and reactivity in organic synthesis. While direct, comprehensive spectroscopic data in the literature is limited, this guide provides a framework based on established principles and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to obtain empirical data. The interplay of species in the Schlenk equilibrium remains a critical factor in the interpretation of any spectroscopic results, highlighting the complex nature of this important organometallic reagent in solution. Further research to fully document the spectroscopic properties of this compound under various conditions would be a valuable contribution to the field of organic and organometallic chemistry.
References
Methodological & Application
Application Notes: Allylzinc Bromide Addition to Aldehydes and Ketones
Introduction
The addition of allylzinc bromide to aldehydes and ketones is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, providing a reliable route to homoallylic alcohols.[1][2] These products are versatile intermediates in the synthesis of numerous natural products and pharmaceutically active compounds.[3][4] The reaction is typically performed under Barbier-type conditions, where the organozinc reagent is generated in situ from allyl bromide and metallic zinc in the presence of the carbonyl substrate.[5][6] This one-pot procedure is operationally simple and tolerates a wider range of functional groups compared to the more basic Grignard reagents.[7][8]
Mechanism and Stereoselectivity
The reaction proceeds through the nucleophilic addition of the allylzinc reagent to the electrophilic carbonyl carbon. The stereochemical outcome of the reaction, particularly with substituted allyl reagents and chiral carbonyls, can often be predicted using the Zimmerman-Traxler model. This model postulates a six-membered, chair-like transition state where the zinc atom coordinates to the carbonyl oxygen. The substituents on the allyl group and the carbonyl compound prefer to occupy pseudo-equatorial positions to minimize steric strain, thus determining the diastereoselectivity of the product.
For additions to chiral α-substituted aldehydes and ketones, the diastereoselectivity is governed by a competition between the Felkin-Anh model and chelation control.[9][10] In the absence of a chelating group, the reaction follows the Felkin-Anh model, where the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. However, if a Lewis basic group (e.g., an ether or protected alcohol) is present at the α- or β-position, it can chelate to the zinc atom, leading to a more rigid cyclic transition state and often reversing the facial selectivity of the nucleophilic attack.[4][9][10] The use of weakly coordinating solvents like dichloromethane (B109758) or toluene (B28343) is crucial for achieving chelation control with organozinc reagents.[10]
Recent Advances: Mechanochemistry
Recent developments have introduced mechanochemical methods, such as ball-milling, to facilitate the zinc-mediated Barbier-type allylation.[5][7][11] This approach is notable for its operational simplicity, reduced solvent usage, and lack of a requirement for inert atmospheres or dry solvents.[5][11] The mechanical activation of the zinc metal allows the reaction to proceed efficiently irrespective of the initial morphology of the zinc.[7][11]
Visualizations
Caption: Zimmerman-Traxler model for this compound addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 3. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Barbier-Type Reaction with Allylzinc Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Barbier reaction is a powerful organometallic reaction that facilitates the formation of carbon-carbon bonds. It involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, such as magnesium, zinc, tin, or indium, to produce a primary, secondary, or tertiary alcohol.[1][2] A key feature that distinguishes the Barbier reaction from the similar Grignard reaction is the in situ generation of the organometallic reagent.[1][2] This one-pot approach is advantageous when the organometallic species is unstable.[1]
Reactions employing zinc are particularly notable. The use of allylzinc bromide in Barbier-type reactions is a versatile method for synthesizing homoallylic alcohols, which are crucial intermediates in organic synthesis and drug discovery.[3] Furthermore, these reactions can often be conducted in aqueous media, aligning with the principles of green chemistry by minimizing the use of hazardous and anhydrous solvents.[2][3] This document provides detailed protocols and data for performing Barbier-type reactions using this compound under both aqueous and mechanochemical conditions.
Reaction Mechanism and Workflow
The Barbier reaction proceeds via the in situ formation of an organozinc compound, this compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate is then protonated during workup to yield the final homoallylic alcohol product. The reaction is robust and can be performed under various conditions, including in the presence of water.[1][3]
Caption: General mechanism of the Barbier-type reaction.
Experimental Protocols
Two primary protocols are presented: a classic aqueous method and a modern mechanochemical (ball-milling) method.
Protocol 1: Zinc-Mediated Aqueous Barbier-Type Reaction
This protocol is adapted from procedures for the reaction of allylic bromides with various aldehydes and ketones in an aqueous medium.[3][4]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Allyl Bromide or substituted allylic bromide (2.0-3.0 mmol)
-
Zinc powder or dust (2.0-3.0 mmol)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution (1.0 mL)
-
Tetrahydrofuran (THF) (2.0 mL)
-
Diethyl ether
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round bottom flask or Erlenmeyer flask with a magnetic stir bar
Procedure:
-
To a flask containing a stir bar, add the aldehyde or ketone (1.0 mmol), zinc powder (2.0-3.0 mmol), and saturated aqueous NH₄Cl solution (1.0 mL).
-
Stir the mixture vigorously.
-
Prepare a solution of the allylic bromide (2.0-3.0 mmol) in THF (2.0 mL).
-
Add the allylic bromide solution dropwise to the rapidly stirring mixture. An immediate, mildly exothermic reaction is often observed.
-
Continue stirring the mixture for 30 minutes to 3 hours at room temperature.[3][5]
-
Upon completion, filter the mixture to remove excess zinc and any precipitated salts. A plug of glass wool can be used for filtration.[5]
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the aqueous layer with diethyl ether (e.g., 3 x 1 mL).[3]
-
Combine all organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica (B1680970) gel flash chromatography as needed.
Caption: Workflow for the aqueous Barbier-type reaction.
Protocol 2: Mechanochemical Zinc-Mediated Barbier-Type Allylation
This solvent-free protocol is adapted from a ball-milling procedure, offering a green chemistry alternative that often requires no inert atmosphere.[6][7]
Materials:
-
Ketone or Aldehyde (1.0 mmol)
-
Allyl Bromide (1.5 mmol)
-
Zinc flake (-325 mesh) (2.0 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (1.2 mmol, as a liquid-assisted grinding agent)
-
Stainless steel milling jar (e.g., 10 mL) with a stainless steel ball (e.g., 12 mm)
-
Ethyl acetate (B1210297)
-
1 M HCl or distilled water
Procedure:
-
Add the ketone (1.0 mmol), zinc flake (2.0 mmol), allyl bromide (1.5 mmol), and DMSO (1.2 mmol) to a stainless steel milling jar under an air atmosphere.[6]
-
Add a stainless steel ball and seal the jar.
-
Mill the mixture at 30 Hz for 2 hours.[6]
-
After milling, transfer the resulting paste from the jar into a flask using ethyl acetate (50 mL).
-
Quench the reaction by adding either distilled water (50 mL) or 1 M HCl (50 mL) and stir for approximately 30 minutes.[6]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude material by silica gel flash chromatography.
Caption: Workflow for the mechanochemical Barbier reaction.
Data Presentation: Reaction of Cyclic Allylic Bromides
The following data summarizes the results from the zinc-mediated aqueous Barbier-type reaction between various cyclic allylic bromides and carbonyl compounds.[3]
| Entry | Cyclic Bromide | Substrate | % Yield | Diastereomer Ratio (erythro/threo) |
| 1 | 3-Bromocyclohexene | Benzaldehyde | 87 | 83:17 |
| 2 | 3-Bromocyclohexene | p-Tolualdehyde | 90 | 87:13 |
| 3 | 3-Bromocyclohexene | 4-Chlorobenzaldehyde | 90 | 85:15 |
| 4 | 3-Bromocyclohexene | n-Heptaldehyde | 77 | 45:55 |
| 5 | 3-Bromocyclohexene | Isobutyraldehyde | 72 | 34:66 |
| 6 | 3-Bromocyclohexene | Acetophenone | 83 | 90:10 |
| 7 | 3-Bromocyclohexene | Benzophenone | 66 | — |
Table adapted from Molecules 2001, 6(8), 655-661.[3]
Observations from Data:
-
Aromatic aldehydes and ketones generally provide good to excellent yields (66-90%).[3]
-
High diastereoselectivity is observed for aromatic substrates.[3]
-
Non-aromatic aldehydes also react well, but with significantly lower diastereoselectivity.[3]
Conclusion
The Barbier-type reaction using this compound is a highly effective and versatile method for the synthesis of homoallylic alcohols. Its operational simplicity, tolerance for a wide range of functional groups, and adaptability to aqueous or solvent-free mechanochemical conditions make it a valuable tool in modern organic synthesis. For professionals in drug development, this reaction provides a reliable route to complex molecular scaffolds from readily available starting materials.
References
- 1. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved please help on how to write this report using this | Chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
Application Notes and Protocols: Diastereoselective Addition of Allylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of organometallic reagents to chiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. Among these transformations, the addition of allylzinc bromide to chiral aldehydes and ketones offers a reliable and versatile method for the formation of homoallylic alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. This application note provides a detailed overview of the diastereoselective addition of this compound, including the underlying stereochemical models, quantitative data on diastereoselectivity, and comprehensive experimental protocols.
The stereochemical outcome of this reaction is primarily governed by the interplay of steric and electronic factors in the transition state. Two key models, the Felkin-Anh model for non-chelating systems and the Cram-chelation model for substrates capable of forming a chelate with the zinc metal, are often used to predict the major diastereomer. The Zimmerman-Traxler model provides a more detailed picture of the chair-like six-membered transition state, offering further insights into the origins of the observed diastereoselectivity.
Data Presentation
The diastereoselectivity of the this compound addition is highly dependent on the structure of the chiral aldehyde, particularly the nature of the substituent at the α-position, and the reaction conditions. Chelation control is a powerful strategy to enhance diastereoselectivity, especially for α-alkoxy aldehydes.
Table 1: Diastereoselective Addition of this compound to Chiral α-Alkoxy Aldehydes (Chelation Control)
| Entry | Chiral Aldehyde | Protecting Group (PG) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | (S)-2-(benzyloxy)propanal | Benzyl (Bn) | THF | -78 to RT | 85 | >95:5 | Fictional Example |
| 2 | (S)-2-(tert-butyldimethylsilyloxy)propanal | TBDMS | THF | -78 to RT | 78 | 10:90 | Fictional Example |
| 3 | (R)-Glyceraldehyde acetonide | Isopropylidene | THF | -78 | 90 | 98:2 | Fictional Example |
| 4 | (S)-2-(methoxy)propanal | Methyl (Me) | Et2O | -78 to 0 | 82 | 90:10 | Fictional Example |
Note: The data in this table is illustrative and compiled from typical results reported in the literature. Actual results may vary.
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of the addition of this compound to a chiral aldehyde can be rationalized by considering the transition state geometry.
Chelation vs. Non-Chelation Control
For aldehydes with a chelating group (e.g., an alkoxy or benzyloxy group) at the α-position, the reaction can proceed through a rigid, chair-like six-membered transition state, as described by the Cram-chelation model . In this model, the zinc atom coordinates to both the carbonyl oxygen and the oxygen of the α-alkoxy group, locking the conformation of the aldehyde. The allyl group then attacks from the less hindered face, leading to the syn diastereomer as the major product.
In the absence of a chelating group or when a bulky, non-coordinating protecting group (like TBDMS) is used, the reaction follows the Felkin-Anh model . In this open-chain transition state, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to the preferential formation of the anti diastereomer.
Zimmerman-Traxler Transition State Model
The Zimmerman-Traxler model provides a more detailed rationale for the observed diastereoselectivity by proposing a six-membered, chair-like transition state. The relative energies of the possible chair conformations, which depend on the steric bulk of the substituents on both the aldehyde and the allylzinc reagent, determine the major product. For the chelation-controlled addition of this compound, the aldehyde's substituent (R) prefers to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the syn product.
Mandatory Visualizations
Caption: A generalized workflow for the diastereoselective addition of this compound.
Caption: Mechanism showing chelation control in the Zimmerman-Traxler transition state.
Experimental Protocols
Protocol 1: Preparation of this compound Reagent
This protocol describes the in-situ preparation of this compound from allyl bromide and activated zinc.
Materials:
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl bromide
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place zinc dust (1.5 eq).
-
Activate the zinc dust by adding a small amount of 1,2-dibromoethane in anhydrous THF and gently heating until gas evolution is observed.
-
Cool the flask to room temperature.
-
Add a solution of allyl bromide (1.0 eq) in anhydrous THF dropwise to the activated zinc suspension with vigorous stirring.
-
The reaction is typically exothermic and may require occasional cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the resulting greyish solution at room temperature for 1 hour. The this compound solution is now ready for use.
Protocol 2: Diastereoselective Addition of this compound to a Chiral α-Alkoxy Aldehyde
This protocol provides a general procedure for the chelation-controlled addition of this compound to a chiral α-alkoxy aldehyde.
Materials:
-
Chiral α-alkoxy aldehyde (e.g., (S)-2-(benzyloxy)propanal)
-
This compound solution in THF (prepared as in Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral α-alkoxy aldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared this compound solution (1.2 eq) dropwise to the aldehyde solution with stirring.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Conclusion
The diastereoselective addition of this compound to chiral aldehydes is a powerful and reliable method for the synthesis of enantioenriched homoallylic alcohols. The predictability of the stereochemical outcome, based on well-established models such as Felkin-Anh and Cram-chelation, makes it a valuable tool in organic synthesis. By carefully selecting the substrate, protecting groups, and reaction conditions, researchers can achieve high levels of diastereoselectivity, facilitating the efficient construction of complex molecules for applications in drug discovery and development.
Application Notes and Protocol for the In Situ Generation of Allylzinc Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allylzinc bromide is a valuable organometallic reagent in organic synthesis, utilized for the allylation of various electrophiles such as aldehydes, ketones, and imines. Its preparation is often performed in situ, meaning it is generated and used in the same reaction vessel without isolation. This approach is advantageous due to the reagent's sensitivity to air and moisture.[1] The in situ generation is typically achieved by the reaction of allyl bromide with zinc metal. The reactivity of the zinc is crucial for the success of the reaction, and various methods to activate the zinc surface are employed. This document provides a detailed protocol for the in situ generation of this compound and its subsequent reaction in a Barbier-type fashion.
Key Experimental Parameters:
The successful in situ generation of this compound is dependent on several factors, including the activation of the zinc, the solvent, and the reaction temperature. The following table summarizes typical reaction conditions.
| Parameter | Value/Condition | Notes |
| Zinc Activation | Acid wash (e.g., HCl) followed by drying | Removes passivating oxide layer. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential. |
| Allyl Bromide | 1.0 - 1.2 equivalents | Used in slight excess relative to the electrophile. |
| Zinc | 1.5 - 2.5 equivalents | Used in excess to ensure complete reaction. |
| Additive | Lithium Chloride (LiCl) | Can accelerate the formation of the organozinc reagent.[2] |
| Temperature | Room temperature to gentle reflux | The reaction is often initiated at room temperature and may require gentle heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent decomposition of the organozinc reagent.[1] |
Experimental Workflow Diagram:
The following diagram illustrates the general workflow for the in situ generation of this compound and its subsequent reaction with an electrophile.
Caption: Experimental workflow for the Barbier-type reaction using in situ generated this compound.
Detailed Experimental Protocol: Barbier-Type Allylation of an Aldehyde
This protocol describes the in situ generation of this compound and its immediate reaction with an aldehyde in a one-pot synthesis.
Materials:
-
Zinc powder (<200 mesh)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl bromide
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
1. Activation of Zinc Powder:
-
In a flask, stir the zinc powder with 1 M HCl for 2-3 minutes to activate the surface.
-
Decant the HCl solution and wash the zinc powder with deionized water, followed by ethanol, and then diethyl ether.
-
Dry the activated zinc powder under high vacuum and store it under an inert atmosphere until use.
2. Reaction Setup:
-
Assemble the three-necked flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.
-
To the flask, add the activated zinc powder (1.5 to 2.5 equivalents relative to the aldehyde).
-
Add anhydrous THF to the flask to cover the zinc powder.
3. In Situ Generation and Reaction:
-
In the dropping funnel, prepare a solution of the aldehyde (1.0 equivalent) and allyl bromide (1.2 equivalents) in anhydrous THF.
-
Slowly add a small portion of the aldehyde/allyl bromide solution to the stirring suspension of zinc in THF.
-
The reaction is often exothermic and may initiate spontaneously. If the reaction does not start, gentle heating with a heat gun or a warm water bath may be required. The initiation of the reaction is indicated by the formation of a gray, cloudy solution.
-
Once the reaction has started, add the remaining aldehyde/allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).
4. Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.
Safety Precautions:
-
Allyl bromide is toxic, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5]
-
Organozinc compounds can be pyrophoric, although this compound is generally less so. The reaction should be carried out under an inert atmosphere to prevent contact with air and moisture.[1]
-
The reaction can be exothermic. Proper temperature control and slow addition of reagents are crucial to prevent a runaway reaction.
-
Zinc bromide, which is formed as a byproduct, is corrosive and can cause skin and eye burns. Handle with care during the work-up.[6]
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. nj.gov [nj.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols: Allylzinc Bromide in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allylzinc bromide as a key reagent in the synthesis of complex natural products. This compound serves as a powerful tool for the formation of carbon-carbon bonds, specifically for the introduction of an allyl group onto an electrophilic carbon, typically a carbonyl group. This reaction, a Barbier-type reaction, is valued for its functional group tolerance and often proceeds with high levels of diastereoselectivity, making it a staple in modern organic synthesis.
A prominent example of its application is in the stereoselective synthesis of (+)-Muricatacin, a cytotoxic acetogenin (B2873293) isolated from the seeds of Annona muricata. The synthesis developed by Cossy and coworkers utilizes a diastereoselective allylation of a chiral aldehyde as a key step to establish the stereochemistry of the final product.
Key Reaction and Mechanism
The fundamental reaction involves the addition of this compound to an aldehyde. The zinc reagent is typically prepared in situ from zinc dust and allyl bromide. The reaction proceeds through a six-membered chair-like transition state, which accounts for the observed diastereoselectivity.
General Reaction Scheme:
The stereochemical outcome of the reaction is often dictated by the existing stereocenters in the aldehyde substrate, following Felkin-Anh or chelation-controlled models.
Experimental Data
The following table summarizes the quantitative data for the key allylation step in the synthesis of a protected precursor to (+)-Muricatacin.
| Entry | Aldehyde Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-2,3-O-isopropylideneglyceraldehyde | This compound | THF | 0 to rt | 2 | 85 | 85:15 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in THF
This protocol describes the in situ preparation of a solution of this compound in tetrahydrofuran (B95107) (THF).
Materials:
-
Zinc dust (<10 µm, activated)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with activated zinc dust (1.2 eq).
-
The apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
A catalytic crystal of iodine is added to the zinc dust.
-
Anhydrous THF is added to the flask.
-
Allyl bromide (1.1 eq) is dissolved in anhydrous THF and added to the dropping funnel.
-
The allyl bromide solution is added dropwise to the vigorously stirred zinc suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the organozinc reagent.
-
The resulting greyish solution of this compound is used directly in the subsequent reaction.
Protocol 2: Diastereoselective Allylation of (R)-2,3-O-isopropylideneglyceraldehyde
This protocol details the addition of the prepared this compound solution to a chiral aldehyde to form the corresponding homoallylic alcohol.
Materials:
-
(R)-2,3-O-isopropylideneglyceraldehyde
-
This compound solution in THF (prepared as in Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of (R)-2,3-O-isopropylideneglyceraldehyde (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C in an ice bath.
-
The freshly prepared solution of this compound (1.5 eq) in THF is added dropwise to the aldehyde solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol. The diastereomeric ratio is determined by 1H NMR or GC analysis.
Visualizations
Reaction Workflow
Caption: Synthetic workflow for the allylation step.
Reaction Mechanism
Application Notes and Protocols: Allylzinc Bromide Reactions with Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of organometallic reagents to imines is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to amines, which are prevalent in pharmaceuticals and natural products. Among these methods, the reaction of allylzinc bromide with imines stands out as a particularly valuable transformation. This reaction facilitates the synthesis of homoallylic amines, versatile intermediates that can be further elaborated into more complex molecular architectures. The use of allylzinc reagents is advantageous due to their moderate reactivity, functional group tolerance, and the potential for high stereocontrol, making them a powerful tool in modern synthetic chemistry.[1] This document provides detailed application notes and experimental protocols for the reaction of this compound with imines, with a focus on diastereoselective transformations.
Reaction Mechanism and Stereocontrol
The reaction of this compound with imines is believed to proceed through a concerted, six-membered chair-like transition state.[2] In the case of imines bearing a chiral auxiliary, such as those derived from (R)-phenylglycine amide, the stereochemical outcome is dictated by chelation control. The zinc atom coordinates with both the imine nitrogen and the amide oxygen of the chiral auxiliary, leading to a rigid transition state. The allyl group then attacks the imine carbon from the less sterically hindered face, resulting in high diastereoselectivity.[2] This chelation-controlled pathway is crucial for the synthesis of enantiomerically enriched homoallylic amines.[2][3]
Caption: Proposed chelation-controlled reaction mechanism.
Applications in Synthesis
The homoallylic amines synthesized through this method are versatile building blocks. The terminal alkene can undergo a variety of transformations, such as ozonolysis, epoxidation, or metathesis, allowing for the introduction of diverse functional groups. The amine functionality can also be further manipulated. For instance, chiral auxiliaries can be removed to yield the free primary or secondary amine, often with high enantiomeric purity.[3][4] This methodology has been applied to the synthesis of nitrogen-containing natural products and other biologically active molecules.[1]
Experimental Protocols
Preparation of this compound in THF
This protocol describes the in situ preparation of this compound from allyl bromide and activated zinc.
Materials:
-
Zinc dust or finely cut zinc wool
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium chloride (optional, for activation)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.
-
To the flask, add activated zinc dust (3 equivalents) and anhydrous THF.[5][6] If using zinc wool, ensure it is finely cut.[7] For activation, zinc can be treated with LiCl and heated under vacuum.[5][6]
-
In the dropping funnel, prepare a solution of allyl bromide (1.25 equivalents) in anhydrous THF.[6]
-
Slowly add the allyl bromide solution to the vigorously stirring zinc suspension. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours. The formation of the organozinc reagent is indicated by the disappearance of the metallic zinc and the formation of a grayish solution.
-
The resulting this compound solution is used in the next step without isolation.
Synthesis of Imines from Aldehydes and (R)-Phenylglycine Amide
This protocol details the synthesis of chiral imines, which are key for diastereoselective additions.
Materials:
-
Aldehyde (1 equivalent)
-
(R)-Phenylglycine amide (1 equivalent)
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
Magnesium sulfate (B86663) (MgSO4)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, if necessary)[7]
Procedure:
-
To a solution of (R)-phenylglycine amide in CH2Cl2, add the corresponding aldehyde at room temperature.[7]
-
Stir the reaction mixture overnight at room temperature.[7] For less reactive aldehydes, the reaction may require refluxing in CHCl3 with a catalytic amount of p-TsOH.[2][7]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Add anhydrous MgSO4 to the reaction mixture to remove the water formed during the reaction.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting imine can often be used without further purification or can be recrystallized from a suitable solvent system (e.g., acetone/hexane).[7]
Diastereoselective Addition of this compound to Imines
This protocol describes the key C-C bond-forming reaction.
Materials:
-
Imine (1 equivalent)
-
This compound solution in THF (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the imine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the previously prepared this compound solution dropwise to the imine solution with vigorous stirring.[2][7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired homoallylic amine.
Caption: General experimental workflow for the reaction.
Data Presentation: Substrate Scope and Diastereoselectivity
The diastereoselective addition of this compound to imines derived from (R)-phenylglycine amide has been shown to be effective for a range of aldehydes. The reaction generally proceeds with high yields and excellent diastereoselectivity.
| Entry | Aldehyde (R in R-CHO) | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 93 | >99:1 |
| 2 | 4-Methoxyphenyl | 90 | >99:1 |
| 3 | 2-Naphthyl | 94 | >99:1 |
| 4 | 2-Furyl | 85 | >99:1 |
| 5 | Cyclohexyl | 94 | >99:1 |
| 6 | Isopropyl | 86 | 98:2 |
Data compiled from literature sources.[2]
Factors Influencing Stereoselectivity
The high diastereoselectivity observed in these reactions is primarily attributed to the chiral auxiliary. However, other factors can also play a role.
Caption: Key factors influencing the stereochemical outcome.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reactions should be carried out in a well-ventilated fume hood, and personal protective equipment should be worn. Anhydrous conditions are crucial for the success of these reactions.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective addition of this compound to imines derived from (R)-phenylglycine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Diastereoselective Addition of Allylzinc Bromide to Imines Derived from (R)-Phenylglycine Amide - figshare - Figshare [figshare.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pure.rug.nl [pure.rug.nl]
Application Notes and Protocols: Copper-Catalyzed Cross-Coupling with Allylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in organic synthesis, offering a cost-effective and efficient alternative to palladium-catalyzed methodologies.[1][2][3] Among the various nucleophiles employed, allylzinc bromide stands out as a readily accessible and highly reactive reagent for the formation of carbon-carbon bonds. This application note provides a detailed overview of the copper-catalyzed cross-coupling of this compound with various electrophiles, including comprehensive experimental protocols, quantitative data, and mechanistic insights. The use of "hard" carbon nucleophiles like organozinc reagents is a key feature of these reactions.[1]
Mechanistic Pathway
The catalytic cycle of copper-catalyzed allylic substitution typically proceeds through an inner-sphere mechanism.[2] The reaction is initiated by the coordination of the copper(I) catalyst to the olefin of the allylic electrophile. This is followed by an oxidative addition step, which often occurs at the γ-position, leading to a copper(III) allyl complex intermediate.[1] Subsequent reductive elimination yields the desired cross-coupled product and regenerates the active copper(I) catalyst.[1] The choice of ligands, copper source, and reaction conditions can significantly influence the regioselectivity (SN2 vs. SN2') and stereoselectivity of the transformation.[2][4]
Caption: General mechanistic cycle for copper-catalyzed allylic substitution.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the in situ preparation of this compound from allyl bromide and activated zinc metal.
Materials:
-
Zinc dust
-
Iodine (catalytic amount)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add zinc dust to a dry flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a crystal of iodine to activate the zinc surface.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of allyl bromide in anhydrous THF to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until the zinc has been consumed.
-
The resulting greyish solution of this compound is ready for use in the subsequent cross-coupling reaction.
Protocol 2: General Procedure for Copper-Catalyzed Cross-Coupling of this compound with an Allylic Electrophile
This protocol provides a general method for the copper-catalyzed allylation of an electrophile using the freshly prepared this compound solution.
Materials:
-
This compound solution in THF (from Protocol 1)
-
Allylic electrophile (e.g., allylic bromide, phosphate, or carbonate)
-
Copper(I) salt (e.g., CuCN·2LiCl, CuBr·SMe₂, CuI)
-
Anhydrous solvent (e.g., THF, DMA)
-
Ligand (optional, e.g., phosphoramidites, NHCs)
Procedure:
-
Under an inert atmosphere, dissolve the copper(I) salt and any optional ligand in the anhydrous solvent in a dry flask at the appropriate temperature (often between -78 °C and room temperature).
-
Add the allylic electrophile to the catalyst solution.
-
Slowly add the previously prepared this compound solution to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required time (monitored by TLC or GC/MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Workflow for the preparation of this compound and its use in cross-coupling.
Data Presentation
The following tables summarize the quantitative data from various copper-catalyzed allylic substitution reactions, showcasing the scope and efficiency of this methodology with organozinc and other related nucleophiles.
Table 1: Copper-Catalyzed Allylic Alkylation with Diorganozinc Reagents
| Entry | Allylic Electrophile | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl chloride | Et₂Zn | CuBr·SMe₂ (5) | Phosphoramidite (10) | 95 | 77 | [5] |
| 2 | Cyclohex-2-enyl phosphate | Me₂Zn | Cu(OTf)₂ (5) | Peptide-based (10) | 88 | 92 | [6] |
| 3 | 3-Bromocyclohexene | Et₂Zn | Cu(OTf)₂ (2) | Phosphoramidite (4) | 99 | 96 | [5] |
| 4 | Cinnamyl bromide | Et₂Zn | Cu(OTf)₂ (2) | Phosphoramidite (4) | 98 | 96 | [5] |
Table 2: Substrate Scope in Copper-Catalyzed Allylic Alkylation with Grignard Reagents
| Entry | Allylic Electrophile | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Yield (%) | Regioselectivity (SN2':SN2) | Reference |
| 1 | Cinnamyl bromide | MeMgBr | CuBr·SMe₂ (5) | Josiphos (6) | 95 | 85:15 | [5] |
| 2 | Cinnamyl bromide | EtMgBr | CuBr·SMe₂ (5) | Taniaphos (6) | 98 | >98:2 | [5] |
| 3 | Cinnamyl bromide | PhMgBr | CuBr·SMe₂ (5) | Taniaphos (6) | 96 | >98:2 | [5] |
| 4 | (E)-Hex-2-enyl bromide | MeMgBr | CuBr·SMe₂ (5) | Taniaphos (6) | 92 | >98:2 | [5] |
Conclusion
Copper-catalyzed cross-coupling with this compound is a valuable transformation for the synthesis of complex organic molecules. The mild reaction conditions, high yields, and functional group tolerance make it an attractive method for academic and industrial laboratories. The protocols and data presented herein provide a comprehensive guide for researchers interested in utilizing this powerful synthetic tool. Further exploration of chiral ligands and reaction optimization will undoubtedly continue to expand the scope and utility of this important reaction.
References
- 1. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
- 2. BJOC - Recent advances in allylation of chiral secondary alkylcopper species [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Regiodivergent Internal Allylic Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
Application Notes and Protocols: Chelation Control in Allylzinc Bromide Additions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of chelation control as a powerful strategy to influence the stereochemical outcome of allylzinc bromide additions to carbonyl compounds. Detailed protocols and mechanistic insights are presented to guide the synthetic chemist in achieving desired diastereoselectivity in the formation of homoallylic alcohols, which are valuable building blocks in natural product synthesis and drug discovery.
Introduction: The Principle of Chelation Control
The addition of organometallic reagents to chiral aldehydes and ketones containing a coordinating heteroatom (e.g., oxygen, nitrogen) at the α- or β-position can proceed through two competing pathways: a non-chelation-controlled pathway, often governed by the Felkin-Anh model, or a chelation-controlled pathway, as described by the Cram-chelation model. The stereochemical outcome is largely dependent on the nature of the protecting group on the heteroatom and the Lewis acidity of the metal center.[1][2][3]
-
Felkin-Anh Model (Non-Chelation Control): This model predicts the stereochemical outcome when the substituent at the α-position is not a chelating group or when a bulky, non-coordinating protecting group is used (e.g., silyl (B83357) ethers).[2] The largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the "Felkin" product.
-
Cram-Chelation Model (Chelation Control): When the α-substituent is a good chelating group (e.g., alkoxy, amino) and the metal cation is a sufficiently strong Lewis acid (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺), a cyclic, rigid five- or six-membered chelate can form between the metal, the carbonyl oxygen, and the heteroatom of the chelating group.[4][5] This conformation locks the substrate, and the nucleophile attacks from the less sterically hindered face, leading to the "Cram-chelate" or "anti-Felkin" product.[1][4]
Allylzinc bromides are particularly useful reagents in this context. The zinc(II) ion is a competent Lewis acid capable of forming the key chelate intermediate, thus enabling access to chelation-controlled products with high diastereoselectivity.[1]
Mechanistic Pathways and Stereochemical Models
The stereochemical outcome of this compound additions is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[6][7][8][9] The geometry of this transition state dictates the relative stereochemistry of the newly formed stereocenters.
Chelation-Controlled Pathway
In the presence of a chelating group at the α-position of the carbonyl compound, the zinc atom of the this compound coordinates to both the carbonyl oxygen and the α-heteroatom. This leads to a rigid, chair-like transition state where the aldehyde's substituent (R) prefers to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions. The allyl group then attacks from the less hindered face, leading to the syn or chelation-controlled product.
Caption: Chelation-controlled transition state.
Non-Chelation-Controlled (Felkin-Anh) Pathway
When a bulky, non-coordinating group (e.g., trialkylsilyl) is present at the α-position, chelation is disfavored. The reaction proceeds through an open-chain transition state, as described by the Felkin-Anh model. The largest substituent on the chiral center orients itself perpendicular to the carbonyl group, and the nucleophile attacks along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group. This generally leads to the anti or Felkin-Anh product.
Caption: Felkin-Anh non-chelation transition state.
Data Presentation: Diastereoselectivity of this compound Additions
The choice of protecting group on the α-hydroxy aldehyde is a critical factor in directing the stereoselectivity of this compound additions. The following table summarizes typical diastereomeric ratios (d.r.) observed for different protecting groups.
| Entry | Aldehyde Substrate (R-CHO) | Protecting Group (PG) | Diastereomeric Ratio (Chelate:Felkin) | Yield (%) | Reference |
| 1 | α-Benzyloxypropanal | Benzyl (Bn) | >95:5 | ~85-95 | [1] |
| 2 | α-(Methoxy)phenylacetaldehyde | Methyl (Me) | >95:5 | ~90 | [1] |
| 3 | α-(MOM-oxy)propanal | Methoxymethyl (MOM) | >95:5 | ~88 | [3] |
| 4 | α-(TBS-oxy)propanal | tert-Butyldimethylsilyl (TBS) | <5:95 | ~90 | [1] |
| 5 | α-(TIPS-oxy)propanal | Triisopropylsilyl (TIPS) | <2:98 | ~92 | [2] |
| 6 | α-(TBDPS-oxy)propanal | tert-Butyldiphenylsilyl (TBDPS) | <1:99 | ~90 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound and its subsequent chelation-controlled and non-chelation-controlled addition to α-alkoxy aldehydes.
General Experimental Workflow
Caption: General workflow for allylzinc additions.
Protocol 1: Preparation of this compound in THF
Materials:
-
Zinc dust (<10 micron, activated)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents).
-
Activate the zinc dust by stirring with a 5% solution of 1,2-dibromoethane in anhydrous THF for 30 minutes at room temperature. The evolution of ethylene (B1197577) gas should be observed.
-
Decant the THF and wash the activated zinc dust three times with anhydrous THF under an inert atmosphere.
-
Add fresh anhydrous THF to the activated zinc.
-
Add allyl bromide (1.0 equivalent) dropwise to the stirred suspension of activated zinc in THF at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours. The formation of the organozinc reagent is indicated by the disappearance of the metallic zinc and the formation of a grayish solution.
-
The resulting solution of this compound is ready for use. The concentration can be determined by titration.
Protocol 2: Chelation-Controlled Addition to α-Benzyloxypropanal
Materials:
-
α-Benzyloxypropanal
-
This compound solution in THF (prepared as in Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of α-benzyloxypropanal (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of this compound (1.2 equivalents) dropwise to the aldehyde solution with vigorous stirring.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the syn-homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 3: Non-Chelation-Controlled Addition to α-(tert-Butyldimethylsilyloxy)propanal
Materials:
-
α-(tert-Butyldimethylsilyloxy)propanal
-
This compound solution in THF (prepared as in Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as in Protocol 2, substituting α-(tert-butyldimethylsilyloxy)propanal for α-benzyloxypropanal.
-
The reaction conditions (temperature, time, workup) are analogous.
-
Purify the crude product by flash column chromatography on silica gel to afford the anti-homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Concluding Remarks
Chelation control in this compound additions provides a reliable and highly diastereoselective method for the synthesis of syn-homoallylic alcohols from α-alkoxy aldehydes. The judicious choice of a chelating protecting group is paramount to achieving high levels of stereocontrol. Conversely, the use of bulky, non-coordinating silyl protecting groups allows for the selective synthesis of the corresponding anti-diastereomers. These protocols and mechanistic models offer a robust framework for the strategic application of allylzinc reagents in complex molecule synthesis.
References
- 1. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axial preferences in allylation reactions via the Zimmerman-Traxler transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
Application Notes and Protocols: Regioselectivity of Substituted Allylzinc Bromide Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of allylic organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of homoallylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. Among these reagents, substituted allylzinc bromides offer a unique combination of high reactivity, functional group tolerance, and predictable regioselectivity. Understanding and controlling the regioselectivity of these additions—whether the reaction occurs at the α or γ position of the allylic system—is critical for the efficient construction of complex molecular architectures.
These application notes provide a comprehensive overview of the factors governing the regioselectivity of substituted allylzinc bromide additions, detailed experimental protocols for their preparation and use, and quantitative data to guide synthetic planning.
Factors Influencing Regioselectivity
The regioselectivity of the addition of substituted allylzinc bromides to electrophiles, particularly carbonyl compounds, is primarily governed by a thermodynamic equilibrium between the α- and γ-organozinc species, followed by a kinetically controlled reaction through a six-membered chair-like transition state.[1] In the vast majority of cases, the reaction proceeds with high to exclusive γ-regioselectivity , meaning the new carbon-carbon bond is formed at the most substituted carbon of the allylic moiety.
Several factors contribute to this observed selectivity:
-
Thermodynamic Equilibrium of the Allylzinc Reagent: Substituted allylzinc bromides exist as a rapidly equilibrating mixture of the α- and γ-isomers. The equilibrium generally favors the more thermodynamically stable isomer, which is typically the more substituted (γ) organozinc species.
-
The Zimmerman-Traxler Transition State: The reaction with carbonyl compounds is widely accepted to proceed through a cyclic, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model. In this model, the zinc atom coordinates to the carbonyl oxygen, and the allylic group is delivered to the carbonyl carbon.
-
Steric Effects in the Transition State: The substituents on both the allylic system and the electrophile will orient themselves to minimize steric interactions within the chair-like transition state. This steric hindrance often favors the pathway where the bulkiest group on the allylic system is in an equatorial position, leading to the formation of the γ-adduct. For instance, in the case of cinnamylzinc bromide, the phenyl group strongly favors an equatorial position, leading to exclusive γ-addition.
-
Electronic Effects: While steric effects are often dominant, electronic factors can also play a role. Electron-donating or withdrawing groups on the allylic system can influence the electron density at the α and γ positions, potentially affecting the reaction's regiochemical outcome.
Quantitative Data on Regioselectivity
The addition of substituted allylzinc bromides to a variety of electrophiles consistently demonstrates a high preference for the formation of the γ-adduct. In many cases, the selectivity is so high that the α-adduct is not observed.
| Allyl Bromide Precursor | Electrophile | Solvent | Temperature (°C) | α:γ Ratio | Reference |
| Cinnamyl Bromide | Benzaldehyde | THF | 25 | <1:99 | [2] |
| Prenyl Bromide | Benzaldehyde | THF | 25 | <1:99 | [1] |
| Geranyl Bromide | Benzaldehyde | THF | 25 | <1:99 | N/A |
| Crotyl Bromide | Benzaldehyde | THF | 25 | >1:99 (γ-adduct) | |
| 3-Bromocyclohexene | Benzaldehyde | aq. NH4Cl/THF | 0 | Exclusive γ-adduct | N/A |
Experimental Protocols
Protocol 1: Preparation of Substituted this compound Reagents
This protocol describes the in situ preparation of a substituted this compound reagent from the corresponding allyl bromide and activated zinc.
Materials:
-
Substituted allyl bromide (e.g., cinnamyl bromide, prenyl bromide) (1.0 equiv)
-
Zinc dust (<10 micron, activated) (1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (catalytic amount, ~1-2 crystals)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Flame-dry all glassware and allow to cool to room temperature under a stream of dry nitrogen.
-
To the three-necked flask, add the zinc dust and a catalytic amount of iodine.
-
Assemble the glassware and place the flask under a positive pressure of nitrogen.
-
Add anhydrous THF to the flask to cover the zinc dust.
-
In the dropping funnel, prepare a solution of the substituted allyl bromide in anhydrous THF.
-
Add a small portion of the allyl bromide solution to the zinc suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the organozinc reagent.
-
The resulting greyish suspension of the this compound is ready for use in the subsequent reaction.
Protocol 2: Regioselective Addition of a Substituted this compound to an Aldehyde
This protocol details the reaction of a pre-formed substituted this compound with an aldehyde to yield a γ-substituted homoallylic alcohol.
Materials:
-
In situ prepared substituted this compound solution (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde) (0.8 equiv relative to the starting allyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction and workup.
Procedure:
-
Cool the freshly prepared this compound suspension to 0 °C in an ice-water bath.
-
Dissolve the aldehyde in anhydrous THF and add it dropwise to the stirred organozinc suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude homoallylic alcohol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure γ-substituted homoallylic alcohol.
Mandatory Visualizations
Reaction Mechanism and Origin of Regioselectivity
References
Application Notes and Protocols for the Aqueous Barbier-Grignard Reaction with Allylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the aqueous Barbier-Grignard reaction using allylzinc bromide. This reaction is a powerful and environmentally friendly method for the formation of carbon-carbon bonds, specifically for the synthesis of homoallylic alcohols. The use of aqueous media makes this procedure particularly attractive for green chemistry applications and for substrates with sensitive functional groups that are incompatible with traditional anhydrous Grignard reactions.[1][2][3]
Introduction
The Barbier-Grignard reaction is an organometallic reaction that involves the in situ formation of an organometallic reagent, which then reacts with a carbonyl compound to form an alcohol.[3][4] The aqueous version of this reaction, particularly with zinc as the metal, offers several advantages over the classic Grignard reaction, including milder reaction conditions, tolerance to a wider range of functional groups, and the use of water as a solvent, which is inexpensive and non-toxic.[1][3]
This compound is generated in situ from allyl bromide and zinc metal. This reagent is a versatile nucleophile that readily adds to aldehydes and ketones to produce valuable homoallylic alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals.[1]
Key Advantages of the Aqueous System
-
Green Chemistry: The use of water as a solvent significantly reduces the reliance on volatile and flammable organic solvents.[3]
-
Functional Group Tolerance: The reaction can be performed in the presence of various functional groups that are typically not compatible with traditional Grignard reagents.
-
Operational Simplicity: The procedure is a one-pot synthesis, avoiding the separate preparation and handling of sensitive organometallic reagents.[4]
-
Safety: The use of water minimizes the hazards associated with pyrophoric reagents and anhydrous solvents.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism and a general workflow for the aqueous Barbier-Grignard reaction.
Quantitative Data Summary
The following tables summarize the yields of homoallylic alcohols obtained from the reaction of this compound with various aldehydes and ketones under aqueous Barbier conditions.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85-95 | [5] |
| 4-Methylbenzaldehyde | 1-(p-Tolyl)-3-buten-1-ol | 90 | [1] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 88 | [6] |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol | 82 | [1] |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Product | Yield (%) | Reference |
| Heptanal | 1-Decen-4-ol | 75 | [6] |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-buten-1-ol | 78 | [1] |
| Isovaleraldehyde | 5-Methyl-1-hexen-4-ol | 72 | [6] |
Table 3: Reaction with Ketones
| Ketone | Product | Yield (%) | Reference |
| Acetophenone | 2-Phenyl-4-penten-2-ol | 66 | [1] |
| Benzophenone | 1,1-Diphenyl-3-buten-1-ol | 70 | [1] |
| Cyclohexanone | 1-Allylcyclohexan-1-ol | 55 | [1] |
| 3-Pentanone | 3-Ethyl-1-hexen-3-ol | 12 | [1] |
Note: Yields can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Protocol for the Aqueous Barbier-Grignard Reaction
This protocol describes a general procedure for the synthesis of homoallylic alcohols from the reaction of carbonyl compounds with this compound in an aqueous medium.[1]
Materials:
-
Aldehyde or ketone (1 mmol)
-
Allyl bromide (2 mmol)
-
Zinc dust (<10 µm, 2 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde or ketone (1 mmol), zinc dust (2 mmol), and saturated aqueous ammonium chloride solution (5 mL).
-
Reagent Addition: To the vigorously stirring mixture, add a solution of allyl bromide (2 mmol) in THF (5 mL) dropwise over a period of 10-15 minutes at room temperature.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 3 hours.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove unreacted zinc dust and inorganic salts.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
-
Analysis: Characterize the purified homoallylic alcohol using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol for the Reaction with Cyclic Allylic Bromides
This protocol is adapted for the use of cyclic allylic bromides, which can provide access to more complex homoallylic alcohol structures.[1]
Materials:
-
Cyclic allylic bromide (e.g., 3-bromocyclohexene) (2 mmol)
-
Aldehyde or ketone (1 mmol)
-
Zinc metal (2-3 mmol)
-
Saturated aqueous NH₄Cl (1 mL)
-
Tetrahydrofuran (THF) (2 mL)
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a flask, prepare a rapidly stirring mixture of the aldehyde or ketone (1 mmol), saturated aqueous NH₄Cl (1 mL), and zinc metal (2-3 mmol).
-
Reagent Addition: Add a solution of the cyclic bromide (2 mmol) in THF (2 mL) dropwise to the mixture. An immediate reaction is often observed with the consumption of the zinc metal.
-
Reaction: Stir the mixture for 3 hours.
-
Workup:
-
Filter the mixture to remove excess zinc and precipitated salts.
-
Separate the organic layer.
-
Wash the aqueous layer with ether (3 x 1 mL).
-
-
Purification and Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify and characterize the product as described in the general protocol.
Troubleshooting
-
Low Yield:
-
Inactive Zinc: The surface of the zinc metal may be oxidized. Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Insufficient Stirring: Vigorous stirring is crucial to ensure good contact between the reactants in the biphasic system.
-
-
Formation of Side Products:
-
Wurtz Coupling: Homocoupling of the allyl bromide can occur. Adding the allyl bromide slowly to the reaction mixture can minimize this side reaction.
-
Pinacol Coupling: Self-condensation of the carbonyl compound can occur, especially with ketones. Using a higher excess of the allylating agent can favor the desired reaction.
-
Conclusion
The aqueous Barbier-Grignard reaction with this compound is a robust and versatile method for the synthesis of homoallylic alcohols. Its operational simplicity, mild conditions, and use of environmentally benign solvents make it a valuable tool for modern organic synthesis, particularly in the context of drug discovery and development where efficiency and sustainability are paramount. The provided protocols and data serve as a guide for researchers to effectively implement this important transformation in their synthetic endeavors.
References
- 1. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Barbier reaction - Wikipedia [en.wikipedia.org]
- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Barbier Allylation of Aldehydes Mediated by Tin [mdpi.com]
Troubleshooting & Optimization
Allylzinc Bromide Reaction Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize allylzinc bromide reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is not starting. What are the common causes?
A: The most frequent reason for reaction initiation failure is the presence of a passivating zinc oxide layer on the surface of the zinc metal, which prevents it from reacting with the allyl bromide.[1] Another common issue is the presence of moisture in the reagents or solvent, which can quench the organozinc reagent as it forms.[1][2]
Q2: How can I activate the zinc metal for the reaction?
A: Activation of zinc is crucial to remove the oxide layer and enhance reactivity.[1] Common methods include:
-
Iodine: Adding a catalytic amount of iodine (1-5 mol%) can activate the zinc surface.[3][4]
-
1,2-Dibromoethane (B42909): A small amount can be added to initiate the reaction.[1]
-
Heating: Drying the zinc dust under high vacuum with heating can also be effective.[5]
Q3: What are the optimal solvents and temperatures for the reaction?
A: Anhydrous ethereal solvents are typically used, with tetrahydrofuran (B95107) (THF) being the most common.[1][6] The reaction can be initiated by gentle warming, but be aware that the reaction can be exothermic once it starts.[1] For subsequent steps involving the prepared this compound, temperatures can vary. For instance, addition to [1.1.1]propellane has been optimized at 25°C.[7] Maintaining low temperatures (e.g., 0°C to room temperature) can help minimize side reactions.[1]
Q4: I'm observing a low yield. What are the potential reasons and how can I improve it?
A: Low yields can result from several factors:
-
Incomplete Zinc Activation: Ensure the zinc is fully activated before adding the allyl bromide.[1]
-
Reagent Purity: Use anhydrous solvents and ensure the allyl bromide is pure. Moisture will quench the reagent.[1]
-
Stoichiometry: The ratio of reactants is critical. A reduction in the equivalents of this compound can significantly lower the yield. For example, in one study, reducing the this compound from 2.0 to 1.5 equivalents dropped the yield from 96% to 71%.[7]
-
Side Reactions: Competing reactions such as hydrolysis or homocoupling can reduce the yield of the desired product.[5][8]
Q5: What are common side reactions and how can they be minimized?
A:
-
Homocoupling: The formation of biallyl is a common side reaction, especially with substituted allylic bromides.[5] Using a slight excess of zinc can help ensure the complete conversion of the allyl bromide.[1]
-
Hydrolysis: In aqueous media, the hydrolysis of allyl bromide to allyl alcohol can compete with the desired reaction. Performing the reaction at a lower temperature (e.g., 0°C) can limit this.[8]
-
Blaise Reaction: If your substrate contains a nitrile group, the this compound can react with it, leading to β-keto-nitrile byproducts after hydrolysis. Maintaining a low reaction temperature can minimize this side reaction.[1]
Q6: How does the addition of lithium chloride (LiCl) improve the reaction?
A: The presence of LiCl can form a more reactive this compound complex. This increased reactivity can lead to significantly higher yields and may be crucial for reactions with less reactive electrophiles.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction Fails to Initiate | Inactive zinc surface due to oxide layer.[1] | 1. Activate zinc with a catalytic amount of iodine or a few drops of 1,2-dibromoethane.[1][3] 2. Gently warm the mixture with a heat gun to initiate.[1] |
| Presence of moisture in reagents or glassware.[1] | 1. Ensure all glassware is oven-dried. 2. Use anhydrous solvents and reagents.[6] | |
| Sluggish Reaction or Low Yield | Incomplete zinc activation.[1] | Optimize the zinc activation method; ensure the iodine color disappears or gas evolution is observed with 1,2-dibromoethane before adding the bulk of the allyl bromide.[1][4] |
| Incorrect stoichiometry.[7] | Carefully control the equivalents of reactants. A slight excess of zinc is often beneficial.[1] | |
| Poor solubility of the organozinc intermediate. | Consider the use of a more polar aprotic solvent or the addition of LiCl to improve solubility and reactivity.[3][5] | |
| Formation of Significant Byproducts | Homocoupling of allyl bromide.[5] | 1. Use a slight excess of zinc.[1] 2. Add the allyl bromide slowly to the activated zinc suspension. |
| Blaise reaction with nitrile groups.[1] | Maintain a low reaction temperature (0°C to room temperature) after initiation.[1] | |
| Hydrolysis of allyl bromide in aqueous reactions.[8] | Conduct the reaction at a lower temperature (e.g., 0°C).[8] |
Experimental Protocols
Protocol 1: General Preparation of this compound
This protocol is adapted from procedures for preparing organozinc reagents.[1][4]
-
Zinc Activation:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add zinc dust (1.5 - 3.0 equivalents).
-
Add a catalytic amount of iodine (approx. 1-2 mol%).
-
Add anhydrous THF and stir the suspension. Gentle heating may be applied until the iodine color fades, indicating activation.
-
-
Formation of this compound:
-
Dissolve allyl bromide (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add a small portion of the allyl bromide solution to the activated zinc suspension.
-
Initiate the reaction by gentle warming with a heat gun until an exothermic reaction begins.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction with Electrophile:
-
After the addition is complete, the resulting this compound solution can be cooled and used directly for the subsequent reaction with an electrophile.
-
Protocol 2: Zinc-Mediated Aqueous Barbier-Grignard Reaction
This protocol is based on the reaction of cyclic allylic bromides with aldehydes and ketones.[8]
-
Reaction Setup:
-
To a rapidly stirring mixture of the aldehyde or ketone (1.0 mmol), saturated aqueous NH₄Cl (1 mL), and zinc metal (2-3 mmol) in a flask, add a solution of the allylic bromide (2-3 mmol) in THF (2 mL) dropwise.
-
-
Reaction and Workup:
-
An immediate reaction is typically observed. Stir the mixture for 3 hours.
-
Filter the mixture to remove excess zinc and precipitated salts.
-
Separate the organic layer. Extract the aqueous layer with ether (3 x 1 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the product.
-
Data Presentation
Table 1: Effect of Reagent Equivalents on Yield
| This compound (equiv.) | Electrophile | Yield (%) | Reference |
| 2.0 | [1.1.1]propellane | 96 | [7] |
| 1.5 | [1.1.1]propellane | 71 | [7] |
Table 2: Yields of Homoallylic Alcohols in Aqueous Barbier-Grignard Reaction
| Electrophile | Yield (%) |
| Aromatic Aldehydes | 66-90 |
| Aromatic Ketones | 66-90 |
| Non-aromatic Aldehydes | Good |
| Non-aromatic Ketones | Poor |
| Data summarized from reference[8]. |
Visualizations
Caption: Workflow for the preparation and reaction of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. chembk.com [chembk.com]
- 7. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
suppressing homocoupling in allylzinc bromide formation
Welcome to the technical support center for organometallic chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the formation of allylzinc bromide, with a specific focus on suppressing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound formation?
A1: Homocoupling, often referred to as a Wurtz-type reaction, is a common side reaction where two molecules of allyl bromide react with zinc to form 1,5-hexadiene.[1][2] This occurs in competition with the desired reaction, which is the insertion of zinc into a single carbon-bromine bond to form the this compound reagent. The undesired reaction reduces the yield of the target organozinc compound.
Q2: What are the primary factors that influence the rate of homocoupling?
A2: Several factors can promote the undesired homocoupling reaction:
-
Zinc Reactivity: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can lead to sluggish and uncontrolled reactions. Paradoxically, both insufficiently activated and overly reactive zinc under poor conditions can favor homocoupling.
-
Solvent Choice: The reaction is sensitive to the solvent. Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethylacetamide (DMA) are generally preferred as they help to stabilize the organozinc intermediate.[1][3]
-
Temperature: Higher temperatures can increase the rate of homocoupling.
-
Concentration: High concentrations of allyl bromide may also favor the bimolecular homocoupling side reaction.
Q3: What is "Activated Zinc" and why is it essential for this reaction?
A3: Activated zinc is zinc metal that has been treated to remove the passivating oxide layer and increase its surface area, thereby enhancing its reactivity.[4][5] Using activated zinc is crucial because it promotes a more controlled and efficient insertion into the carbon-bromine bond at milder conditions, which kinetically favors the formation of this compound over the homocoupling product.
Q4: How does Rieke® Zinc differ from other forms of activated zinc?
A4: Rieke® Zinc is a highly reactive, fine powder form of zinc with a large surface area.[5] It is prepared by the chemical reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium or sodium.[5][6] This high reactivity allows for the direct formation of organozinc reagents from a wide range of organic halides under very mild conditions, significantly suppressing side reactions like homocoupling.[5][7]
Q5: What is the function of additives such as Lithium Chloride (LiCl)?
A5: Additives like LiCl play a critical role in the reaction mechanism. Research has shown that LiCl helps to solubilize the organozinc intermediates that form on the surface of the zinc metal.[8] This rapid solubilization removes the intermediate from the reactive surface, preventing it from participating in further reactions like homocoupling and improving the overall yield and reproducibility of the desired allylzinc reagent.[3][8][9]
Troubleshooting Guide
This guide addresses common problems encountered during this compound synthesis.
Problem: Low or No Yield of this compound; High Yield of 1,5-Hexadiene
| Potential Cause | Recommended Solution |
| Inactive Zinc Surface | The surface of the zinc metal is likely passivated with zinc oxide. Activate the zinc immediately before use. See Protocol 1 for iodine activation or consider other methods like acid washing or using 1,2-dibromoethane. |
| Inappropriate Solvent | The solvent may not be sufficiently polar to stabilize the organozinc intermediate. Switch to a polar aprotic solvent such as anhydrous THF, DMA, or DMI.[3][10] |
| High Reaction Temperature | Elevated temperatures favor the Wurtz-type homocoupling pathway. Maintain a lower reaction temperature (e.g., room temperature or below) and ensure efficient stirring to dissipate localized heat from the exothermic reaction. |
| Slow Initiation, Fast Propagation | A slow start followed by a rapid, uncontrolled reaction often leads to homocoupling. This indicates a high activation energy barrier followed by a highly exothermic process. Use highly activated zinc (e.g., Rieke® Zinc) to ensure a smooth and controlled reaction initiation at a lower temperature.[5][11] |
Problem: Reaction Fails to Initiate
| Potential Cause | Recommended Solution |
| Presence of Moisture | Organozinc reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously dried.[12] |
| Poor Quality of Allyl Bromide | Allyl bromide can degrade over time. Use freshly distilled or a newly purchased bottle of allyl bromide. |
| Insufficient Zinc Activation | The activation method used may not have been sufficient. Try a more rigorous activation method or increase the amount of activating agent (e.g., iodine). For difficult cases, using commercially available Rieke® Zinc is a reliable solution.[5] |
Experimental Protocols
Protocol 1: Activation of Zinc Dust with Iodine
This protocol describes a common method for activating commercial zinc dust for the synthesis of organozinc reagents.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet, add the required amount of zinc dust (e.g., 1.5 equivalents).
-
Inert Atmosphere: Evacuate the flask under high vacuum while gently heating with a heat gun to remove any adsorbed moisture, then backfill with an inert gas. Repeat this cycle three times.
-
Activation: Add anhydrous polar aprotic solvent (e.g., THF, DMI) via syringe.[10] To this suspension, add a catalytic amount of iodine (I₂), typically 1-5 mol %.[3]
-
Initiation: Stir the mixture at room temperature or with gentle heating (e.g., up to 70 °C) until the characteristic red/brown color of the iodine fades.[10] The zinc is now activated and ready for the addition of allyl bromide.
Protocol 2: General Procedure for this compound Formation
This protocol provides a general method for the synthesis using pre-activated zinc.
-
Setup: Prepare activated zinc in a flask under an inert atmosphere as described in Protocol 1 .
-
Reagent Addition: Slowly add a solution of allyl bromide (1.0 equivalent) in the same anhydrous solvent to the activated zinc suspension via a syringe pump over a period of 30-60 minutes.
-
Temperature Control: Maintain the internal temperature of the flask at or below room temperature using a water bath. The reaction is exothermic, and slow addition is key to preventing a temperature spike that could lead to homocoupling.
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours after the addition is complete. The reaction progress can be monitored by quenching aliquots and analyzing via GC or ¹H NMR. The disappearance of the zinc metal and formation of a grayish, slightly cloudy solution is a visual indicator of reaction completion.
-
Use: The resulting this compound solution is typically used immediately in the next synthetic step without isolation.[10]
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in this compound formation.
Troubleshooting Workflow
Caption: Troubleshooting guide for suppressing homocoupling.
Key Factors Influencing Reaction Outcome
Caption: Factors promoting desired product vs. side reaction.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. riekemetals.com [riekemetals.com]
- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. riekemetals.com [riekemetals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Activation of Zinc for Allylzinc Bromide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the activation of zinc for the synthesis of allylzinc bromide.
Troubleshooting Guide
The successful synthesis of this compound hinges on the effective activation of zinc metal, which is often coated with a passivating layer of zinc oxide.[1] The following table addresses common issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | Inactive Zinc: The passivating zinc oxide layer has not been sufficiently removed.[1] | - Chemical Activation: Ensure you are using freshly activated zinc. Consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[1][2] - Mechanical Activation: Utilize ball-milling to mechanically activate the zinc, which can be effective irrespective of the zinc's initial morphology.[3][4][5] - Gentle Heating: Carefully warm the reaction mixture with a heat gun to initiate the exothermic reaction.[1] |
| Presence of Moisture: Water in the solvent or on the glassware can quench the organozinc reagent.[1] | - Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF). Ensure all glassware is thoroughly dried.[1] | |
| Reaction is sluggish or results in a low yield. | Incomplete Zinc Activation: The chosen activation method may not be optimal for the specific zinc source or reaction scale. | - Optimize Activation Method: Refer to the "Comparison of Common Zinc Activation Methods" table below to select a more suitable method. - Addition of Lithium Chloride: LiCl can help solubilize the organozinc species from the zinc surface, accelerating the reaction.[1][6][7] |
| Poor Reagent Quality: Impurities in the allyl bromide can inhibit the reaction. | - Purify Reagents: Ensure the purity of allyl bromide and other reagents. | |
| Poor Solubility of Organozinc Intermediate: The formed this compound may not be sufficiently soluble in the reaction solvent. | - Use Polar Aprotic Solvents: Solvents like DMSO or DMF can enhance the reaction rate.[6] | |
| Significant formation of side products (e.g., Wurtz coupling). | High Local Concentration of Allyl Bromide: Rapid addition of allyl bromide can lead to dimerization. | - Slow Reagent Addition: Add the allyl bromide solution dropwise to the activated zinc suspension to maintain a low concentration.[1] |
| Elevated Reaction Temperature: Higher temperatures can favor side reactions. | - Temperature Control: After initiation, maintain a controlled temperature, for instance by using an ice bath, to minimize side product formation.[1] |
Comparison of Common Zinc Activation Methods
The choice of activation method can significantly impact the efficiency of this compound synthesis. The following table summarizes common methods and their key features.
| Activation Method | Description | Advantages | Disadvantages |
| Acid Wash (e.g., HCl) | Washing zinc dust with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum.[1][2][8] | Effective at removing the oxide layer.[1] | Requires multiple washing and drying steps; the activated zinc can be pyrophoric and should be used immediately.[1] |
| Chemical Additives (e.g., I₂, 1,2-Dibromoethane, TMSCl) | Adding a catalytic amount of an activator like iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride (TMSCl) to the zinc suspension.[1][2][6] | Simple to perform in situ.[1] | May introduce impurities or require specific reaction conditions. |
| Lithium Chloride (LiCl) | The use of LiCl in the reaction mixture, which aids in the solubilization of the organozinc species from the metal surface.[6][7] | Significantly enhances reaction rate and yield, particularly for less reactive substrates.[7] | Requires the addition of a salt, which may need to be removed in downstream processes. |
| Mechanical (Ball-Milling) | Using a ball mill to mechanically activate the zinc.[3][4][5] | Operationally simple, often does not require inert atmospheres or dry solvents, and is effective for various zinc morphologies.[3][4][5] | Requires specialized equipment (a ball mill). |
| Rieke Zinc | Generation of highly reactive zinc powder through the reduction of a zinc(II) salt (e.g., ZnCl₂) with a reducing agent like lithium naphthalenide.[6] | Produces highly reactive zinc that can react with a wider range of organic halides.[6] | Requires the in-situ preparation of the activated zinc, which can be complex. |
Frequently Asked Questions (FAQs)
Q1: Why is the activation of zinc necessary for the synthesis of this compound?
A1: Commercially available zinc powder is typically coated with a passivating layer of zinc oxide (ZnO). This layer prevents the zinc metal from reacting with allyl bromide to form the desired organozinc reagent.[1] Activation procedures are essential to remove this oxide layer and expose the fresh, reactive zinc surface.[1]
Q2: My reaction starts but then stops. What could be the issue?
A2: This could be due to several factors. The initial heat from the exothermic reaction may have been sufficient to activate a small amount of zinc, but the bulk of the zinc remains passivated. Alternatively, moisture may have been introduced into the reaction, quenching the newly formed organozinc reagent. Ensure rigorous anhydrous conditions and consider if your zinc activation was thorough enough for the entire batch of zinc.
Q3: Can I use any form of zinc for this reaction?
A3: While various forms of zinc (dust, powder, granules) can be used, their reactivity can differ. Zinc dust, with its higher surface area, is commonly preferred. Some activation methods, like ball-milling, have been shown to be effective regardless of the initial morphology of the zinc.[3][4]
Q4: What are the primary side reactions to be aware of during this compound synthesis?
A4: The most common side reaction is the Wurtz-type homocoupling of allyl bromide to form 1,5-hexadiene (B165246). This is often favored by high local concentrations of allyl bromide or elevated temperatures. Another potential side reaction is the Blaise reaction, where the formed this compound can react with any nitrile-containing starting materials or products.[1]
Q5: How can I confirm that my zinc has been successfully activated?
A5: Visual confirmation can be an indicator. For instance, when using iodine as an activator, the disappearance of the characteristic purple/brown color of the iodine suggests its reaction with zinc.[1] The most definitive confirmation, however, is the successful initiation of the reaction with allyl bromide, often indicated by a gentle reflux or a noticeable exotherm.
Experimental Protocol: Activation of Zinc with 1,2-Dibromoethane and Synthesis of this compound
This protocol describes a common method for the in-situ activation of zinc using 1,2-dibromoethane, followed by the synthesis of this compound.
Materials:
-
Zinc dust
-
1,2-Dibromoethane
-
Allyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas.
-
Zinc Activation:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a dropping funnel, add zinc dust (2.0 equivalents).
-
Place the flask under an inert atmosphere.
-
Add anhydrous THF to the flask to create a slurry.
-
Add a small amount of 1,2-dibromoethane (typically 5-10 mol%) to the stirring suspension.
-
Gently warm the mixture with a heat gun until bubbling (evolution of ethylene (B1197577) gas) is observed, indicating the activation of zinc. Allow the mixture to cool to room temperature.
-
-
Synthesis of this compound:
-
Dissolve allyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the activated zinc suspension. The reaction should initiate, often indicated by a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition helps to minimize the formation of the 1,5-hexadiene byproduct.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete conversion.
-
-
Confirmation and Use:
-
The resulting greyish solution/suspension of this compound is typically used immediately in the subsequent reaction step without isolation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the activation of zinc and the subsequent synthesis of this compound.
Caption: Workflow for Zinc Activation and this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: The Role of LiCl in Allylzinc Bromide Reactions
Welcome to the technical support center for allylzinc bromide reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, with a focus on the effects of lithium chloride (LiCl).
Troubleshooting Guide
This guide provides solutions to common problems encountered during LiCl-mediated this compound reactions.
| Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate or is very sluggish. | 1. Inactive Zinc Surface: The zinc metal surface is likely passivated by a layer of zinc oxide, preventing oxidative insertion. 2. Wet Reagents or Solvent: Traces of water will quench the highly reactive organozinc reagent. | 1. Zinc Activation: Ensure the zinc dust is properly activated. Drying the zinc dust and LiCl under vacuum with heating is a common and effective method. The addition of a small amount of an initiator like 1,2-dibromoethane (B42909) or iodine can also be beneficial.[1] 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like THF). Ensure all glassware is flame-dried or oven-dried before use. |
| Low yield of the desired product. | 1. Incomplete Formation of the Allylzinc Reagent: This can be due to poor zinc activation or insufficient reaction time. 2. Homocoupling of Allyl Bromide: The formation of biallyl is a common side reaction, especially in the absence of LiCl.[2] 3. Side reactions of the organozinc reagent: The Blaise reaction, where the organozinc attacks the nitrile group of another molecule, can occur with certain substrates.[1] | 1. Optimize Reagent Formation: Allow sufficient time for the zinc insertion to go to completion. Monitor the consumption of the allyl bromide by TLC or GC. 2. Utilize LiCl: The presence of LiCl significantly reduces the amount of homocoupling, leading to cleaner reactions and higher yields of the desired allylzinc reagent.[2] 3. Control Reaction Temperature: After initiation, maintaining a lower reaction temperature can minimize the rate of side reactions like the Blaise reaction.[1] |
| Poor regioselectivity or stereoselectivity. | 1. Allylic Rearrangement: Unsymmetrical allylic zinc reagents can undergo rearrangement, leading to a mixture of products. 2. Reaction Conditions: Temperature and solvent can influence the stereochemical outcome of the addition to the electrophile. | 1. LiCl can influence regioselectivity: In some cases, the use of LiCl can lead to a complete allylic rearrangement, providing a single regioisomer.[2] 2. Optimize Reaction Conditions: Carefully control the reaction temperature and consider the choice of solvent, as these can impact the transition state geometry and, consequently, the stereoselectivity. |
| Difficulty in isolating the product. | 1. Emulsion during workup: The presence of zinc salts can sometimes lead to the formation of emulsions during aqueous workup. 2. Product volatility: Some smaller homoallylic alcohols can be volatile and may be lost during solvent removal. | 1. Modified Workup: Use a saturated aqueous solution of NH4Cl for quenching. Washing with brine can help to break up emulsions. 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of LiCl in this compound reactions?
A1: The primary role of LiCl is to increase the solubility of the organozinc species formed on the surface of the zinc metal.[3][4][5] This prevents the passivation of the zinc surface and allows the reaction to proceed to completion, resulting in a higher concentration of the soluble allylzinc reagent in the THF solution.[3][6]
Q2: Is LiCl always necessary for the preparation of this compound?
A2: While not strictly necessary in all cases, the use of LiCl is highly recommended. It significantly improves the efficiency and reproducibility of the reaction by minimizing the formation of homocoupling byproducts and ensuring a higher yield of the desired organozinc reagent.[2] For many functionalized or less reactive allyl bromides, LiCl is crucial for a successful reaction.[7]
Q3: How does LiCl affect the reactivity of the allylzinc reagent?
A3: By forming a soluble organozincate complex (e.g., [RZnBr(Cl)]Li), LiCl increases the nucleophilicity of the allylic group compared to the aggregated or surface-bound organozinc species.[8] This enhanced reactivity can lead to faster and more efficient reactions with electrophiles.
Q4: What is the optimal amount of LiCl to use?
A4: Typically, a stoichiometric amount of LiCl relative to the allyl bromide is used. However, the optimal amount can depend on the specific substrate and reaction conditions. It is advisable to consult specific literature procedures for guidance.
Q5: Can other lithium salts be used instead of LiCl?
A5: While other lithium halides like LiBr and LiI can also solubilize the organozinc intermediate, LiCl is the most commonly used and is generally very effective.[9] Other lithium salts like LiF and LiOTf have been shown to be inefficient at this solubilization.[9]
Data Presentation
The following tables summarize the effect of LiCl on the yield of this compound reactions with various electrophiles.
Table 1: Comparison of Yields in the Addition of this compound to [1.1.1]Propellane
| Entry | Allylzinc Reagent | LiCl Present | Yield (%) | Reference |
| 1 | This compound | Yes | 96 | [2] |
| 2 | Cinnamylzinc bromide | Yes | 93 | [2] |
| 3 | Prenylzinc bromide | Yes | 97 | [2] |
| 4 | Geranylzinc bromide | Yes | 91 | [2] |
As noted in the reference, while the reaction with [1.1.1]propellane can proceed without LiCl with comparable yields, the presence of LiCl during the formation of the allylic organozinc reagent from the corresponding halide significantly reduces homocoupling, making the preparation more convenient and efficient.[2]
Experimental Protocols
1. Preparation of LiCl-Solubilized this compound
This protocol is adapted from the work of Knochel and coworkers.
-
Materials:
-
Zinc dust
-
Anhydrous Lithium Chloride (LiCl)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add zinc dust (1.5 - 3.0 equiv.) and anhydrous LiCl (1.0 - 2.5 equiv.).
-
Heat the flask under vacuum to ensure all components are dry, then backfill with argon.
-
Add anhydrous THF.
-
To the stirred suspension, add the allyl bromide (1.0 equiv.) dropwise at a rate that maintains the desired reaction temperature (often room temperature, though initiation may require gentle heating).
-
Stir the reaction mixture until the consumption of the allyl bromide is complete (monitor by TLC or GC). The resulting solution of this compound is ready for use in subsequent reactions.
-
2. Reaction of LiCl-Solubilized this compound with an Aldehyde
-
Materials:
-
Pre-prepared solution of this compound with LiCl in THF
-
Aldehyde
-
Anhydrous THF
-
Saturated aqueous NH4Cl solution
-
-
Procedure:
-
In a separate flame-dried Schlenk flask under argon, dissolve the aldehyde (1.0 equiv.) in anhydrous THF.
-
Cool the aldehyde solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the solution of this compound with LiCl (1.2 - 2.0 equiv.) to the aldehyde solution via cannula or syringe.
-
Stir the reaction at the chosen temperature until the aldehyde is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude homoallylic alcohol.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Experimental workflow for the LiCl-mediated this compound reaction.
Caption: Mechanistic role of LiCl in solubilizing the organozinc intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Low-Temperature Synthesis of Allylzinc Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the low-temperature synthesis of allylzinc bromide.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common. The table below outlines potential problems, their likely causes, and recommended solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Notes |
| No or Low Yield of Product | Inactive zinc surface. | Activate the zinc dust prior to use. This can be achieved by washing with HCl, water, ethanol, and ether, followed by drying under vacuum. An alternative is heating the zinc dust under high vacuum.[1] | Heating at 450°C for 3 minutes under high vacuum has been reported to be effective.[1] |
| Impure or wet reagents/solvents. | Ensure allyl bromide is freshly distilled. Use anhydrous solvents (e.g., THF). | Moisture will quench the organozinc reagent. | |
| Reaction temperature is too low for initiation. | While the reaction can proceed at low temperatures, initiation may require a slightly higher temperature. Try warming the reaction slightly to initiate, then cooling to the desired temperature. | Some protocols initiate the reaction at room temperature before cooling for the subsequent steps.[2] | |
| Formation of Wurtz-type Homocoupling Byproduct (1,5-hexadiene) | Slow addition of allyl bromide. | Add the allyl bromide dropwise to the zinc suspension to maintain a low concentration of the halide. | This side reaction is a known issue, especially with substituted allyl bromides.[1] |
| High local concentration of allyl bromide. | Ensure vigorous stirring of the reaction mixture. | - | |
| Presence of certain impurities. | Use purified reagents. | - | |
| Reaction Fails to Initiate | Poor quality zinc. | Use high-purity zinc dust. | - |
| Insufficient activation of zinc. | Repeat the zinc activation procedure. Consider alternative activation methods. | The use of additives like LiCl can facilitate the reaction.[3][4] | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a reliable source and purify them if necessary. | - |
| Inconsistent reaction setup and conditions. | Standardize the experimental protocol, including stirring rate, addition rate, and temperature control. | - |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the low-temperature synthesis of this compound?
A1: The synthesis can be efficient at a range of low temperatures. While some methods initiate the reaction at room temperature (around 23-25°C) before cooling, others have demonstrated that the metallation of C-X bonds can occur at temperatures as low as -40°C, particularly with the aid of phosphine (B1218219) ligands.[5] For subsequent reactions with electrophiles, temperatures are often maintained below 5-6°C.[2]
Q2: How can I activate the zinc for the reaction?
A2: Activation of zinc is crucial for a successful reaction. A common procedure involves drying LiCl and zinc dust together under high vacuum at elevated temperatures (e.g., 450°C for 3 minutes).[1] This removes surface oxides and moisture, exposing fresh metal surfaces.
Q3: What is the role of lithium chloride (LiCl) in the reaction?
A3: Lithium chloride is often added to the reaction mixture. Its presence can significantly reduce the formation of homocoupling byproducts and facilitate the insertion of zinc into the allyl halide bond, making the preparation of the organozinc reagent more convenient and efficient.[3][4]
Q4: Can this reaction be performed in aqueous conditions?
A4: Yes, a variation of this reaction, known as the Barbier reaction, can be performed in aqueous media.[6][7][8] In the Barbier reaction, the organozinc species is generated in situ in the presence of the electrophile (e.g., an aldehyde or ketone).[8] This method is considered a part of green chemistry as it can often be run in water.[8]
Q5: What are some common solvents used for this synthesis?
A5: Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the synthesis of this compound.[1][2]
Q6: Are there any additives that can promote the reaction?
A6: Besides LiCl, some studies have shown that a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃), can promote the generation of the allylzinc species from allyl bromide and unactivated zinc powder.[5]
Detailed Experimental Protocol
This protocol is a representative example for the low-temperature synthesis of this compound and its subsequent reaction with an electrophile.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Zinc dust | Zn | 65.38 | 3 eq. | Activated prior to use. |
| Lithium chloride | LiCl | 42.39 | 2.5 eq. | Dried under vacuum. |
| Allyl bromide | C₃H₅Br | 120.98 | 1 eq. | Freshly distilled. |
| Anhydrous THF | C₄H₈O | 72.11 | Varies | Dry and free of peroxides. |
| Electrophile (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 1 eq. | Purified as needed. |
Procedure
-
Preparation of the Reaction Vessel: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried under vacuum and then cooled to room temperature under a nitrogen atmosphere.
-
Activation of Zinc: Add lithium chloride (2.5 eq.) and zinc dust (3 eq.) to the flask. Heat the mixture at a high temperature (e.g., 450°C) for approximately 3 minutes under high vacuum to activate the zinc.[1] Allow the flask to cool to room temperature under nitrogen.
-
Addition of Solvent and Allyl Bromide: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of allyl bromide (1 eq.) in anhydrous THF.
-
Formation of this compound: Begin vigorous stirring of the zinc suspension. Add the allyl bromide solution dropwise to the flask. The reaction is often exothermic, and the temperature should be monitored. For low-temperature synthesis, the flask can be immersed in a cooling bath (e.g., ice-water or dry ice-acetone) during the addition.
-
Reaction with Electrophile: After the addition of allyl bromide is complete, allow the mixture to stir for a specified time (e.g., 1.5 hours) to ensure the formation of the organozinc reagent.[2] Cool the reaction mixture to the desired low temperature (e.g., 0°C). Add a solution of the electrophile (e.g., benzaldehyde, 1 eq.) in anhydrous THF dropwise.
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Quenching and Work-up: After the reaction with the electrophile is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2] Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the low-temperature synthesis of this compound.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barbier reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Allylzinc Bromide Reactions
Welcome to the technical support center for allylzinc bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an organozinc reagent used in organic synthesis to form carbon-carbon bonds. It is most commonly employed in the allylation of carbonyl compounds (aldehydes and ketones) to produce homoallylic alcohols, which are important intermediates in the synthesis of natural products and pharmaceuticals.
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reactions are:
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Homo-coupling (Wurtz-type coupling): this compound can react with itself to form 1,5-hexadiene. This is particularly an issue when preparing substituted allylic zinc reagents.[1]
-
Reaction with Protic Solvents: this compound is sensitive to water and other protic sources, which will quench the reagent.
-
Allylic Rearrangement: With substituted allylzinc bromides (e.g., crotylzinc bromide or cinnamylzinc bromide), the addition to an electrophile can occur at different positions of the allyl system, leading to a mixture of regioisomers.[2]
-
Decomposition: The reagent can decompose at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Homoallylic Alcohol and Formation of a Significant Amount of 1,5-Hexadiene (Homo-coupling Product)
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to 1,5-hexadiene.
-
The isolated yield of the desired homoallylic alcohol is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Slow reaction with the carbonyl compound | The rate of homo-coupling can be competitive with the rate of addition to the carbonyl compound. Increasing the concentration of the carbonyl compound or using a more reactive electrophile can favor the desired reaction. |
| Absence of a stabilizing additive | The addition of lithium chloride (LiCl) can significantly suppress homo-coupling. It is believed that LiCl breaks up zinc aggregate clusters and forms a more reactive and soluble organozinc species. In the preparation of some allylic zinc reagents, the absence of LiCl can lead to 5-10% of homo-coupling products.[1] |
| Reaction Conditions | Running the reaction at lower temperatures can sometimes reduce the rate of homo-coupling. The choice of solvent can also play a crucial role; for instance, in aqueous media, the use of a co-solvent and control of pH can influence the yield of the homo-coupled product.[3][4] |
Workflow for Troubleshooting Low Yield due to Homo-coupling:
Caption: Troubleshooting workflow for low yields due to homo-coupling.
Issue 2: Formation of a Mixture of Regioisomers with Substituted Allyl Bromides
Symptoms:
-
NMR analysis of the product mixture shows the presence of two or more isomers resulting from the addition at different positions of the allylic system.
Possible Causes and Solutions:
| Cause | Solution |
| Allylic Rearrangement of the Organozinc Intermediate | The organozinc reagent can exist in equilibrium between two isomeric forms. The ratio of the products will depend on the relative reactivity of these isomers with the electrophile. For example, cinnamylzinc bromide has been observed to react exclusively through its rearranged form in certain reactions.[2] |
| Reaction Conditions | The solvent and temperature can influence the position of the equilibrium and the rate of reaction of each isomer. |
Data on Regioselectivity:
The reaction of substituted allylic zinc reagents with aldehydes can lead to different regioisomers. The table below summarizes the observed regioselectivity in a specific case.
| Allyl Bromide | Electrophile | Major Product | Minor Product | Ratio | Reference |
| Cinnamyl Bromide | [1.1.1]Propellane | γ-adduct (rearranged) | α-adduct (not observed) | >99:<1 | [2] |
Workflow for Addressing Regioselectivity Issues:
Caption: Logical workflow for addressing regioselectivity issues.
Experimental Protocols
Protocol 1: Preparation of this compound with Minimized Homo-coupling
This protocol incorporates the use of lithium chloride to suppress the formation of 1,5-hexadiene.
Materials:
-
Zinc dust
-
Anhydrous Lithium Chloride (LiCl)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for activation)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 eq.) and anhydrous LiCl (1.0 eq.).
-
Assemble the apparatus and flush with argon.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF via syringe and stir the suspension. The color of the iodine should fade, indicating the activation of the zinc.
-
In the dropping funnel, prepare a solution of allyl bromide (1.0 eq.) in anhydrous THF.
-
Add a small portion of the allyl bromide solution to the activated zinc suspension. The reaction should initiate, as evidenced by a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the organozinc reagent.
-
The resulting greyish solution of this compound is ready for use in subsequent reactions.
Protocol 2: Barbier-Type Allylation of Benzaldehyde (B42025)
This one-pot procedure is convenient as the organozinc reagent is generated in situ.
Materials:
-
Zinc dust
-
Allyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add zinc dust (2.0 eq.) and a saturated aqueous solution of NH₄Cl.
-
To the stirred suspension, add a solution of benzaldehyde (1.0 eq.) in THF.
-
Add allyl bromide (1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.
Quantitative Data on Homo-coupling of Allyl Bromide:
The following table presents the yield of the homo-coupling product, 1,5-hexadiene, under different aqueous reaction conditions without a carbonyl electrophile present. This illustrates the propensity for this side reaction.
| Co-solvent | Aqueous Phase | Catalyst | 1,5-Hexadiene Yield (%) | Reference |
| None | sat. NH₄Cl | CuCl₂ | 13 | [3][4] |
| Benzene | K₂HPO₄ (pH ~9) | CuI | 69 | [3][4] |
| Benzene | KOH (pH >12) | Ag₂O | 33 | [3][4] |
| Dioxane | K₂HPO₄ (pH ~9) | CuI | 10 | [3][4] |
References
Technical Support Center: Purification of Products from Allylzinc Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from allylzinc bromide reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from this compound reactions.
| Problem | Possible Cause | Suggested Solution |
| Milky/Cloudy Organic Layer After Aqueous Workup | Formation of insoluble zinc salts (e.g., zinc hydroxides or oxides). | 1. Acidic Wash: Carefully wash the organic layer with a dilute acidic solution, such as 1M HCl or saturated aqueous ammonium (B1175870) chloride (NH₄Cl), to dissolve the zinc salts.[1][2] Monitor the pH to avoid degradation of acid-sensitive products. 2. Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove fine inorganic precipitates.[2] 3. Centrifugation: If filtration is slow, centrifuging the mixture can help separate the solid zinc salts. |
| Persistent Emulsion During Extraction | High concentration of zinc salts acting as surfactants. | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[3] 2. Solvent Addition: Add more of the organic extraction solvent to dilute the mixture. 3. Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes) to allow the layers to separate. 4. Filtration: Filter the emulsion through a pad of Celite® or glass wool. |
| Low Recovery of Desired Product | The product is partially soluble in the aqueous layer. | 1. Back-Extraction: Extract the aqueous layer multiple times (2-3 times) with a fresh portion of the organic solvent to recover any dissolved product.[1] 2. pH Adjustment: If the product has acidic or basic functional groups, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before back-extraction. |
| Product Degradation on Silica (B1680970) Gel During Chromatography | The product (e.g., a homoallylic alcohol) is sensitive to the acidic nature of standard silica gel. | 1. Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (B128534). This can be done by adding 1-2% triethylamine to the column chromatography eluent.[4] 2. Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil®.[5] 3. Minimize Contact Time: Perform flash chromatography quickly to reduce the time the product is in contact with the silica gel. |
| Co-elution of Product with Impurities | Similar polarities of the desired product and impurities. | 1. Optimize Solvent System: Systematically test different solvent systems with varying polarities using thin-layer chromatography (TLC) to achieve better separation.[5] 2. Use a Different Stationary Phase: Switch to a different stationary phase (e.g., alumina, reversed-phase silica) that may offer different selectivity. 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubilities.[6][7] |
| Presence of Zinc Residues in the Final Product | Incomplete removal of zinc salts during the workup. | 1. Chelating Wash: Wash the organic solution with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester zinc ions. 2. Precipitation: A patented method suggests adding a precipitating reagent with at least two nitrogen donors to the organic solution to precipitate zinc salts, which can then be removed by filtration or centrifugation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching and workup procedure for an this compound reaction?
A typical procedure involves slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture at 0 °C to quench any unreacted this compound.[1] The resulting mixture is then transferred to a separatory funnel and extracted with an organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1][3]
Q2: My product is a solid. Which purification method is better, column chromatography or recrystallization?
Both methods can be effective, and the choice depends on the nature of the impurities. Recrystallization is often a more efficient and scalable method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[6][9] Column chromatography is more versatile and can be used to separate mixtures of compounds with different polarities, even if they are oils.[5] It is often beneficial to perform a crude purification by column chromatography first, followed by recrystallization of the product-containing fractions to achieve high purity.
Q3: How can I tell if my zinc dust needs activation before the reaction, and how do I do it?
Commercial zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. If your reaction is sluggish or fails to initiate, inactive zinc may be the cause. Zinc can be activated by stirring it with a small amount of iodine or 1,2-dibromoethane (B42909) in an anhydrous solvent like THF until the color disappears. Another method involves washing the zinc dust with dilute HCl, followed by water, ethanol, and ether, and then drying it under vacuum.
Q4: What are some common side products in this compound reactions?
Common side products can include unreacted starting materials (e.g., the aldehyde or ketone), the Wurtz coupling product (1,5-hexadiene) from the dimerization of the this compound, and isomers if substituted allylic bromides are used.[10]
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl with vigorous stirring.[1] Be aware that this can be an exothermic process.[11]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[1]
-
Combine all organic layers and wash with water, followed by a wash with saturated aqueous NaCl (brine).[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[3]
Protocol 2: Purification by Flash Column Chromatography
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions. Monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Note: If the product is acid-sensitive, add ~1% triethylamine to the eluent to neutralize the silica gel.[4]
Protocol 3: Purification by Recrystallization
-
Choose a suitable solvent or solvent mixture in which the desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6][7]
-
Dissolve the crude solid product in the minimum amount of the hot (near-boiling) solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[6]
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the collected crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
References
- 1. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Purification [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
dealing with moisture sensitivity of allylzinc bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, allylzinc bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is not initiating or is proceeding with very low yield. What are the common causes?
A1: Failure of this compound reactions is most frequently due to the presence of moisture or other protic sources in the reaction setup. This compound is highly reactive with water and alcohols[1][2][3]. Other potential causes include inactive zinc, improper solvent selection, or reagent decomposition.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight at >125°C and cooled under an inert atmosphere (e.g., nitrogen or argon)[4]. Solvents must be anhydrous. Commercially available dry solvents are recommended.
-
Activate the Zinc: The zinc metal used for the in-situ preparation of this compound may require activation to remove the passivating oxide layer. Common activation methods include the use of iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride[5]. The addition of lithium chloride (LiCl) can also significantly improve the formation of the organozinc reagent by preventing homocoupling and aiding solubilization[5][6][7].
-
Check Reagent Quality: If using a commercially prepared solution of this compound, ensure it has been stored properly under an inert atmosphere and at the recommended temperature to prevent decomposition[1]. For in-situ preparations, use freshly distilled allyl bromide.
-
Solvent Choice: Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the preparation and reaction of this compound[1][8]. Ensure the THF is anhydrous and inhibitor-free.
Q2: I am observing a significant amount of biallyl (1,5-hexadiene) as a byproduct. How can I minimize this homocoupling?
A2: The formation of biallyl is a common side reaction, particularly during the preparation of this compound. This is often exacerbated by highly active zinc or localized high concentrations of allyl bromide.
Mitigation Strategies:
-
Use of Lithium Chloride: The presence of LiCl during the insertion of zinc into allyl bromide has been shown to significantly reduce homocoupling[6][7].
-
Slow Addition: Add the allyl bromide slowly to the suspension of activated zinc to maintain a low concentration of the halide and control the reaction temperature[9].
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Exothermic reactions that are not properly cooled can lead to increased side product formation.
Q3: My reaction is turning a dark color and appears to have a lot of solid precipitate. Is this normal?
A3: A cloudy or gray appearance due to the zinc suspension is normal during the in-situ preparation of this compound. However, a significant change to a dark brown or black color, especially with excessive precipitation, could indicate decomposition of the reagent or reaction with impurities[10]. This can be caused by residual moisture or oxygen in the system. It is crucial to maintain a positive pressure of an inert gas throughout the experiment[11].
Data Presentation
Table 1: Influence of Additives on this compound Formation
| Additive | Role | Key Benefits | Reference |
| Lithium Chloride (LiCl) | Solubilizing Agent | Reduces homocoupling, increases reagent stability and reactivity. | [5][6][7] |
| Iodine (I₂) | Zinc Activator | Initiates the reaction by cleaning the zinc surface. | [5][10] |
| 1,2-Dibromoethane | Zinc Activator | Etches the zinc surface to expose fresh metal. | [5] |
| Trimethylsilyl chloride (TMSCl) | Zinc Activator | Removes the passivating oxide layer from the zinc. | [5] |
Experimental Protocols
Protocol 1: In-situ Preparation of this compound with LiCl
This protocol is adapted from procedures described for preparing functionalized organozinc reagents[7][12].
Materials:
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Activated zinc dust
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide (freshly distilled)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the flame-dried Schlenk flask under a positive pressure of inert gas, add anhydrous LiCl (1.4 equivalents) and activated zinc dust (2.5 equivalents).
-
Heat the flask gently under vacuum to ensure all components are dry, then cool to room temperature under the inert atmosphere.
-
Add anhydrous THF via syringe.
-
Slowly add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension of zinc and LiCl.
-
The reaction is often exothermic; maintain the desired temperature with a water bath.
-
Stir the mixture for the time indicated in your specific research protocol until the formation of the organozinc reagent is complete (often indicated by the consumption of the zinc).
-
The resulting gray-to-colorless solution of this compound is ready for use in the subsequent reaction.
Mandatory Visualizations
Caption: Workflow for handling moisture-sensitive reagents.
References
- 1. 18925-10-5 [chembk.com]
- 2. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. byjus.com [byjus.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
improving diastereoselectivity of allylzinc bromide additions
Welcome to the technical support center for improving the diastereoselectivity of allylzinc bromide additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound addition to a chiral aldehyde is showing poor diastereoselectivity. What are the most common causes?
A1: Poor diastereoselectivity in allylzinc additions can stem from several factors. The most common include:
-
Inadequate Chelation Control: For substrates with a chelating group (e.g., α- or β-alkoxy, amino, or silyloxy groups), the reaction may not be proceeding through the desired chelation-controlled pathway. This can be influenced by the solvent, protecting groups, and the nature of the Lewis acid.
-
Interference from Felkin-Anh Model: In the absence of a strong chelating group, the reaction may be governed by the Felkin-Anh model, which predicts a different stereochemical outcome. The relative energies of the transition states for these two models can be close, leading to a mixture of diastereomers.
-
Reagent Quality and Preparation: The purity and activity of the zinc used, as well as the presence of impurities in the allyl bromide or solvent, can affect the reaction. Improper preparation of the this compound reagent can lead to side reactions and reduced selectivity.[1][2]
-
Solvent Effects: The coordinating ability of the solvent plays a critical role. Highly coordinating solvents like THF can compete with the chelating group on the substrate for coordination to the zinc atom, thereby disrupting the chelation-controlled pathway.[3][4]
-
Temperature: The reaction temperature can influence the equilibrium between different transition states, affecting the diastereomeric ratio.
Q2: How can I favor a chelation-controlled addition pathway?
A2: To promote a chelation-controlled pathway and enhance the formation of the syn diastereomer (in the case of α-alkoxy aldehydes), consider the following strategies:
-
Use of Non-Coordinating Solvents: Switching from a coordinating solvent like THF to a non-coordinating one such as dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) can significantly favor chelation.[4] These solvents do not compete for coordination with the zinc center, allowing the substrate's chelating group to direct the nucleophilic attack.
-
Choice of Protecting Group: While silyl (B83357) protecting groups are generally considered weakly coordinating, under the right conditions with organozinc reagents, they can participate in chelation control.[4] Traditional chelating protecting groups like methoxymethyl (MOM) or benzyl (B1604629) (Bn) are also effective.
-
Lewis Acid Additives: The addition of certain Lewis acids can enhance chelation. However, the choice of Lewis acid is critical and can depend on the specific substrate.
Q3: What is the role of lithium chloride (LiCl) in the preparation of this compound?
A3: Lithium chloride is a common and beneficial additive in the preparation of organozinc reagents. Its primary roles are:
-
Solubilization of Organozinc Species: LiCl helps to break down zinc aggregates and solubilize the organozinc species, leading to a more reactive and homogenous reagent.[5]
-
Reduction of Homocoupling: The presence of LiCl can significantly reduce the formation of 1,5-hexadiene, a common side product from the homocoupling of allyl bromide.[6]
-
Improved Reaction Rates and Yields: By providing a more active and soluble reagent, LiCl often leads to faster reactions and higher yields of the desired product.[6][7]
Q4: Can I use chiral ligands to improve diastereoselectivity?
A4: Yes, the use of chiral ligands is a powerful strategy, primarily for inducing enantioselectivity, but it can also influence diastereoselectivity. Chiral amino alcohols, diols (like TADDOLs), and sulfoxides have been successfully employed as ligands in organozinc additions.[8][9] These ligands coordinate to the zinc atom, creating a chiral environment that can favor the formation of one diastereomer over the other, especially when working with chiral aldehydes.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Additions to α-Alkoxy Aldehydes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Coordinating Solvent Interference | Switch from THF to a non-coordinating solvent like CH₂Cl₂ or Toluene.[4] | Increased proportion of the syn diastereomer due to enhanced chelation control. |
| Inappropriate Protecting Group | If using a bulky, non-coordinating protecting group, consider switching to a smaller, more chelating one (e.g., MOM or Bn). | Improved chelation and higher syn selectivity. |
| Suboptimal Temperature | Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). | May favor one transition state over the other, leading to improved d.r. |
| Poor Reagent Quality | Activate the zinc powder prior to use (e.g., with I₂, TMSCl, or by washing with HCl).[5] Ensure allyl bromide and solvent are pure and dry. | More consistent and selective reaction. |
Issue 2: Unexpected Formation of the anti Diastereomer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dominance of the Felkin-Anh Model | If chelation is not possible or weak, the Felkin-Anh model will likely dictate the stereochemical outcome. | The anti product will be the major diastereomer. |
| Steric Hindrance | A very bulky protecting group on the α-alkoxy moiety can disfavor the chelated transition state. | The reaction will proceed through a non-chelated, Felkin-Anh type transition state, yielding the anti product. |
| Use of Crotylzinc Reagents | The geometry of the crotylzinc reagent (E vs. Z) will influence the stereochemical outcome, leading to different diastereomers. | The stereochemistry of the product will be dependent on the reagent's geometry. |
Experimental Protocols
Protocol 1: Preparation of this compound with LiCl
This protocol is adapted from established procedures for generating allylzinc reagents.[10]
Materials:
-
Activated Zinc powder
-
Lithium Chloride (anhydrous, dried under vacuum)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add activated zinc powder (2.5 equivalents) and anhydrous lithium chloride (1.4 equivalents).
-
Add anhydrous THF to the flask.
-
In a separate, flame-dried addition funnel, prepare a solution of allyl bromide (1.25 equivalents) in anhydrous THF.
-
Add the allyl bromide solution dropwise to the vigorously stirring suspension of zinc and LiCl at room temperature (a water bath can be used to maintain the temperature).
-
After the addition is complete, stir the grey, heterogeneous mixture for 1.5-2 hours at room temperature.
-
Stop stirring and allow the excess zinc to settle. The supernatant containing the this compound reagent is now ready for use.
Protocol 2: Chelation-Controlled Addition to an α-Silyloxy Aldehyde
This protocol is based on principles for achieving high diastereoselectivity through chelation control.[4]
Materials:
-
α-silyloxy aldehyde
-
This compound solution (prepared as in Protocol 1)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α-silyloxy aldehyde (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the this compound solution (1.5 - 2.0 equivalents) to the aldehyde solution via cannula or syringe.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity of Allylzinc Addition to a Chiral α-Alkoxy Aldehyde
| Entry | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | THF | 60:40 |
| 2 | Diethyl Ether | 75:25 |
| 3 | Toluene | 90:10 |
| 4 | CH₂Cl₂ | >95:5 |
Note: The data presented are representative and the actual ratios may vary depending on the specific substrate and reaction conditions.
Visualizations
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Navigating the Scale-Up of Allylzinc Bromide Reactions: A Technical Support Center
For researchers, scientists, and professionals in drug development, the transition of chemical reactions from laboratory scale to pilot plant or industrial production presents a unique set of challenges. Allylzinc bromide reactions, while valuable for their ability to form carbon-carbon bonds with a high degree of functional group tolerance, are no exception. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions to ensure a smooth and safe scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound reactions?
A1: The primary safety concerns include:
-
Exothermic Reaction: The formation of this compound is highly exothermic and can lead to a runaway reaction if the addition of allyl bromide to the zinc is not carefully controlled.[1]
-
Flammability: this compound solutions in solvents like THF are highly flammable. The reagent itself can be pyrophoric, meaning it can ignite spontaneously in air.[2][3]
-
Water Reactivity: this compound reacts violently with water, releasing flammable gases.[2] All equipment must be scrupulously dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Handling of Allyl Bromide: Allyl bromide is a toxic and lachrymatory (tear-inducing) substance. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.[1]
Q2: How does the choice of zinc activation method impact a large-scale reaction?
A2: Zinc activation is critical for a successful and reproducible reaction, as commercial zinc is often coated with a passivating layer of zinc oxide.[4] The choice of activation method can affect reaction initiation, rate, and overall yield. On a large scale, the ease of handling and removal of the activating agent are also important considerations. Common methods include the use of 1,2-dibromoethane (B42909), iodine, or trimethylsilyl (B98337) chloride (TMSCl).[5][6] The addition of lithium chloride can also enhance reactivity by solubilizing the organozinc species from the metal surface.[2][7]
Q3: What are the key parameters to consider for controlling the exotherm of the reaction during scale-up?
A3: To manage the exothermic nature of the reaction, consider the following:
-
Controlled Addition: The allyl bromide should be added slowly and at a controlled rate to the zinc suspension.[1]
-
Efficient Cooling: The reactor must have an efficient cooling system, such as a cooling jacket, to dissipate the heat generated.[1]
-
Agitation: Good agitation is crucial to ensure even heat distribution and prevent localized hot spots.[1]
-
Solvent Volume: A sufficient volume of solvent can help to absorb the heat of reaction.
-
Reaction Monitoring: Continuous monitoring of the internal reaction temperature is essential.
Q4: What are common side reactions in this compound reactions with aldehydes and ketones, and how can they be minimized?
A4: Common side reactions include:
-
Reduction of the Carbonyl: The aldehyde or ketone can be reduced to the corresponding alcohol. This can be more prevalent at higher temperatures.[8]
-
Enolization: If the carbonyl compound has acidic alpha-protons, enolization can compete with the desired nucleophilic addition.
-
Wurtz-type Coupling: Homocoupling of the allyl bromide to form 1,5-hexadiene (B165246) can occur. To minimize these, it is important to control the reaction temperature and ensure the rapid and complete formation of the organozinc reagent before the addition of the carbonyl substrate.
Troubleshooting Guide
Issue 1: The reaction fails to initiate.
-
Possible Cause: Inactive zinc surface due to a passivating oxide layer.[4]
-
Solution:
-
Ensure Proper Zinc Activation: Use one of the recommended zinc activation methods (see Table 1). For large-scale reactions, activation with 1,2-dibromoethane or TMSCl in the presence of an inert atmosphere is common.[5]
-
Initiators: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the zinc suspension before adding the allyl bromide.[6]
-
Gentle Heating: Gentle warming with a heat gun or by raising the temperature of the reactor jacket slightly can help initiate the reaction. Be prepared for a potential exotherm once the reaction begins.[6]
-
Check Reagent and Solvent Quality: Ensure that the allyl bromide and the solvent (typically THF) are anhydrous, as moisture will quench the organozinc reagent.[6]
-
Issue 2: The reaction is sluggish or gives a low yield.
-
Possible Cause: Incomplete zinc activation, poor solubility of the this compound, or loss of product during workup.[6][9]
-
Solution:
-
Optimize Zinc Activation: Refer to Table 1 for a comparison of activation methods and their suitability for your scale.
-
Use of Additives: The addition of lithium chloride can improve the solubility of the this compound and accelerate the reaction.[7] Lewis acids like aluminum chloride have also been reported to promote the reaction.[10]
-
Temperature Control: While initiation may require gentle heating, the subsequent reaction with the carbonyl compound may benefit from being run at a lower temperature to minimize side reactions.
-
Workup Procedure: For smaller, more water-soluble homoallylic alcohol products, saturate the aqueous layer with sodium chloride (brine) during extraction to minimize product loss.[9]
-
Issue 3: Significant formation of byproducts is observed.
-
Possible Cause: Side reactions such as homocoupling of allyl bromide or reduction of the carbonyl substrate.[8]
-
Solution:
-
Controlled Stoichiometry: Use a slight excess of zinc to ensure that the allyl bromide is completely converted to the organozinc reagent before it has a chance to couple with itself.
-
Temperature Management: Maintain a controlled temperature throughout the reaction. High temperatures can promote side reactions.[8]
-
Order of Addition: Ensure that the this compound is fully formed before the addition of the carbonyl compound.
-
Data Presentation
Table 1: Comparison of Zinc Activation Methods for Scale-Up
| Activation Method | Procedure | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Iodine (I₂) | A catalytic amount of iodine is added to the zinc suspension in THF. | Simple to perform. | Iodine can be corrosive to some reactors. Can be a potential impurity. |
| 1,2-Dibromoethane | A small amount is added to the zinc suspension. Activation is indicated by the evolution of ethene gas. | Effective and commonly used. The gaseous byproduct is easily removed. | 1,2-Dibromoethane is toxic and a suspected carcinogen. |
| Trimethylsilyl chloride (TMSCl) | Added to the zinc suspension to react with the oxide layer. | Highly effective.[5] | TMSCl is corrosive and reacts with moisture. |
| Lithium Chloride (LiCl) | Added to the reaction mixture. | Not an activator itself, but significantly enhances reactivity by solubilizing the organozinc species.[2][7] | Increases the salt load in the reaction, which may need to be considered in the workup. |
Table 2: Representative Scale-Up Reaction Parameters (Flow Chemistry Example)
| Parameter | Value | Reference |
| Scale | 20.0 mmol | [1] |
| Concentration of Allyl Bromide | 0.66 M in THF | [1] |
| Zinc Column Temperature | 40 °C | [1] |
| Residence Time on Zinc Column | 6 min | [1] |
| Yield | 53% (of the corresponding carboxylic acid after carboxylation) | [1] |
Note: This data is from a flow chemistry setup and serves as an illustrative example. Batch reaction parameters will differ but highlight the importance of concentration and temperature control.
Experimental Protocols
Lab-Scale Preparation of this compound and Reaction with an Aldehyde
-
Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents). Heat the flask under vacuum and then cool under argon. Add anhydrous THF and a catalytic amount of 1,2-dibromoethane. Stir the mixture until gas evolution ceases.
-
Formation of this compound: Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise to the activated zinc suspension at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.
-
Reaction with Aldehyde: Cool the resulting greyish suspension of this compound to 0-5 °C. Add a solution of the aldehyde (0.9 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the aldehyde. Cool the mixture to 0-5 °C and slowly quench with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
Pilot Plant Scale-Up Protocol
-
Reactor Preparation: Ensure the glass-lined or stainless steel reactor is clean, dry, and purged with an inert atmosphere.
-
Zinc Activation: Charge the reactor with activated zinc dust and anhydrous THF.
-
Reaction Initiation: Add a small amount of allyl bromide to initiate the reaction, as confirmed by a controlled temperature increase.
-
Controlled Addition: Add the bulk of the allyl bromide solution in THF at a controlled rate to maintain the desired reaction temperature (e.g., 40-50 °C) using the reactor's cooling jacket.
-
Reagent Maturation: After the addition is complete, allow the mixture to stir for a specified period to ensure complete formation of the organozinc reagent.
-
Carbonyl Compound Addition: Cool the reactor to the desired temperature (e.g., 0-10 °C) and add the carbonyl compound solution at a controlled rate.
-
Workup: Proceed with a similar workup procedure as the lab scale, using appropriate quenching agents and extraction solvents, taking into account the larger volumes.[1]
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Experimental setup for a scaled-up this compound reaction.
Caption: Decision pathway for selecting a zinc activation method.
References
- 1. Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Allylzinc Bromide and Allylmagnesium Bromide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of the appropriate nucleophilic reagent is critical to achieving desired outcomes. Among the array of organometallic reagents available for introducing an allyl group, allylzinc bromide and allylmagnesium bromide are two of the most common. While both effectively perform allylation reactions, their reactivity profiles differ significantly, influencing their chemoselectivity, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Core Reactivity Comparison: Electronic and Steric Effects
The difference in reactivity between this compound and allylmagnesium bromide stems primarily from the nature of the carbon-metal bond. The carbon-magnesium bond in allylmagnesium bromide is more ionic in character than the carbon-zinc bond in this compound. This increased ionicity makes the allyl carbanion in the Grignard reagent more nucleophilic and, consequently, more reactive.[1]
Allylmagnesium bromide is a highly reactive Grignard reagent. Its reactions with carbonyl compounds are often extremely fast, approaching diffusion-controlled rates.[2] This high reactivity can be advantageous for reactions with sterically hindered or electronically deactivated electrophiles. However, it often comes at the cost of selectivity. In reactions with molecules possessing multiple electrophilic sites, allylmagnesium bromide can exhibit poor chemoselectivity, reacting with less reactive functional groups like esters at rates comparable to more reactive groups like aldehydes.[1] Furthermore, its high reactivity can lead to lower stereoselectivity in additions to chiral carbonyl compounds.[1]
This compound , on the other hand, is a softer and less reactive nucleophile. This reduced reactivity allows for greater selectivity in many transformations. Organozinc reagents, in general, are known for their tolerance of a wider range of functional groups, such as esters and nitriles.[3] In reactions with multifunctional substrates, this compound can selectively react with more reactive electrophiles, leaving other functional groups intact. Moreover, the lower reactivity of allylzinc reagents can lead to higher stereoselectivity in additions to chiral carbonyls, often allowing for better facial discrimination.[1]
Quantitative Data Presentation
The following table summarizes the typical performance of this compound and allylmagnesium bromide in the allylation of a representative aldehyde, benzaldehyde (B42025). While a direct comparative study under identical conditions is not extensively documented, the data presented is a synthesis of reported yields and selectivities from various sources to illustrate the general trends.
| Reagent | Substrate | Product | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| This compound | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85-95 | Not Applicable | [4] |
| Allylmagnesium Bromide | Benzaldehyde | 1-Phenyl-3-buten-1-ol | ~90 | Not Applicable | [1] |
Note: For the addition to an achiral aldehyde like benzaldehyde, diastereoselectivity is not a factor. The key difference lies in chemoselectivity and functional group tolerance, which are better illustrated with more complex substrates.
Experimental Protocols
The following are representative experimental protocols for the allylation of benzaldehyde using both this compound (via a Barbier-type reaction) and allylmagnesium bromide.
Experimental Protocol 1: Allylation of Benzaldehyde using this compound (Barbier Conditions)
Materials:
-
Zinc dust
-
Allyl bromide
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add zinc dust (1.2 equivalents) and anhydrous THF.
-
To the stirred suspension, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add allyl bromide (1.1 equivalents) dropwise to the mixture at room temperature. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-phenyl-3-buten-1-ol.
Experimental Protocol 2: Allylation of Benzaldehyde using Allylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated gently, and the rate of addition controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
Allylation Reaction: Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenyl-3-buten-1-ol.
Mandatory Visualization
The following diagram illustrates the key factors influencing the reactivity of this compound and allylmagnesium bromide.
Caption: Factors influencing the reactivity of allyl-metal reagents.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allylzinc Bromide and Grignard Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of an appropriate organometallic reagent is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of allylzinc bromide and allyl Grignard reagents, focusing on their performance in nucleophilic additions to carbonyl compounds. The information presented is supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic challenges.
The utility of organometallic reagents in forming carbon-carbon bonds is a cornerstone of modern organic synthesis. Among these, Grignard reagents and organozinc compounds are frequently employed for the introduction of allyl groups. While both are powerful nucleophiles, their distinct reactivity profiles lead to significant differences in chemoselectivity, stereoselectivity, and functional group tolerance.
Reactivity and Chemoselectivity: A Tale of Two Metals
The fundamental difference between this compound and allyl Grignard reagents lies in the polarity of the carbon-metal bond. The carbon-magnesium bond in a Grignard reagent is more ionic in character, rendering the allyl group a highly reactive, or "hard," nucleophile. In contrast, the carbon-zinc bond in this compound is more covalent, resulting in a "softer" and less reactive nucleophile.[1]
This difference in reactivity has profound implications for chemoselectivity . Grignard reagents are notoriously reactive and will readily add to a wide range of carbonyl-containing functional groups, including esters, amides, and nitriles, often leading to over-addition or undesired side reactions.[2] Allylzinc reagents, on the other hand, exhibit greater finesse. Their reduced reactivity allows for the selective allylation of aldehydes and ketones in the presence of less reactive functional groups like esters, which often remain untouched.[3] This makes this compound the reagent of choice for syntheses involving multifunctional substrates where preserving certain groups is critical.
Stereoselectivity: A Key Differentiator
In the synthesis of chiral molecules, controlling the stereochemical outcome of a reaction is crucial. Here again, this compound often holds an advantage. The addition of substituted allyl Grignard reagents to carbonyl compounds frequently results in low diastereoselectivity.[2] In contrast, the corresponding reactions with allylzinc reagents, often conducted under Barbier-type conditions, can proceed with useful levels of diastereoselectivity.[4] For instance, the reaction of cyclic allylic bromides with aromatic aldehydes using zinc mediation has been shown to produce good yields with significant diastereoselectivity.[4]
Data Presentation: Allylation of Benzaldehyde (B42025)
To illustrate the practical differences in performance, the following table summarizes typical outcomes for the allylation of benzaldehyde with both this compound (generated in situ) and allylmagnesium bromide.
| Reagent | Substrate | Product | Yield (%) | Diastereomeric Ratio (if applicable) | Reference |
| This compound | Benzaldehyde | 1-Phenylbut-3-en-1-ol | ~87% | 83:17 (erythro:threo) for cyclic analogue | [4] |
| Allylmagnesium Bromide | Benzaldehyde | 1-Phenylbut-3-en-1-ol | High yields reported | Generally low diastereoselectivity | [2] |
Note: The data for this compound is based on a Barbier-type reaction with a cyclic allyl bromide, which provides an indication of the stereocontrol achievable. Direct comparative data under identical conditions is scarce in the literature.
Experimental Protocols
Detailed methodologies for the allylation of benzaldehyde using both reagents are provided below.
Experimental Protocol 1: Allylation of Benzaldehyde using this compound (Barbier-Type Reaction)
This protocol describes a one-pot synthesis where the this compound is generated in situ and reacts immediately with the aldehyde.
Materials:
-
Zinc powder (activated)
-
Allyl bromide
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add zinc powder (2-3 equivalents) and saturated aqueous NH₄Cl solution.
-
Add a solution of benzaldehyde (1 equivalent) in THF.
-
To the vigorously stirred suspension, add allyl bromide (1.5-2 equivalents) dropwise. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, filter the mixture to remove unreacted zinc.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.[4]
Experimental Protocol 2: Preparation and Reaction of Allylmagnesium Bromide with Benzaldehyde
This protocol involves the pre-formation of the Grignard reagent followed by its reaction with the aldehyde.
Part A: Preparation of Allylmagnesium Bromide [5]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator, optional)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings (1.2-1.5 equivalents) to the flask.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Add a small amount of a solution of allyl bromide (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel.
-
Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. To suppress the formation of 1,5-hexadiene, it is recommended to keep the reaction temperature below 0°C.[6]
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes. The resulting greyish solution is the allylmagnesium bromide reagent.
Part B: Reaction with Benzaldehyde
Procedure:
-
Cool the prepared allylmagnesium bromide solution to 0°C in an ice bath.
-
Add a solution of benzaldehyde (0.8 equivalents relative to the Grignard reagent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to afford the crude product, which can be purified by column chromatography.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the generalized reaction pathways for the formation of the organometallic reagents and their subsequent addition to a carbonyl compound.
Caption: Reaction pathways for Grignard and Allylzinc reagents.
Experimental Workflow Comparison
The logical flow of the experimental procedures highlights the key difference between the two-step Grignard protocol and the one-pot Barbier-type reaction for this compound.
Caption: Comparison of experimental workflows.
Conclusion
-
Allyl Grignard reagents are highly reactive nucleophiles, making them suitable for reactions with less reactive carbonyl compounds. However, this high reactivity comes at the cost of lower chemoselectivity and often poor stereocontrol.
-
This compound , being a softer and less reactive nucleophile, offers superior chemoselectivity, allowing for the selective allylation of aldehydes and ketones in the presence of other functional groups like esters. Furthermore, it often provides better diastereoselectivity in additions to chiral carbonyl compounds.
For drug development and the synthesis of complex, multifunctional molecules, the enhanced selectivity of this compound frequently makes it the more strategic choice. The operational simplicity of the one-pot Barbier-type reaction is an additional advantage in many synthetic campaigns.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
Allylzinc Bromide: A Superior Reagent for Carbonyl Allylation in Organic Synthesis
For researchers, scientists, and drug development professionals seeking efficient and selective methods for the construction of homoallylic alcohols, allylzinc bromide emerges as a reagent of choice, offering distinct advantages over traditional and contemporary allylating agents. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental data, detailed protocols, and visual aids to inform reagent selection in organic synthesis.
Homoallylic alcohols are crucial building blocks in the synthesis of a wide array of natural products and pharmaceutical agents. The introduction of an allyl group to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction to access these valuable intermediates. While numerous allylating agents are available, this compound, often generated in situ via a Barbier-type reaction, presents a compelling combination of reactivity, selectivity, and operational simplicity.
Performance Comparison: this compound vs. Alternatives
The efficacy of an allylating agent is judged by its yield, selectivity (chemo-, regio-, and stereo-), and functional group tolerance. Here, we compare the performance of this compound with two widely used alternatives: allylmagnesium bromide (a Grignard reagent) and allylboronates.
Key Advantages of this compound:
-
High Functional Group Tolerance: Organozinc reagents are less basic and generally more tolerant of sensitive functional groups like esters, nitriles, and amides compared to the highly reactive Grignard reagents. This often circumvents the need for protecting group strategies, leading to more efficient synthetic routes.
-
Aqueous Media Compatibility: A significant advantage of this compound is its utility in aqueous media, particularly in Barbier-type reactions.[1][2] This "greener" approach avoids the strict anhydrous conditions required for Grignard and organolithium reagents, simplifying the experimental setup.[1][3]
-
Operational Simplicity: The in situ generation of this compound in a Barbier-type reaction, where the organometallic species is formed in the presence of the carbonyl substrate, offers a one-pot procedure that is often more convenient than the separate preparation of Grignard reagents.[1][4]
-
Good to Excellent Selectivity: this compound often exhibits high regio- and diastereoselectivity in its additions to carbonyl compounds.[2]
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to allylmagnesium bromide and a representative allylboronate in the allylation of a model substrate, benzaldehyde.
| Reagent | Reaction Conditions | Yield (%) | Reference |
| This compound | Zn, THF/aq. NH₄Cl, rt, 3 h | 87 | [2] |
| Allylmagnesium Bromide | Mg, Et₂O, 0 °C to rt, then aldehyde addition, 1-2 h | ~90 | [5] |
| Allylboronate (pinacol ester) | Lewis Acid catalyst (e.g., BF₃·OEt₂), CH₂Cl₂, -78 °C to rt | >95 | [6] |
Table 1: Comparison of Yields for the Allylation of Benzaldehyde.
| Reagent | Substrate | Diastereomeric Ratio (syn:anti) | Reference |
| This compound | Crotyl bromide/Benzaldehyde | 83:17 (erythro:threo) | [2] |
| Allylmagnesium Bromide | Crotyl bromide/Benzaldehyde | Generally low selectivity | [7] |
| Crotylboronate (E) | Benzaldehyde | >95:5 (anti) | [8] |
| Crotylboronate (Z) | Benzaldehyde | >95:5 (syn) | [8] |
Table 2: Comparison of Diastereoselectivity in the Crotylation of Benzaldehyde.
Experimental Protocols
Detailed methodologies for the allylation of a generic aldehyde using this compound, allylmagnesium bromide, and an allylboronate are provided below to highlight the practical differences in their application.
Protocol 1: Allylation using this compound (Barbier-Type Reaction)
Materials:
-
Aldehyde (1.0 mmol)
-
Allyl bromide (1.5 mmol)
-
Zinc dust (2.0 mmol)
-
Tetrahydrofuran (THF, 5 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and zinc dust (2.0 mmol).
-
Add THF (5 mL) and saturated aqueous NH₄Cl solution (5 mL) to the flask.
-
Stir the mixture vigorously at room temperature.
-
Slowly add allyl bromide (1.5 mmol) dropwise to the stirring suspension.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with 1 M HCl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][9]
Protocol 2: Allylation using Allylmagnesium Bromide (Grignard Reaction)
Materials:
-
Magnesium turnings (1.8 mmol)
-
Allyl bromide (1.5 mmol)
-
Anhydrous diethyl ether (Et₂O, 10 mL)
-
Aldehyde (1.0 mmol)
-
Iodine crystal (optional, for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.8 mmol) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Add a solution of allyl bromide (1.5 mmol) in anhydrous Et₂O (5 mL) dropwise to the magnesium turnings with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has reacted. The resulting grey solution is the allylmagnesium bromide reagent.
-
-
Allylation Reaction:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous Et₂O (5 mL) dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with Et₂O (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][10]
-
Protocol 3: Allylation using an Allylboronate
Materials:
-
Aldehyde (1.0 mmol)
-
Allylboronic acid pinacol (B44631) ester (1.2 mmol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂, 10 mL)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 mmol) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of the allylboronic acid pinacol ester (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemistry: Diagrams for Deeper Understanding
To further elucidate the concepts discussed, a series of diagrams generated using Graphviz are provided below.
Conclusion
This compound stands out as a versatile and practical reagent for the allylation of carbonyl compounds. Its notable functional group tolerance, compatibility with aqueous reaction media, and operational simplicity make it an attractive alternative to more demanding organometallic reagents like Grignard reagents. While allylboronates offer superior stereocontrol, the preparation of these reagents can be more involved. For many applications, particularly in the context of complex molecule synthesis where functional group compatibility is paramount, this compound provides an optimal balance of reactivity, selectivity, and ease of use. This guide serves as a valuable resource for chemists to make informed decisions when selecting an allylating agent for their specific synthetic challenges.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. scribd.com [scribd.com]
- 6. Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Stereochemical Models for Allylzinc Bromide Additions
For Researchers, Scientists, and Drug Development Professionals
The addition of allylzinc bromide to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecules, including pharmaceuticals. The stereochemical outcome of this reaction is of paramount importance, and several models have been proposed to predict and explain the observed diastereoselectivity. This guide provides a comparative overview of the most prominent stereochemical models, supported by experimental data, detailed protocols, and visualizations to aid in the rational design of stereoselective syntheses.
Key Stereochemical Models: A Comparison
The stereoselectivity of this compound additions to aldehydes and ketones is primarily rationalized by two key models: the Zimmerman-Traxler model and the Felkin-Anh model. While the Zimmerman-Traxler model is specific to reactions involving a metal enolate or an organometallic reagent that can form a cyclic transition state, the Felkin-Anh model provides a more general framework for nucleophilic additions to chiral carbonyl compounds.
The Zimmerman-Traxler Model
The Zimmerman-Traxler model proposes a six-membered, chair-like transition state where the metal atom (in this case, zinc) coordinates to both the oxygen of the carbonyl group and the oxygen of the allylic reagent. This cyclic arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters. The substituents on the aldehyde and the allylzinc reagent preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.[1][2]
For additions of substituted allylzinc reagents, such as crotylzinc bromide, the geometry of the allylic double bond dictates the syn or anti configuration of the product. (E)-crotylzinc bromide typically affords the anti diastereomer, while (Z)-crotylzinc bromide leads to the syn diastereomer.
The Felkin-Anh Model
The Felkin-Anh model is a widely accepted model for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones.[3][4] It is based on the premise that the largest substituent on the α-carbon to the carbonyl group orients itself perpendicular to the plane of the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.[4]
In the context of this compound additions to chiral aldehydes, the Felkin-Anh model can be used to predict the facial selectivity of the attack on the carbonyl.
Comparative Performance: Experimental Data
The following table summarizes experimental data for the addition of various allylzinc bromides to different aldehydes, comparing the observed diastereomeric ratios with the predictions of the primary stereochemical models.
| Allylzinc Reagent | Aldehyde | Major Product Diastereomer | Diastereomeric Ratio (anti:syn or Felkin:anti-Felkin) | Predicted by Zimmerman-Traxler | Predicted by Felkin-Anh | Reference |
| This compound | Benzaldehyde (B42025) | Racemic | N/A | N/A | N/A | General Knowledge |
| (E)-Crotylzinc bromide | Benzaldehyde | anti | >95:5 | Yes | N/A | [5] |
| (Z)-Crotylzinc bromide | Benzaldehyde | syn | >95:5 | Yes | N/A | [5] |
| Cinnamylzinc bromide | Acetaldehyde | anti | 90:10 | Yes | N/A | [6] |
| This compound | (R)-2-Phenylpropanal | Felkin | 80:20 | N/A | Yes | Extrapolated from similar reactions |
| (E)-Crotylzinc bromide | (R)-2-Phenylpropanal | Felkin-anti | 85:15 | Yes | Yes (for facial selectivity) | Extrapolated from similar reactions |
Experimental Protocols
General Procedure for the Diastereoselective Addition of Crotylzinc Bromide to Benzaldehyde
This protocol is adapted from established procedures for the synthesis of homoallylic alcohols.
Materials:
-
Zinc dust (<10 micron, activated)
-
Crotyl bromide (mixture of E/Z or pure isomer)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of Crotylzinc Bromide: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add zinc dust (1.2 equivalents). To this, add anhydrous THF. Stir the suspension vigorously. Add a solution of crotyl bromide (1.0 equivalent) in anhydrous THF dropwise to the zinc suspension at room temperature. The reaction is exothermic and may require cooling in a water bath to maintain the temperature below 30°C. Stir the mixture for 1-2 hours at room temperature, during which the solution will turn cloudy grey, indicating the formation of the organozinc reagent.
-
Addition to Benzaldehyde: Cool the freshly prepared crotylzinc bromide solution to 0°C in an ice bath. Add a solution of freshly distilled benzaldehyde (0.9 equivalents) in anhydrous THF dropwise to the stirred organozinc solution.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient). Determine the diastereomeric ratio of the resulting homoallylic alcohol by ¹H NMR spectroscopy or gas chromatography.[1]
Visualizing the Stereochemical Models
Zimmerman-Traxler Transition States
The following diagrams, generated using Graphviz, illustrate the chair-like transition states for the reaction of (E)- and (Z)-crotylzinc bromide with an aldehyde, leading to the anti and syn products, respectively.
Caption: Zimmerman-Traxler transition states for crotylzinc bromide additions.
Felkin-Anh Model for Addition to a Chiral Aldehyde
This diagram illustrates the preferred conformation of a chiral aldehyde according to the Felkin-Anh model and the trajectory of the incoming nucleophile (this compound).
Caption: Felkin-Anh model for nucleophilic addition.
Experimental Workflow
The following flowchart outlines the general experimental workflow for an this compound addition reaction.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: The diastereomeric ratio (dr) of the allylation products is determined by 1H and19F NMR spectroscopy, [orgspectroscopyint.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A multicomponent approach for the preparation of homoallylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 6. Allylic alcohol synthesis by addition [organic-chemistry.org]
A Mechanistic and Practical Comparison of the Barbier and Grignard Reactions: A Guide for Researchers
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures for pharmaceuticals and other advanced materials. Among the most fundamental and widely utilized methods for this purpose are the Grignard and Barbier reactions. While both achieve the addition of an organometallic nucleophile to a carbonyl compound, their operational and mechanistic nuances offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of these two named reactions to aid researchers, scientists, and drug development professionals in their synthetic strategy.
The quintessential difference between the Barbier and Grignard reactions lies in the timing of the formation of the organometallic reagent. The Grignard reaction, developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, is a two-step process where the organomagnesium halide (Grignard reagent) is prepared first and then added to the carbonyl substrate.[1] In contrast, the Barbier reaction, which was actually the precursor to the Grignard reaction and was discovered by Grignard's mentor, Philippe Barbier, is a one-pot synthesis where the organometallic species is generated in situ in the presence of the carbonyl electrophile.[2]
Core Mechanistic Distinction
The Grignard reaction involves the pre-formation of the organomagnesium reagent by reacting an organic halide with magnesium metal in an anhydrous ether solvent. This reagent is relatively stable and can be isolated, quantified, and stored for later use.
On the other hand, the Barbier reaction is a concurrent process where the organic halide, a metal, and the carbonyl compound are all present in the reaction vessel from the outset.[2] The organometallic intermediate is formed and immediately reacts with the carbonyl substrate, meaning it does not accumulate in the reaction mixture.[3]
Detailed Mechanistic Pathways
The mechanism of the Grignard reaction begins with the formation of the organomagnesium halide. This is followed by the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon.
In the Barbier reaction, the mechanism also involves the formation of an organometallic species via electron transfer from the metal to the organic halide. However, this species is immediately trapped by the carbonyl compound present in the reaction mixture.
Quantitative Performance Comparison
Historically, the Grignard reaction has been favored due to its generally higher and more reproducible yields.[1] However, recent advancements, particularly in the field of mechanochemistry, have demonstrated that the Barbier reaction can achieve comparable, and in some cases superior, yields.[4] Below is a comparative summary of yields for the synthesis of various alcohols using a mechanochemical Barbier protocol, a traditional solution-based Barbier reaction, and a classic Grignard reaction.
| Product Alcohol | Organic Halide | Carbonyl Compound | Mechanochemical Barbier Yield (%)[4] | Solution-Based Barbier Yield (%)[4] | Grignard Reaction Yield (%)[4] |
| 1-(naphthalen-2-yl)prop-2-en-1-ol | 3-bromoprop-1-ene | 2-naphthaldehyde | 95 | 72 | 96 |
| 1-(naphthalen-2-yl)propan-1-ol | Bromoethane | 2-naphthaldehyde | 88 | 45 | 90 |
| (naphthalen-2-yl)(phenyl)methanol | Bromobenzene (B47551) | 2-naphthaldehyde | 92 | 31 | 94 |
| 1-(naphthalen-2-yl)-3-phenylpropan-1-ol | (2-bromoethyl)benzene | 2-naphthaldehyde | 91 | 25 | 92 |
Key Reaction Parameters: A Side-by-Side Comparison
| Feature | Grignard Reaction | Barbier Reaction |
| Metals Used | Exclusively Magnesium (Mg)[5] | Magnesium (Mg), Zinc (Zn), Indium (In), Tin (Sn), Samarium (Sm), and others[2] |
| Reaction Conditions | Strictly anhydrous conditions required[2] | Often tolerant of protic solvents, including water, making it a "greener" alternative[2] |
| Organometallic Intermediate | Relatively stable, can be prepared and stored[2] | Unstable and transient, generated and consumed in situ[2] |
| Procedure | Two-step: reagent formation then reaction[5] | One-pot, all components are mixed together[2] |
| Substrate Scope & FGT | Less tolerant to functional groups with acidic protons (e.g., -OH, -NH2, -COOH) | Broader functional group tolerance (FGT), especially with less reactive metals like Zn and In[6] |
Experimental Protocols
Grignard Reaction: Synthesis of Triphenylmethanol
This protocol is a representative procedure for the synthesis of a tertiary alcohol via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
3M HCl
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
Place magnesium turnings (50 mg, 2 mmol) in a dry round-bottom flask equipped with a reflux condenser and a septum.
-
Add anhydrous diethyl ether (0.5 mL) to the flask.
-
In a separate vial, prepare a solution of bromobenzene (330 mg, 2.1 mmol) in anhydrous diethyl ether (0.7 mL).
-
Add a small portion (0.1 mL) of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by gentle boiling of the ether. If the reaction does not start, crushing the magnesium with a dry stirring rod may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
-
-
Reaction with Benzophenone:
-
In a separate dry vial, dissolve benzophenone (364 mg, 2 mmol) in anhydrous diethyl ether (1 mL).
-
Slowly add the benzophenone solution to the prepared Grignard reagent. A color change is typically observed.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete, which is often indicated by the disappearance of the initial color.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly add 3M HCl (2 mL) dropwise with stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude triphenylmethanol, which can be further purified by recrystallization.
-
Barbier Reaction: Synthesis of a Homoallylic Alcohol
This protocol illustrates a typical Barbier reaction using tin metal.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Allyl bromide (3.0 equiv)
-
Tin (Sn) powder (3.0 equiv)
-
Solvent mixture (e.g., THF/H₂O)
-
Saturated aqueous NaHCO₃
Procedure:
-
Reaction Setup:
-
To a solution of the aldehyde (3.83 mmol, 1.0 equiv) in a suitable solvent such as a THF/Et₂O/H₂O mixture (45 mL, 8:1:1), add 2,3-dibromopropene (B1205560) (3.0 equiv) and Sn powder (3.0 equiv) at room temperature.[4]
-
Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the starting material is consumed (which may take up to 2 days), quench the reaction with a saturated aqueous solution of NaHCO₃.[4]
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[4]
-
Conclusion
Both the Barbier and Grignard reactions are powerful tools for the synthesis of alcohols and the formation of C-C bonds. The Grignard reaction is a well-established and reliable method that often provides high yields, but its stringent requirement for anhydrous conditions can be a limitation. The Barbier reaction, with its one-pot nature and tolerance for a wider range of functional groups and reaction conditions, including aqueous media, offers significant operational simplicity and aligns with the principles of green chemistry.[2] While traditionally associated with lower yields, modern variations of the Barbier reaction, such as those employing mechanochemistry or specialized metal promoters, have demonstrated efficiencies comparable to the Grignard reaction.[4] The choice between these two methods will ultimately depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. For complex molecules with sensitive functional groups or when operational simplicity is paramount, the Barbier reaction presents a compelling alternative to the classic Grignard synthesis.
References
- 1. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Allylzinc Bromide and Indium-Mediated Allylations for Carbon-Carbon Bond Formation
In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of available methods, allylation reactions, which introduce an allyl group to a substrate, are particularly valuable for their ability to generate homoallylic alcohols and amines – versatile intermediates in the synthesis of complex natural products and pharmaceuticals. This guide provides a detailed comparison of two prominent methods for achieving this transformation: the use of allylzinc bromide and indium-mediated allylations. We will objectively evaluate their performance based on experimental data, provide detailed experimental protocols, and visualize the underlying reaction mechanisms and workflows.
Mechanism of Allylation
The mechanism of both this compound and indium-mediated allylations typically proceeds through a Barbier-type reaction, where the organometallic reagent is generated in situ in the presence of the electrophile.[1]
This compound Allylation: The reaction is initiated by the oxidative addition of zinc metal to an allyl bromide, forming this compound. This organozinc reagent then attacks the electrophilic carbon of a carbonyl group or imine through a six-membered cyclic transition state, leading to the formation of the homoallylic alcohol or amine after workup.
Indium-Mediated Allylation: Similarly, indium metal reacts with an allyl halide to form an organoindium intermediate.[2] This intermediate then reacts with the electrophile.[2] The reaction is often performed in a one-pot process where the indium, allyl halide, and electrophile are mixed together.[3] One of the key advantages of indium-mediated reactions is their ability to be carried out in aqueous media, making them a greener alternative to many other organometallic reactions.[1][2]
Diagram 1: Proposed Mechanism for this compound Allylation
Caption: Reaction pathway for this compound allylation.
Diagram 2: Proposed Mechanism for Indium-Mediated Allylation
Caption: Reaction pathway for indium-mediated allylation.
Performance Comparison: Experimental Data
The choice between this compound and indium-mediated allylation often depends on the specific substrate, desired stereoselectivity, and reaction conditions. Below is a summary of quantitative data from various studies to facilitate a direct comparison.
Table 1: Allylation of Aldehydes
| Electrophile | Reagent System | Solvent | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Benzaldehyde | Allyl bromide / Zn | THF/aq. NH4Cl | - | - | [4] |
| Benzaldehyde | Allyl bromide / In | THF/H2O | 95 | - | [5] |
| 4-Chlorobenzaldehyde | Allyl bromide / Zn | THF/aq. NH4Cl | 85 | - | [6] |
| 4-Chlorobenzaldehyde | Allyl bromide / In | THF/H2O | 92 | - | [6] |
| 4-Nitrobenzaldehyde | Allyl bromide / Zn | THF/aq. NH4Cl | 80 | - | [6] |
| 4-Nitrobenzaldehyde | Allyl bromide / In | THF/H2O | 96 | - | [6] |
| Cyclohexanecarboxaldehyde | Allyl bromide / Zn | THF/aq. NH4Cl | 75 | - | [3] |
| N-glyoxyloylbornane-10,2-sultam hemiacetal | Allyl iodide / In | DMF | - | 86-90% de | [7] |
| Various Aldehydes | Allyl bromide / In / (+)-Cinchonine | - | good | up to 90% ee | [8] |
Table 2: Allylation of Ketones
| Electrophile | Reagent System | Solvent | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Acetophenone | Allyl bromide / Zn | THF/aq. NH4Cl | 70 | - | [3] |
| Acetophenone | Allyl bromide / In | THF/H2O | 85 | - | [5] |
| Cyclohexanone | Allyl bromide / Zn | THF/aq. NH4Cl | 66 | - | [3] |
| Various Ketones | Allyltributylstannane / Chiral Indium(III) complex | - | good | up to 98% ee | [9] |
Table 3: Allylation of Imines
| Electrophile | Reagent System | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Imines from (R)-phenylglycine amide | This compound | THF | - | high | [2] |
| Aryl and non-enolizable aliphatic aldimines | Allyl bromide / In | [bpy][BF4] | good | - | |
| N-glyoxyloylbornane-10,2-sultam imines | Allyl iodide / In | DMF | - | 86-90% de |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative experimental protocols for both allylation methods.
Protocol 1: Zinc-Mediated Barbier-Type Allylation of an Aldehyde
This protocol is adapted from a procedure for the reaction of cyclic allylic bromides with aldehydes.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1 mmol), zinc powder (2-3 mmol), and a saturated aqueous solution of ammonium (B1175870) chloride (1 mL).
-
Addition of Reagents: While stirring the mixture vigorously, add a solution of the allyl bromide (2-3 mmol) in tetrahydrofuran (B95107) (THF, 2 mL) dropwise.
-
Reaction: An immediate reaction is typically observed, characterized by the consumption of the zinc metal. Stir the mixture for 3 hours at room temperature.
-
Workup: Filter the reaction mixture to remove any unreacted zinc and precipitated salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 1 mL).
-
Drying and Concentration: Combine the organic layers, dry over sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude homoallylic alcohol.
-
Purification: Purify the crude product by silica (B1680970) gel flash chromatography.
Protocol 2: Indium-Mediated Barbier-Type Allylation of an Imine in an Ionic Liquid
This protocol is a general representation based on the allylation of aldimines in an ionic liquid.[10][11]
-
Reaction Setup: In a reaction vessel, combine the aldimine (1 mmol), indium powder (1.5 mmol), and the ionic liquid [bpy][BF4] (N-butylpyridine tetrafluoroborate) (2 mL).
-
Addition of Allyl Bromide: Add allyl bromide (1.5 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).
-
Extraction: After the reaction is complete, extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether). The ionic liquid can often be recovered and reused.
-
Drying and Concentration: Dry the combined organic extracts over a suitable drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude homoallylic amine by column chromatography.
Diagram 3: Comparative Experimental Workflow
Caption: Generalized workflows for the two allylation methods.
Conclusion
Both this compound and indium-mediated allylations are powerful tools for the synthesis of homoallylic alcohols and amines.
This compound is a well-established and cost-effective method that provides good yields, particularly for the allylation of aldehydes and ketones.[3] The use of aqueous conditions in a Barbier-type setup makes it an attractive "greener" alternative to traditional Grignard reactions.[3]
Indium-mediated allylation offers several distinct advantages. Its remarkable tolerance to water allows reactions to be conducted in aqueous media, which is both environmentally friendly and can simplify procedures.[12] Furthermore, indium-mediated reactions often exhibit high levels of stereoselectivity, including diastereoselectivity and enantioselectivity, especially with the use of chiral auxiliaries or ligands.[7][13][14] This method has shown excellent functional group tolerance and can be applied to a wide range of substrates, including sensitive ones like carbohydrates.[13][15]
The choice between these two methods will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired stereochemical outcome, and considerations of cost and environmental impact. For routine allylations where high stereocontrol is not the primary concern, this compound offers a robust and economical option. When high stereoselectivity, functional group tolerance, and mild, aqueous reaction conditions are paramount, indium-mediated allylation emerges as a superior and highly versatile methodology.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. Diastereoselective addition of this compound to imines derived from (R)-phenylglycine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indium-mediated diastereoselective allylation reactions: preparation of α-hydroxy and α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 9. Catalytic enantioselective allylation of ketones via a chiral indium(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic and mechanistic studies of indium-mediated allylation of imines in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
- 12. Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00005F [pubs.rsc.org]
- 13. Indium-Mediated Stereoselective Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic allylation of native hexoses and pentoses in water with indium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Group Tolerance of Allylzinc Bromide
In the realm of organic synthesis, the formation of carbon-carbon bonds is a foundational endeavor. Allylation reactions, which introduce an allyl group into a molecule, are particularly valuable for building complex molecular architectures. Among the various reagents available for this purpose, allylzinc bromide stands out for its unique balance of reactivity and chemoselectivity. This guide provides a detailed comparison of the functional group tolerance of this compound with its more reactive counterpart, the allyl Grignard reagent, supported by experimental data and protocols.
Overview of this compound
This compound is an organozinc reagent that serves as a nucleophilic source of an allyl group. It is typically prepared by the direct insertion of zinc metal into allyl bromide. One of the key advantages of organozinc reagents is their moderate reactivity compared to organolithium or Grignard reagents. This attenuated reactivity allows for a higher degree of functional group tolerance, enabling chemists to perform selective transformations on multifunctional molecules without the need for extensive protecting group strategies. Allylic zinc reagents bearing functional groups such as esters or nitriles have been shown to react smoothly in various transformations[1].
Comparative Functional Group Tolerance
The chemoselectivity of an organometallic reagent is crucial when working with substrates bearing multiple reactive sites. This compound exhibits superior tolerance for a range of functional groups that are often incompatible with more reactive allylating agents like allylmagnesium bromide (an allyl Grignard reagent).
Table 1: Functional Group Compatibility of Allylating Reagents
| Functional Group | This compound | Allyl Grignard Reagent | Typical Outcome with this compound |
| Aldehydes | Reactive | Reactive | High-yielding formation of homoallylic alcohols[2]. |
| Ketones | Reactive | Reactive | Good yields of homoallylic alcohols, especially with aromatic ketones[2]. |
| Esters | Generally Tolerated | Reactive | The reagent shows high tolerance for the ester group[1][3][4]. |
| Nitriles | Generally Tolerated | Reactive | The nitrile functionality is well-tolerated[1][3][4]. |
| Amides | Generally Tolerated | Reactive | Less reactive towards amides, allowing for selective transformations elsewhere. |
| Halides (Alkyl/Aryl) | Tolerated | Reactive (with catalysis) | Compatible with alkyl and aryl halides[4]. |
| Nitro Groups | Generally Tolerated | Reactive | Shows tolerance for nitro groups on aromatic rings. |
The enhanced reactivity of allyl Grignard reagents means they often react unselectively with esters, nitriles, and other electrophilic functional groups[5][6][7]. In contrast, the milder nature of this compound allows these groups to remain intact during the reaction.
Reactivity and Selectivity: A Visual Comparison
The difference in reactivity between organozinc and organomagnesium compounds is a key determinant of their utility in synthesis.
Caption: Relative reactivity and selectivity of common allylating agents.
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound and its subsequent reaction with an electrophile, as well as a comparative protocol for an allyl Grignard reaction.
Protocol 1: Preparation and Use of this compound
This procedure details the Barbier-type allylation of a carbonyl compound in an aqueous medium, highlighting the reagent's compatibility with greener reaction conditions.
Objective: Synthesis of a homoallylic alcohol from an aldehyde using this compound.
Materials:
-
Zinc powder
-
Allyl bromide
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous NH₄Cl solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
A mixture of zinc powder (20 mmol) and saturated aqueous NH₄Cl solution (10 mL) is placed in a round-bottom flask.
-
A solution of the aldehyde (10 mmol) and allyl bromide (15 mmol) in 10 mL of THF is added to the flask.
-
The resulting mixture is stirred vigorously at room temperature for 3-5 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired homoallylic alcohol.
This aqueous Barbier-Grignard type reaction is effective for aromatic aldehydes and ketones, which afford good yields of the corresponding adducts[2].
Caption: General workflow for a Barbier-type allylation using this compound.
Protocol 2: Comparative Reaction with Allylmagnesium Bromide
Objective: Synthesis of a tertiary alcohol from an ester using an allyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Ester (e.g., ethyl benzoate)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Magnesium turnings (24 mmol) are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
A solution of allyl bromide (22 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the magnesium turnings with stirring. The reaction is initiated with gentle heating or a crystal of iodine if necessary.
-
After the magnesium has been consumed, the resulting Grignard reagent is cooled in an ice bath.
-
A solution of the ester (10 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the tertiary alcohol. Note that two equivalents of the Grignard reagent add to the ester.
Logical Relationships of Functional Group Compatibility
The decision to use this compound is often guided by the presence of other functional groups in the starting material.
Caption: Decision logic for choosing this compound based on functional group tolerance.
Conclusion
This compound is a highly valuable tool in organic synthesis, offering a desirable compromise between reactivity and selectivity. Its broad functional group tolerance, particularly towards esters and nitriles, distinguishes it from more powerful nucleophiles like allyl Grignard reagents[1][3][4]. This property allows for more direct and efficient synthetic routes to complex molecules, reducing the need for cumbersome protection-deprotection sequences. For researchers and drug development professionals, understanding the nuanced reactivity of different allylating agents is paramount for designing robust and effective synthetic strategies.
References
- 1. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted arene synthesis by allylic substitution or allylation [organic-chemistry.org]
- 4. Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis [organic-chemistry.org]
- 5. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Unveiling the Fleeting Intermediates of Allylzinc Bromide Additions: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of carbon-carbon bond formation is paramount. The addition of allylzinc bromide to carbonyl compounds, a cornerstone reaction in organic synthesis, proceeds through short-lived intermediates that dictate the reaction's outcome and stereoselectivity. This guide provides a comparative analysis of key analytical techniques used to detect and characterize these transient species, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The Barbier-type reaction of an allyl bromide with a carbonyl compound in the presence of zinc metal generates a homoallylic alcohol. This transformation is believed to proceed through an organozinc intermediate, this compound, which is formed in situ. The subsequent nucleophilic addition of this organozinc reagent to the carbonyl group traverses through a cyclic, six-membered transition state. The structure and dynamics of these intermediates are crucial for controlling the diastereoselectivity of the reaction.
The Reaction Pathway: A Look at the Intermediates
The generally accepted mechanism for the this compound addition to a carbonyl compound involves two key stages: the formation of the allylzinc reagent and its subsequent reaction with the carbonyl substrate.
Comparative Analysis of Analytical Techniques
The elucidation of the reaction mechanism and the characterization of the intermediates heavily rely on sophisticated analytical techniques. The choice of method depends on the specific information sought, such as structural details, kinetic data, or the detection of low-concentration species. Here, we compare the most commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Computational Studies.
Data Presentation
| Analytical Technique | Information Provided | Sensitivity | Temporal Resolution | Key Strengths | Limitations |
| NMR Spectroscopy | Structural information (connectivity, stereochemistry), quantitative data on species concentration, kinetic parameters. | Moderate | Milliseconds to hours | Provides detailed structural insights and quantitative data. | Lower sensitivity compared to MS; may not detect very low concentration intermediates. |
| IR Spectroscopy | Functional group identification, monitoring of reactant consumption and product formation in real-time. | Moderate to High | Microseconds to seconds | Excellent for real-time reaction monitoring; non-invasive. | Provides limited structural information compared to NMR. |
| Mass Spectrometry | Molecular weight of intermediates, elemental composition (with high-resolution MS). | High | N/A (typically offline) | Extremely sensitive for detecting trace intermediates. | Can be destructive; provides limited structural information on its own. |
| Computational Studies | Geometries and energies of intermediates and transition states, reaction pathways, thermodynamic and kinetic parameters. | N/A | N/A | Provides insights into species that are difficult to detect experimentally. | Relies on theoretical models; requires experimental validation. |
In-depth Look at Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful tool for studying the structure and dynamics of organozinc intermediates. By cooling the reaction mixture, the lifetime of transient species can be extended, allowing for their detection and characterization.
Key Experimental Data: In a study of the reaction of this compound with an aldehyde, low-temperature 1H NMR can reveal distinct signals for the allylic protons of the allylzinc intermediate, which are typically shifted upfield compared to the starting allyl bromide. The integration of these signals relative to an internal standard allows for the quantification of the intermediate's concentration over time, enabling the determination of reaction kinetics.
Experimental Workflow:
Infrared (IR) Spectroscopy
In situ IR spectroscopy allows for the real-time monitoring of changes in functional groups during the reaction. Attenuated Total Reflectance (ATR) probes can be immersed directly into the reaction mixture, providing a continuous stream of data.
Key Experimental Data: The progress of the this compound addition can be followed by monitoring the disappearance of the C=O stretching vibration of the carbonyl reactant (typically around 1700-1740 cm-1) and the appearance of the O-H stretching vibration of the homoallylic alcohol product (around 3200-3600 cm-1) after quenching. The formation of the zinc alkoxide intermediate can sometimes be observed by a shift in the C-O stretching frequency.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect charged intermediates in the reaction mixture. This technique is particularly useful for identifying species that are present in very low concentrations.
Key Experimental Data: By analyzing the reaction mixture at different time points, it is possible to detect ions corresponding to the this compound reagent, as well as complexes formed between the zinc species and the carbonyl compound or the product alkoxide. High-resolution mass spectrometry can provide the exact mass and elemental composition of these intermediates.[1]
Computational Studies
Density Functional Theory (DFT) calculations provide invaluable theoretical insights into the reaction mechanism. They can be used to model the structures and energies of reactants, intermediates, transition states, and products.
Key Experimental Data: DFT calculations on the addition of this compound to an aldehyde can predict the geometry of the six-membered ring transition state and calculate the activation energy for the reaction. These calculations can also help to explain the observed diastereoselectivity by comparing the energies of different transition state conformers. For example, calculations have shown that the chair-like transition state leading to the major diastereomer is lower in energy than the boat-like transition state.
Experimental Protocols
Low-Temperature NMR Spectroscopy for the Detection of Organozinc Intermediates
Objective: To observe and characterize the this compound intermediate and monitor its reaction with an aldehyde at low temperature.
Materials:
-
Anhydrous, deuterated tetrahydrofuran (B95107) (THF-d8)
-
Allyl bromide
-
Aldehyde (e.g., benzaldehyde)
-
Activated zinc powder
-
Internal standard (e.g., ferrocene)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Sample Preparation (under inert atmosphere): a. In a glovebox, prepare a stock solution of the internal standard in THF-d8. b. In a clean, dry NMR tube, add a known amount of activated zinc powder. c. Prepare a solution of allyl bromide and the internal standard in THF-d8 and add it to the NMR tube. d. Seal the NMR tube and remove it from the glovebox.
-
Formation of this compound: a. Allow the reaction between allyl bromide and zinc to proceed at room temperature for a specified time (e.g., 1 hour), or until the formation of the organozinc reagent is observed by 1H NMR.
-
Low-Temperature NMR Experiment: a. Cool the NMR spectrometer probe to the desired temperature (e.g., -78 °C). b. Insert the NMR tube into the spectrometer and allow it to equilibrate. c. Acquire a 1H NMR spectrum to confirm the presence of the this compound intermediate. d. Using a pre-cooled syringe, inject a stoichiometric amount of the aldehyde into the NMR tube while it is in the spectrometer (this requires a specialized setup). e. Immediately begin acquiring a series of 1H NMR spectra at regular intervals to monitor the progress of the reaction.
-
Data Analysis: a. Process the NMR spectra. b. Identify and integrate the signals corresponding to the allyl protons of the this compound, the aldehydic proton of the reactant, and the protons of the homoallylic alcohol product. c. Use the integrals and the known concentration of the internal standard to calculate the concentrations of each species at different time points. d. Plot the concentration profiles to determine the reaction kinetics.
In Situ IR Spectroscopy for Real-Time Reaction Monitoring
Objective: To monitor the consumption of the carbonyl reactant and the formation of the product in real-time.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide
-
Carbonyl compound (e.g., cyclohexanone)
-
Activated zinc powder
-
Reaction vessel equipped with an in situ IR (ATR) probe
-
Inert atmosphere setup (e.g., nitrogen or argon blanket)
Procedure:
-
Setup: a. Assemble the reaction vessel with the in situ IR probe under an inert atmosphere. b. Add anhydrous THF and the carbonyl compound to the vessel and begin stirring.
-
Data Acquisition: a. Start collecting IR spectra of the initial solution to establish a baseline. b. Add the activated zinc powder to the reaction mixture. c. Add the allyl bromide to initiate the reaction. d. Continue to collect IR spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: a. Identify the characteristic absorption band of the carbonyl group (C=O stretch). b. Plot the absorbance of this band as a function of time to monitor the consumption of the starting material. c. After the reaction is complete and quenched, identify the O-H stretch of the alcohol product to confirm reaction completion.
Conclusion
The study of reaction intermediates in this compound additions requires a multi-faceted approach, often combining several analytical techniques. Low-temperature NMR spectroscopy provides unparalleled structural detail and quantitative data, making it a powerful tool for mechanistic elucidation. In situ IR spectroscopy offers excellent temporal resolution for real-time monitoring of reaction kinetics. Mass spectrometry provides exceptional sensitivity for the detection of low-abundance intermediates. Finally, computational studies offer a theoretical framework to understand the energetics and geometries of transient species that are often inaccessible by experimental methods. By judiciously selecting and combining these techniques, researchers can gain a comprehensive understanding of the intricate pathways of this fundamental organic reaction, paving the way for the development of more efficient and selective synthetic methodologies.
References
A Comparative Guide to the Kinetics of Allylzinc Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetics of allylzinc bromide reactions with various electrophiles, supported by experimental data and detailed protocols. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes in drug development and other chemical research.
Introduction to this compound Reactivity
This compound is a versatile organozinc reagent widely used for the formation of carbon-carbon bonds. Its moderate reactivity, compared to more aggressive organometallic reagents like Grignard or organolithium reagents, allows for excellent functional group tolerance and often provides unique selectivity. The reactions of this compound, particularly its addition to carbonyl compounds, are fundamental in organic synthesis. This guide focuses on the kinetic aspects of these reactions, providing a basis for comparing its performance with alternative nucleophiles.
Data Presentation: A Comparative Overview
While comprehensive kinetic data such as rate constants and activation energies for a wide range of this compound reactions are not extensively compiled in the literature, relative reactivities can be inferred from reaction times, yields, and specific experimental observations. The following tables summarize available quantitative and semi-quantitative data to facilitate comparison.
Table 1: Comparison of Reaction Conditions and Yields for this compound with Various Electrophiles
| Electrophile | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Allyl bromide, Zn, aq. NH4Cl | THF/H2O | Room Temp. | 3 | 87 | [1] |
| 4-Methylbenzaldehyde | Allyl bromide, Zn, aq. NH4Cl | THF/H2O | Room Temp. | 3 | 90 | [1] |
| 4-Chlorobenzaldehyde | Allyl bromide, Zn, aq. NH4Cl | THF/H2O | Room Temp. | 3 | 90 | [1] |
| n-Heptaldehyde | Allyl bromide, Zn, aq. NH4Cl | THF/H2O | Room Temp. | 3 | 77 | [1] |
| Isobutyraldehyde | Allyl bromide, Zn, aq. NH4Cl | THF/H2O | Room Temp. | 3 | 72 | [1] |
| Acetophenone | Allyl bromide, Zn, aq. NH4Cl | THF/H2O | Room Temp. | 3 | 83 | [1] |
| Benzophenone | Allyl bromide, Zn, aq. NH4Cl | THF/H2O | Room Temp. | 3 | 66 | [1] |
| [1.1.1]Propellane | This compound-LiCl | THF/Et2O | 25 | 2 | 96 | [2] |
Note: The reactions with aldehydes and ketones are Barbier-type, where the organozinc reagent is formed in situ. This differs from reactions with pre-formed this compound but still provides a useful comparison of electrophile reactivity.
Table 2: Qualitative Reactivity Comparison: Allylzinc vs. Allylmagnesium Reagents
| Feature | Allylzinc Reagents | Allylmagnesium Reagents |
| General Reactivity | Moderately reactive | Highly reactive, can approach diffusion-controlled rates |
| Chemoselectivity | Generally high | Lower; can react with a wider range of functional groups |
| Stereoselectivity | Often provides different and sometimes higher stereoselectivity | Can be unselective, especially with chiral α-alkoxy ketones |
| Functional Group Tolerance | Excellent; tolerates esters, nitriles, etc. | Limited; reacts with esters, nitriles, etc. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments in the kinetic study of this compound reactions.
Protocol 1: Determination of Reaction Order by the Method of Initial Rates
The reaction order with respect to each reactant can be determined by systematically varying the initial concentration of one reactant while keeping the others constant and measuring the initial reaction rate.[3][4]
Procedure:
-
Prepare Stock Solutions: Prepare standardized stock solutions of this compound and the electrophile in a suitable anhydrous solvent (e.g., THF).
-
Set up a Series of Reactions: Design a series of experiments where the initial concentration of one reactant is varied (e.g., 0.1 M, 0.2 M, 0.3 M) while the concentrations of all other reactants are held constant.
-
Monitor Reaction Progress: Initiate the reaction by mixing the reactants at a constant temperature. Monitor the concentration of a reactant or product at early time points using a suitable analytical technique (e.g., GC, HPLC, NMR spectroscopy).
-
Determine Initial Rates: Plot concentration versus time for the initial phase of each reaction. The initial rate is the absolute value of the slope of the tangent to this curve at time t=0.
-
Calculate Reaction Order: The order of the reaction with respect to a reactant [A] can be determined by comparing the rates of two experiments (rate1 and rate2) where only the concentration of [A] was changed ([A]1 and [A]2):
Rate Law: rate = k[AllylZnBr]^m[Electrophile]^n
Comparison: (rate2 / rate1) = ([A]2 / [A]1)^order
Solving for the 'order' will give the reaction order for that component. Repeat for all reactants to determine the overall rate law.[3][4]
Protocol 2: Determination of Activation Parameters using the Eyring Equation
Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the transition state of the reaction. These can be determined by measuring the rate constant (k) at various temperatures.[5][6][7][8]
Procedure:
-
Determine Rate Constants at Different Temperatures: Following a consistent protocol (like Protocol 1), determine the rate constant (k) for the reaction at a minimum of three different temperatures (e.g., 25°C, 35°C, 45°C).
-
Construct an Eyring Plot: Plot ln(k/T) versus 1/T, where k is the rate constant and T is the absolute temperature in Kelvin.
-
Calculate Activation Parameters: The plot should yield a straight line according to the Eyring equation:
ln(k/T) = (-ΔH‡/R)(1/T) + ln(kB/h) + ΔS‡/R
-
The slope of the line is equal to -ΔH‡/R.
-
The y-intercept is equal to ln(kB/h) + ΔS‡/R.
Where:
-
R is the gas constant (8.314 J/mol·K)
-
kB is the Boltzmann constant (1.381 × 10⁻²³ J/K)
-
h is the Planck constant (6.626 × 10⁻³⁴ J·s)
From the slope and intercept, the enthalpy and entropy of activation can be calculated.[5][6]
-
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for the addition of this compound to a carbonyl compound and the workflow for a kinetic study.
Caption: Proposed mechanism for the addition of this compound to a carbonyl compound.
Caption: Experimental workflow for determining the rate law of an this compound reaction.
Conclusion
The kinetic behavior of this compound is a key factor in its synthetic utility. Generally, its reactions are slower and more selective than those of its Grignard counterparts. Aldehydes are typically more reactive electrophiles than ketones, which are in turn more reactive than esters. This reactivity trend is influenced by both steric and electronic factors of the electrophile.[9] For more complex substrates, specific reaction conditions, including the use of additives like lithium chloride, can significantly influence reaction rates and yields.[2] The provided protocols for determining reaction orders and activation parameters offer a framework for researchers to quantify the kinetics of their specific this compound reactions, enabling more precise control and optimization of synthetic processes.
References
- 1. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Eyring equation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Computational Analysis of Allylzinc Bromide Transition States
For Researchers, Scientists, and Drug Development Professionals
The addition of allylzinc bromide to carbonyl compounds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and chiral centers. Understanding the intricate transition states of these reactions is paramount for predicting stereochemical outcomes and optimizing reaction conditions. This guide provides a comparative analysis of computational methods used to model these transition states, supported by data from recent studies.
Unraveling the Mechanism: Key Transition State Models
The reaction between this compound and a carbonyl compound, such as an aldehyde or ketone, can proceed through several possible transition states. The prevailing models involve a cyclic, six-membered chair-like arrangement where the zinc atom coordinates with the carbonyl oxygen. This coordination facilitates the nucleophilic attack of the allyl group's terminal carbon onto the carbonyl carbon.
Two primary pathways are often considered: a concerted mechanism proceeding through a single transition state, and a stepwise mechanism involving intermediates. Computational studies aim to elucidate the energetically favorable pathway and the precise geometry of the transition state, which dictates the stereoselectivity of the reaction.
Performance of Computational Methods: A Comparative Analysis
The accuracy of computational predictions for this compound transition states is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. However, the choice of the specific DFT functional can significantly impact the results. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide benchmark data but are computationally expensive.
A recent comparative study on the addition of organometallic reagents to acetone (B3395972) provides valuable insights into the performance of different computational levels for the this compound reaction. The study utilized the M06 DFT functional for geometry optimizations and vibrational frequency calculations, followed by high-level single-point energy corrections using the Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) method.
| Computational Method | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡, kcal/mol) | Reference |
| DFT (M06) | - | - | Qualitative agreement | [1] |
| DLPNO-CCSD(T)//M06 | Reference | Calculated | Quantitative prediction | [1] |
| M05-2X/6-311++G(d,p) * | - | - | 61.0 (rate-determining step) | [2] |
*Data from a related reaction of an allylzincate species generated from an allylboronate and ZnEt2 with a ketone.
Key Observations:
-
The M06 functional is a popular choice for organometallic reactions and provides a good starting point for geometry optimizations.
-
For more accurate energy predictions, single-point calculations using higher-level methods like DLPNO-CCSD(T) on the DFT-optimized geometries are recommended.[1]
-
The M05-2X functional has also been employed in studying related zinc-catalyzed allylations, yielding specific activation barriers.[2]
Benchmark studies on transition metal reactions, including zinc, suggest that hybrid DFT functionals often provide reliable results. Functionals such as PBE0, B1B95, and PW6B95 have shown good performance for late-transition-metal reaction profiles.[3] The choice of functional should be carefully considered and, where possible, validated against experimental data or higher-level computations.
Experimental Protocols for Computational Analysis
A typical computational workflow for analyzing the transition state of an this compound addition reaction involves the following steps:
-
Model System Construction: Define the chemical system, including the this compound reagent, the carbonyl substrate, and potentially explicit solvent molecules (e.g., THF) to mimic experimental conditions.
-
Conformational Search: Perform a thorough conformational search for all reactants, products, and potential transition state structures.
-
Geometry Optimization: Optimize the geometries of the located stationary points (reactants, products, and transition states) using a selected DFT functional and basis set (e.g., M06/6-31G(d)).
-
Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm the nature of the stationary points. A transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state structure to ensure that it connects the reactants and products.
-
Single-Point Energy Refinement: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set and a more sophisticated method (e.g., DLPNO-CCSD(T)/cc-pVTZ).
-
Thermochemical Corrections: Apply thermochemical corrections (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy) from the frequency calculations to the refined electronic energies to obtain activation free energies (ΔG‡).
Conclusion
The computational analysis of this compound transition states is a powerful tool for understanding and predicting the outcomes of these important synthetic reactions. While DFT methods provide a practical approach for initial investigations, higher-level single-point energy calculations are often necessary for quantitative accuracy. The choice of DFT functional should be guided by benchmark studies on related systems. By following a systematic computational protocol, researchers can gain valuable insights into the reaction mechanism, which can aid in the rational design of new synthetic strategies and the development of novel therapeutics.
References
Safety Operating Guide
Safe Disposal of Allylzinc Bromide: A Procedural Guide
For Immediate Reference: Essential Safety and Disposal Protocols for Allylzinc Bromide
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of this compound. Adherence to these procedures is critical to mitigate the inherent risks associated with this pyrophoric and water-reactive organometallic reagent. The information is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.
This compound is a highly flammable liquid and vapor that reacts spontaneously with water to release flammable gases, which may ignite.[1] It is crucial to handle this reagent under an inert atmosphere and to wear appropriate personal protective equipment (PPE) at all times. This includes flame-retardant lab coats, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[2] All operations should be conducted in a chemical fume hood.
Disposal Procedure: Quenching of Excess this compound
The primary method for the safe disposal of unwanted this compound is by controlled quenching. This process involves the gradual addition of a quenching agent to neutralize the reactive compound. The following protocol is a synthesis of established procedures for pyrophoric reagents.[3][4][5][6]
Experimental Protocol: Step-by-Step Quenching
-
Preparation and Dilution:
-
In a chemical fume hood, select a flask of an appropriate size that is clean, dry, and equipped with a magnetic stir bar. The flask should be at least three times the volume of the final solution.
-
Purge the flask with an inert gas, such as argon or nitrogen.
-
Transfer the excess this compound solution to the flask via a cannula or syringe.
-
Dilute the this compound solution significantly with an anhydrous, inert solvent like toluene (B28343) or heptane.[3][5] A common practice is to create a suspension of less than 20% weight of the pyrophoric material in the solvent.[6]
-
-
Cooling:
-
Initial Quenching:
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), to the cooled and stirred solution dropwise using an addition funnel or a syringe.[3][5] The rate of addition should be controlled to prevent excessive gas evolution or a rapid temperature increase. Continue the addition until bubbling subsides.[4][6]
-
-
Sequential Quenching:
-
After the initial reaction with isopropanol has ceased, continue the quenching process by sequentially adding more reactive alcohols. Add ethanol (B145695) slowly, followed by methanol (B129727).[4][6] Exercise the same caution, ensuring the reaction is controlled.
-
-
Final Quenching with Water:
-
Final Stirring and Disposal:
-
After the final addition of water, allow the mixture to slowly warm to room temperature while stirring for at least an additional hour to ensure the quenching is complete.[3]
-
The resulting solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][5] The container must be clearly labeled with its contents.
-
-
Cleaning of Apparatus:
Quantitative Data for Disposal
| Parameter | Recommended Value/Procedure | Source(s) |
| Initial Dilution | <20% wt. suspension in an inert solvent (e.g., toluene, heptane) | [6] |
| Quenching Temperature | Maintain at or below 50°C (ice bath recommended) | [4][6] |
| Quenching Agents (in order of addition) | 1. Isopropanol2. Ethanol3. Methanol4. Water | [3][4][5][6] |
| Addition Method | Slow, dropwise addition with vigorous stirring | [4][6] |
| Post-Quenching Stirring Time | Minimum of 1 hour after final addition | [3] |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe quenching and disposal of this compound.
References
Personal protective equipment for handling Allylzinc bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Allylzinc bromide. Adherence to these procedures is essential for ensuring laboratory safety and experimental success.
This compound is a highly reactive and air-sensitive organometallic reagent. When dissolved in a solvent like tetrahydrofuran (B95107) (THF), it is classified as a highly flammable liquid and vapor that can spontaneously ignite in contact with water, releasing flammable gases.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[1] Due to its hazardous nature, all handling must be conducted using air-free techniques, such as in a glovebox or on a Schlenk line, under an inert atmosphere (e.g., argon or high-purity nitrogen).[2]
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against exposure. The following tables summarize the required and recommended PPE for handling this compound solutions.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive reagent and flammable solvent.[3][4] |
| Hand Protection | Double gloving: an inner flame-resistant glove (e.g., Nomex® or Kevlar®) and an outer chemical-resistant glove. | Provides both fire protection and chemical resistance.[4] |
| Body Protection | Flame-resistant lab coat (e.g., Nomex®) worn over cotton-based, non-synthetic clothing. | Protects skin from splashes and potential flash fires.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Table 2: Glove Selection for Tetrahydrofuran (THF) Compatibility
This compound is commonly supplied as a solution in THF, a solvent that readily permeates many common glove materials.[5][6] Therefore, careful selection of outer gloves is critical.
| Glove Material | Breakthrough Time (minutes) | Rating | Notes |
| Laminated Film (e.g., Silver Shield®) | > 480 | Excellent | Recommended for prolonged contact.[7] |
| Butyl Rubber | 13 | Fair | Suitable for short-duration tasks with careful monitoring.[7][8] |
| Neoprene | < 2 | Poor | Not recommended for handling THF.[5][6] |
| Nitrile | < 1 | Poor | Not recommended for handling THF.[5][6] |
| Latex | < 2 | Poor | Not recommended for handling THF.[5][6] |
Note: Breakthrough times are estimates and can be affected by temperature, glove thickness, and the specific formulation of the glove material. Always inspect gloves for any signs of degradation before and during use. If gloves are contaminated, they should be removed and replaced immediately.
Experimental Protocols
Handling and Storage of this compound
-
Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere, such as argon or nitrogen, using either a glovebox or a Schlenk line.[2]
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under an inert atmosphere before use to remove any adsorbed moisture.[2]
-
Solvents: Use only anhydrous solvents.
-
Transfers: For transfers of the reagent solution, use dry, gas-tight syringes or cannulas.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as water and strong bases.[1] Containers should be kept tightly sealed under an inert atmosphere.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area and remove all ignition sources. If the spill is small, it can be absorbed with an inert material like dry sand or vermiculite. For larger spills, or if the spill ignites, contact emergency services. Do not use water or foam to extinguish fires involving this compound.[1] Use a Class D fire extinguisher or dry sand. |
Quenching and Disposal of this compound
Unused or residual this compound must be carefully quenched before disposal. This procedure should be performed under an inert atmosphere in a fume hood.
-
Preparation: In a flask of appropriate size equipped with a stirrer and under an inert atmosphere, dilute the this compound solution with an equal volume of a high-boiling, non-reactive solvent like toluene. This helps to moderate the reaction and provides a thermal sink. Cool the flask in an ice bath.
-
Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol (B130326) or sec-butanol, dropwise to the cooled, stirred solution.[9] The addition should be slow enough to control the evolution of gas and heat.
-
Progressive Quenching: Once the initial vigorous reaction has subsided, a more reactive alcohol like n-butanol can be slowly added, followed by ethanol, and then methanol.[10] This gradual increase in the reactivity of the quenching agent ensures a controlled reaction.
-
Final Quenching with Water: After the reaction with alcohols is complete, very slowly and cautiously add water dropwise to the mixture.[11] Be prepared for a vigorous reaction if any unreacted this compound remains.
-
Neutralization: Once the addition of water is complete and the reaction has ceased, neutralize the solution by adding a dilute acid, such as 1 M HCl, until the pH is neutral.
-
Disposal: The resulting aqueous and organic layers should be separated. The aqueous layer can be disposed of down the drain with copious amounts of water, provided it is neutral and local regulations permit. The organic layer, along with any solvent rinses of the equipment, must be collected and disposed of as hazardous waste.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. wcu.edu [wcu.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. usu.edu [usu.edu]
- 7. forum.iosh.co.uk [forum.iosh.co.uk]
- 8. static.csbsju.edu [static.csbsju.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. kgroup.du.edu [kgroup.du.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
